molecular formula C12H25O4P-2 B8793323 Dodecylphosphate

Dodecylphosphate

Cat. No.: B8793323
M. Wt: 264.30 g/mol
InChI Key: TVACALAUIQMRDF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecylphosphate is a useful research compound. Its molecular formula is C12H25O4P-2 and its molecular weight is 264.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H25O4P-2

Molecular Weight

264.30 g/mol

IUPAC Name

dodecyl phosphate

InChI

InChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15)/p-2

InChI Key

TVACALAUIQMRDF-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of Di-n-dodecyl alpha,omega-Alkyl Bisphosphate Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and aggregation behavior of di-n-dodecyl alpha,omega-alkyl bisphosphate surfactants. These molecules, which feature two dodecyl chains and two phosphate (B84403) headgroups linked by an alkyl spacer of varying length, exhibit unique self-assembly characteristics in aqueous solutions, making them a subject of significant interest for applications in areas such as drug delivery and material science. The information presented herein is compiled from seminal research in the field to facilitate further investigation and development.

Introduction to Di-n-dodecyl alpha,omega-Alkyl Bisphosphate Surfactants

Di-n-dodecyl alpha,omega-alkyl bisphosphate surfactants are a class of amphiphilic molecules that can be categorized as either gemini (B1671429) or bolaform surfactants depending on the length of the alkyl spacer (s) connecting the two phosphate headgroups.[1][2][3]

  • Gemini Surfactants: These possess shorter spacer lengths (e.g., s = 6, 8, 12) and tend to form micellar structures in aqueous solutions due to the backfolding of the spacer.[1][2][3] They are characterized by their extremely low critical micelle concentrations (CMCs) compared to conventional single-chain surfactants.[1][2][4]

  • Bolaform Surfactants: With longer spacer chains (e.g., s = 18, 24), these surfactants can span the width of a bilayer, forming vesicles in aqueous solutions.[1][2][3] This membrane-spanning capability is a key feature of interest for creating stable vesicular structures.[1][3]

The general structure of these surfactants is denoted as 12-s-12, where 12 represents the number of carbon atoms in the n-dodecyl chains and 's' is the number of carbon atoms in the alkyl spacer.[1][2][3]

Synthesis of Di-n-dodecyl alpha,omega-Alkyl Bisphosphate Surfactants

The synthesis of these novel amphiphiles is achieved with excellent chemical yields following the method described by Bauman.[2] The general synthetic pathway involves a multi-step process, which is illustrated in the diagram below. The synthesized surfactants are subsequently converted into their disodium (B8443419) salts for experimental studies.[2]

Synthesis_Pathway Synthesis of Di-n-dodecyl alpha,omega-Alkyl Bisphosphate Surfactants cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Intermediates and Final Product alpha_omega_alkanediol HO-(CH2)s-OH (α,ω-Alkanediol) step1 Step 1: Williamson Ether Synthesis alpha_omega_alkanediol->step1 dodecyl_bromide CH3(CH2)11Br (Dodecyl Bromide) dodecyl_bromide->step1 phosphorus_oxychloride POCl3 (Phosphorus Oxychloride) step2 Step 2: Phosphorylation phosphorus_oxychloride->step2 intermediate1 HO-(CH2)s-O-(CH2)11CH3 (ω-Dodecyloxy-α-alkanol) step1->intermediate1 Forms ether linkage intermediate2 Cl2P(O)O-(CH2)s-O-(CH2)11CH3 (Phosphodichloridate Intermediate) step2->intermediate2 Forms phosphate ester step3 Step 3: Hydrolysis and Neutralization final_product NaO(O)P(O-)O-(CH2)s-O(O)P(O-)ONa | (CH2)11CH3  (CH2)11CH3 (Di-n-dodecyl α,ω-Alkyl Bisphosphate Disodium Salt) step3->final_product intermediate1->step2 intermediate2->step3 H2O, then NaOH Conductivity_Workflow Workflow for CMC Determination by Conductivity start Prepare Surfactant Stock Solution prepare_samples Prepare a Series of Dilutions start->prepare_samples measure_conductivity Measure Specific Conductivity of Each Dilution prepare_samples->measure_conductivity plot_data Plot Specific Conductivity vs. Concentration measure_conductivity->plot_data determine_cmc Identify Breakpoint in the Plot (Intersection of two linear regions) plot_data->determine_cmc calculate_beta Calculate Counterion Binding (β) from the Ratio of Slopes determine_cmc->calculate_beta end CMC and β Determined calculate_beta->end Microcalorimetry_Workflow Workflow for Enthalpy of Micellization Determination start Prepare Surfactant Solution and Solvent titration Titrate Surfactant Solution into Solvent in Calorimeter Cell start->titration measure_heat Measure Heat Change After Each Injection titration->measure_heat plot_data Plot Enthalpy Change vs. Surfactant Concentration measure_heat->plot_data determine_deltaH Determine ΔHmic from the Enthalpogram plot_data->determine_deltaH end Enthalpy of Micellization Determined determine_deltaH->end

References

Dodecylphosphate chemical synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Dodecylphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a phosphate (B84403) ester of dodecanol (B89629), is a molecule of significant interest across various scientific disciplines. As an organophosphate, it possesses both a hydrophilic phosphate head group and a lipophilic dodecyl tail, rendering it amphipathic properties. This structure makes it a valuable surfactant and a component in the formulation of drug delivery systems.[1][2] For instance, the related compound dodecylphosphorylcholine (B1221737) (DPC) is explored as a promising material for drug delivery systems (DDS) due to its biocompatibility and structural stability, holding potential for encapsulating drugs like Doxorubicin.[1][3][4] Given its utility, a thorough understanding of its synthesis and characterization is paramount for researchers in materials science and drug development.

This technical guide provides a comprehensive overview of the primary methods for the chemical synthesis of this compound, detailed protocols for its purification, and a summary of analytical techniques for its structural characterization.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several phosphating agents, each with distinct advantages and reaction conditions. The most common precursors include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and polyphosphoric acid (PPA).[5]

Method 1: Phosphorylation using Phosphorus Pentoxide (P₂O₅)

This method involves the direct reaction of dodecanol (lauryl alcohol) with phosphorus pentoxide.[6] The reaction typically produces a mixture of monododecyl phosphate, didodecyl phosphate, and residual phosphoric acid.[6] To prevent the aggregation of the hygroscopic P₂O₅, a dispersant such as machine oil can be employed, which has been shown to increase the conversion of P₂O₅.[6]

The reaction proceeds in two main stages: phosphorylation followed by hydrolysis.[6]

  • Phosphorylation: Dodecanol reacts with P₂O₅ to form a mixture of phosphate esters.

  • Hydrolysis: Subsequent addition of a controlled amount of water hydrolyzes the remaining P-O-P bonds to yield the final phosphate products.

A study optimizing this reaction found the ideal conditions for phosphorylation to be a mole ratio of lauryl alcohol to P₂O₅ of 2.0, a reaction temperature of 80°C, and a reaction time of 4 hours.[6] The optimal hydrolysis conditions were identified as a temperature of 70°C for 2 hours with a 2.0% water mass fraction.[6] Under these conditions, the resulting product mixture contained 66.12% monododecyl phosphate, 24.60% didodecyl phosphate, and 9.28% phosphoric acid.[6]

Method 2: Phosphorylation using Phosphoryl Chloride (POCl₃)

Phosphoryl chloride is a common and effective phosphorylating agent for alcohols.[7][8] The reaction with a primary alcohol like dodecanol, typically in the presence of a base such as triethylamine (B128534) and a solvent like toluene, yields dialkyl phosphates in good yield.[9] This method is advantageous as it can produce products that are essentially free from trialkyl phosphate impurities and avoids the need for high-temperature distillation which can cause decomposition.[9]

The general reaction is as follows: POCl₃ + 3 R-OH → P(O)(OR)₃ + 3 HCl[8]

To control the degree of substitution and favor the formation of mono- or di-dodecyl phosphate, the stoichiometry of the reactants must be carefully managed. The use of a base is crucial to neutralize the hydrochloric acid byproduct.[9]

Method 3: Phosphorylation using Polyphosphoric Acid (PPA)

Polyphosphoric acid is a viscous liquid that serves as both a reagent and a dehydrating agent in various organic reactions.[10] It is a mixture of orthophosphoric acid, pyrophosphoric acid, and higher linear polyphosphoric acids.[5][11] PPA can be used to synthesize phosphate esters from alcohols.[5] The reaction involves heating the alcohol with PPA.[12] The high viscosity of PPA can make stirring difficult at room temperature, so reactions are often performed at elevated temperatures (above 60°C).[10]

Purification of this compound

Following synthesis, the crude product is a mixture of mono- and di-esters, unreacted starting materials, and phosphoric acid.[6] Several purification techniques can be employed depending on the scale and desired purity.[13][14][15]

  • Washing/Extraction: This technique is effective for removing water-soluble impurities like phosphoric acid.[13][16] The crude mixture can be dissolved in a hydrocarbon solvent and washed with an aqueous solution of a lower alcohol to extract the orthophosphoric acid.[16]

  • Column Chromatography: For achieving high purity on a small to medium scale, column chromatography is highly effective.[13] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel).[13]

  • Vacuum Distillation: This method is suitable for larger-scale purification to separate this compound from impurities with different volatilities.[13] Due to the high boiling point of this compound, distillation must be performed under reduced pressure to prevent thermal decomposition.[13]

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the molecular structure. ¹H, ¹³C, and ³¹P NMR are all used for characterization.[17]

  • ¹H NMR: Provides information on the proton environment. Expected signals include those for the terminal methyl group of the dodecyl chain, the methylene (B1212753) groups of the chain, and the methylene group attached to the phosphate oxygen.

  • ¹³C NMR: Shows the signals for each unique carbon atom in the molecule. The carbon attached to the phosphate oxygen will have a characteristic chemical shift.

  • ³¹P NMR: This is particularly useful for phosphate-containing compounds, providing a single peak for the phosphorus nucleus, with its chemical shift indicating the nature of the phosphate ester.

Table 1: Predicted NMR Spectral Data for Dodecyl Diphenyl Phosphate (A related compound for reference) [17]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) ³¹P NMR (ppm)
Phenyl-H (ortho) 7.20 - 7.30 (m) ~120 (d, Jpc ≈ 5 Hz) -10 to -15 (s)
Phenyl-H (meta) 7.35 - 7.45 (m) ~130 (s)
Phenyl-H (para) 7.15 - 7.25 (m) ~125 (s)
Phenyl-C (ipso) ~150 (d, Jpc ≈ 7 Hz)
O-CH₂ (dodecyl) ~4.1 (q, J ≈ 7 Hz) ~68 (d, Jpc ≈ 6 Hz)
O-CH₂-CH₂ ~1.7 (p, J ≈ 7 Hz) ~30 (d, Jpc ≈ 7 Hz)
-(CH₂)₉- 1.2 - 1.4 (m) 22-32

| -CH₃ | ~0.9 (t, J ≈ 7 Hz) | ~14 | |

Note: This data is for Dodecyl Diphenyl Phosphate and serves as a representative example. The phenyl signals would be absent for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[19][20]

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
~3400 O-H stretch (broad) P-OH
2924 - 2854 C-H stretch Alkyl chain (-CH₂, -CH₃)
~1250 P=O stretch Phosphate

| ~1030 | P-O-C stretch | Phosphate ester |

Note: These are general expected regions based on similar compounds.[19][20][21]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[17][22] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable.[23][24] Electron Ionization (EI) can produce characteristic fragmentation patterns, while Electrospray Ionization (ESI) may yield the protonated molecular ion [M+H]⁺.[17]

Table 3: Key Mass Spectrometry Parameters for Analysis

Parameter Description
Ionization Method Electron Ionization (EI) or Electrospray Ionization (ESI)[17]
Analysis Type GC-MS or LC-MS[23]

| Expected Ions | Molecular ion (M⁺), protonated molecular ion ([M+H]⁺), or characteristic fragments from the loss of the dodecyl chain or parts of the phosphate group.[17][22] |

Experimental Protocols

Protocol 1: Synthesis of this compound via P₂O₅ Method[6]
  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Dispersion: Add a calculated amount of 10# machine oil to the flask to act as a dispersant.

  • Reagent Addition: While stirring, slowly add phosphorus pentoxide (P₂O₅) to the oil to form a suspension.

  • Phosphorylation: Heat the mixture to 80°C. Add dodecanol (lauryl alcohol) dropwise from the dropping funnel, maintaining the temperature at 80°C. The recommended mole ratio of dodecanol to P₂O₅ is 2.0.

  • Reaction: Continue stirring at 80°C for 4 hours.

  • Hydrolysis: Cool the reaction mixture to 70°C. Slowly add water (2.0% of the total mass of reactants) to the mixture.

  • Completion: Stir the mixture at 70°C for an additional 2 hours to complete the hydrolysis.

  • Work-up: The resulting product is a mixture of monododecyl phosphate, didodecyl phosphate, and phosphoric acid, which then requires purification.

Protocol 2: Purification by Column Chromatography[13]
  • Column Preparation: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the elution solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Fraction Collection: Collect fractions in separate test tubes.

  • Monitoring: Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound (as identified by TLC).

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified product.

  • Purity Analysis: Confirm the purity of the final product using NMR spectroscopy and/or HPLC.[13]

Protocol 3: Characterization by NMR Spectroscopy[17]
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire spectra at room temperature using a standard pulse sequence.

    • Average 16-64 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a 100 MHz (or corresponding frequency) NMR spectrometer.

    • Employ a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) is typically required.

  • ³¹P NMR Acquisition:

    • Use a 162 MHz (or corresponding frequency) NMR spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Reference the chemical shifts to an external standard of 85% H₃PO₄.

Visualizations

Synthesis_Purification_Workflow General Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis Stage cluster_purification Purification Stage Precursors Dodecanol + Phosphorylating Agent (e.g., P2O5, POCl3) Reaction Phosphorylation Reaction Precursors->Reaction Controlled Temp & Time CrudeProduct Crude this compound (Mixture) Reaction->CrudeProduct Extraction Liquid-Liquid Extraction (Remove H3PO4) CrudeProduct->Extraction Chromatography Column Chromatography Extraction->Chromatography Partially Purified Product PureProduct Purified this compound Chromatography->PureProduct Characterization_Workflow Workflow for Spectroscopic Characterization of this compound cluster_techniques Analytical Techniques cluster_data Data Analysis Sample Purified This compound NMR NMR Spectroscopy (1H, 13C, 31P) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Bands (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation & Purity Assessment NMR_Data->Confirmation FTIR_Data->Confirmation MS_Data->Confirmation P2O5_Reaction_Scheme Simplified Reaction Scheme: Dodecanol with P2O5 Reactants Dodecanol (C12H25OH) + Phosphorus Pentoxide (P2O5) Step1 Step 1: Phosphorylation (80°C, 4h) Reactants->Step1 Intermediate Phosphate Ester Mixture (P-O-P bonds present) Step1->Intermediate Step2 Step 2: Hydrolysis (+ H2O, 70°C, 2h) Intermediate->Step2 Products Product Mixture: - Monododecyl Phosphate - Didodecyl Phosphate - Phosphoric Acid Step2->Products

References

Critical Micelle Concentration of Dodecylphosphate in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylphosphate, an anionic surfactant, plays a significant role in various scientific and industrial applications, including drug delivery and formulation. A key parameter governing its behavior in aqueous solutions is the critical micelle concentration (CMC), the concentration at which individual surfactant molecules (monomers) self-assemble into organized aggregates known as micelles. This guide provides a comprehensive technical overview of the principles underlying the CMC of this compound, detailed experimental protocols for its determination, and a framework for data presentation and interpretation. While specific CMC values for this compound are not extensively reported in publicly available literature, this guide leverages data from the structurally similar and well-studied surfactant, sodium dodecyl sulfate (B86663) (SDS), to provide context and expected trends.

Introduction to this compound and its Micellar Properties

This compound is an amphiphilic molecule characterized by a hydrophobic 12-carbon alkyl chain (dodecyl) and a hydrophilic phosphate (B84403) headgroup. This anionic nature of the headgroup dictates its pH-dependent charge and interaction with the surrounding aqueous medium. In solution, these molecules orient themselves to minimize the unfavorable interaction between the hydrophobic tails and water.

Below the critical micelle concentration, this compound monomers primarily exist individually in the bulk solution and adsorb at interfaces, such as the air-water interface, leading to a reduction in surface tension.[1] As the concentration increases to the CMC, the monomers spontaneously aggregate to form micelles. In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic phosphate headgroups form the outer corona, interacting with the aqueous environment. This process of micellization is a dynamic equilibrium between monomers and micelles. The CMC is a fundamental property that influences the solubilizing capacity, detergency, and overall performance of the surfactant in various applications.

Factors Influencing the Critical Micelle Concentration

The CMC of this compound is not a fixed value but is highly sensitive to the surrounding environmental conditions. Understanding these factors is crucial for the accurate determination and application of this parameter.

  • pH: The ionization state of the phosphate headgroup is dependent on the pH of the solution.[2] At low pH, the phosphate group will be protonated, reducing its negative charge and decreasing the electrostatic repulsion between headgroups. This can lead to a lower CMC value. Conversely, at higher pH, the phosphate group will be fully deprotonated, increasing electrostatic repulsion and potentially raising the CMC.

  • Ionic Strength: The presence of electrolytes in the aqueous solution significantly impacts the CMC of anionic surfactants.[2] The counterions from the added salt can screen the electrostatic repulsions between the negatively charged phosphate headgroups in a micelle. This shielding effect promotes micellization at a lower surfactant concentration, thus decreasing the CMC. For instance, the CMC of sodium dodecyl sulfate (SDS) decreases from approximately 8.08 mM in pure water to 1.99 mM in a 50 mM phosphate buffer.[2]

  • Temperature: Temperature has a complex and often non-monotonic effect on the CMC of ionic surfactants. Initially, an increase in temperature may decrease the CMC by reducing the hydration of the hydrophilic headgroups, which favors micelle formation. However, at higher temperatures, the disruption of the structured water molecules around the hydrophobic tails can increase the solubility of the monomers, leading to an increase in the CMC.[3]

  • Alkyl Chain Length: For a homologous series of surfactants, increasing the length of the hydrophobic alkyl chain leads to a logarithmic decrease in the CMC.[2] This is because a longer chain results in greater hydrophobicity, making the transfer of the monomer from the aqueous environment to the micellar core more favorable.

  • Presence of Organic Additives: The addition of organic molecules, such as alcohols or co-solvents, can alter the CMC. These additives can be incorporated into the micelles, affecting their stability and the monomer-micelle equilibrium. Some organic additives can disrupt the water structure, increasing the solubility of the surfactant monomers and thereby increasing the CMC.

Experimental Protocols for CMC Determination

Several physicochemical methods can be employed to determine the CMC of this compound. These techniques rely on detecting a distinct change in a physical property of the solution as a function of surfactant concentration.

Surface Tensiometry

This is a classic and widely used method for determining the CMC of surfactants.[4]

Principle: Surfactant monomers adsorb at the air-water interface, causing a decrease in the surface tension of the solution. Once the interface is saturated with monomers, further addition of the surfactant leads to the formation of micelles in the bulk solution. Beyond the CMC, the concentration of monomers in the bulk remains relatively constant, and consequently, the surface tension shows little to no change with increasing total surfactant concentration.[1]

Detailed Methodology:

  • Solution Preparation: Prepare a stock solution of sodium this compound in high-purity water. From this stock, create a series of dilutions covering a concentration range well below and above the expected CMC. A logarithmic dilution series is often efficient.

  • Temperature Control: Ensure all solutions and the measurement apparatus are maintained at a constant temperature, as surface tension is temperature-dependent.

  • Measurement: Use a calibrated tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution.[5][6] Allow the reading to stabilize before recording the value.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The resulting graph will typically show two linear regions with different slopes. The CMC is determined from the concentration at the intersection of the two extrapolated linear portions of the plot.[7]

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Create Dilution Series prep_stock->prep_dilutions temp_control Temperature Equilibration prep_dilutions->temp_control measure_st Measure Surface Tension temp_control->measure_st plot_data Plot γ vs. log C measure_st->plot_data det_cmc Determine CMC from Inflection plot_data->det_cmc

Experimental workflow for CMC determination by surface tensiometry.
Conductometry

This method is suitable for ionic surfactants like this compound, as it measures the electrical conductivity of the solution.

Principle: Below the CMC, this compound monomers act as individual charge carriers, and the conductivity of the solution increases linearly with concentration. When micelles form, the mobility of the surfactant ions is reduced because they are part of a larger, slower-moving aggregate, and a significant fraction of the counterions become associated with the micelle. This leads to a change in the slope of the conductivity versus concentration plot.

Detailed Methodology:

  • Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water.

  • Temperature Control: Maintain a constant temperature throughout the experiment using a water bath, as conductivity is temperature-sensitive.

  • Measurement: Use a calibrated conductivity meter to measure the specific conductance of each solution.

  • Data Analysis: Plot the specific conductivity (κ) against the this compound concentration. The plot will exhibit two linear regions with different slopes. The concentration at which the break in the slope occurs is the CMC.[8]

G A Prepare this compound Solutions B Equilibrate at Constant Temperature A->B C Measure Specific Conductance B->C D Plot Conductance vs. Concentration C->D E Identify Break in Slope (CMC) D->E

Workflow for conductometric determination of CMC.
Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe whose spectral properties are sensitive to the polarity of its microenvironment.

Principle: A hydrophobic fluorescent probe (e.g., pyrene (B120774) or Nile Red) has low solubility in water but readily partitions into the nonpolar core of micelles.[9] In the polar aqueous environment below the CMC, the probe's fluorescence characteristics are different from when it is solubilized within the hydrophobic micellar core above the CMC. By monitoring a change in a fluorescence property (e.g., emission intensity, wavelength shift, or the ratio of vibronic peak intensities for pyrene) as a function of surfactant concentration, the onset of micelle formation can be detected.

Detailed Methodology:

  • Probe and Surfactant Preparation: Prepare a stock solution of the fluorescent probe (e.g., pyrene in a volatile solvent like acetone). Prepare a series of this compound solutions.

  • Sample Preparation: Add a small aliquot of the probe stock solution to a series of vials and evaporate the solvent to leave a thin film of the probe. Then, add the different concentrations of the this compound solution to these vials and allow them to equilibrate.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is often used.

  • Data Analysis: Plot the fluorescence parameter (e.g., I₁/I₃ ratio for pyrene, or fluorescence intensity for Nile Red) against the logarithm of the this compound concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the midpoint of the transition.[10]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare Probe Stock C Combine Probe and Surfactant A->C B Prepare Surfactant Dilutions B->C D Equilibrate Samples C->D E Measure Fluorescence D->E F Plot Fluorescence vs. log C E->F G Determine CMC from Sigmoidal Fit F->G

Fluorescence spectroscopy workflow for CMC determination.

Data Presentation

Quantitative data on the CMC of this compound should be presented in a clear and structured format to allow for easy comparison and interpretation. The following table provides a template for presenting such data, incorporating key experimental parameters. For illustrative purposes, it includes expected trends based on data for sodium dodecyl sulfate (SDS).

Experimental MethodTemperature (°C)pHIonic Strength (mM NaCl)CMC (mM)Reference
Surface Tensiometry257.00Expected ~7-9[Hypothetical]
Surface Tensiometry257.050Expected ~2-4[Hypothetical]
Conductometry257.00Expected ~7-9[Hypothetical]
Conductometry357.00Expected ~7-9[Hypothetical]
Fluorescence Spec.255.010Expected lower than at pH 7[Hypothetical]
Fluorescence Spec.259.010Expected higher than at pH 7[Hypothetical]

Note: The CMC values for this compound are hypothetical and are intended to illustrate the expected influence of experimental conditions based on the behavior of similar anionic surfactants like SDS.[11][12]

Relevance and Applications in Drug Development

The determination of the CMC of this compound is critical for its effective use in pharmaceutical sciences.

  • Solubilization of Poorly Soluble Drugs: Micelles can encapsulate hydrophobic drug molecules in their core, significantly increasing their apparent aqueous solubility. Knowledge of the CMC is essential to ensure that the surfactant concentration is sufficient for micelle formation and drug solubilization.

  • Drug Delivery Systems: this compound micelles can serve as nanocarriers for targeted drug delivery. The stability and drug-loading capacity of these micellar systems are directly related to the CMC and the aggregation properties of the surfactant.

  • Formulation of Emulsions and Suspensions: As a surface-active agent, this compound can be used to stabilize emulsions and suspensions by adsorbing at the oil-water or solid-water interface. The efficiency of stabilization is dependent on the surfactant concentration relative to its CMC.

Conclusion

While specific, publicly available data for the critical micelle concentration of this compound is limited, this guide provides a robust framework for its determination and understanding. By employing standard techniques such as surface tensiometry, conductometry, and fluorescence spectroscopy, researchers can accurately measure the CMC under various experimental conditions. A thorough understanding of the factors influencing micellization, including pH, ionic strength, and temperature, is paramount for the successful application of this compound in research, particularly in the field of drug development and formulation. The principles and methodologies outlined herein offer a comprehensive guide for scientists and professionals working with this and other anionic surfactants.

References

A Technical Guide to the Self-Assembly of Dodecylphosphate on Titanium Oxide Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the self-assembly of dodecylphosphate monolayers on titanium oxide (TiO₂) surfaces. This process is of significant interest for the surface modification of medical implants and other devices where controlling surface chemistry and topography is crucial. The formation of these self-assembled monolayers (SAMs) allows for the precise tailoring of surface properties, such as wettability and biocompatibility.

Core Principles of Self-Assembly

This compound molecules spontaneously assemble on titanium oxide surfaces from an aqueous solution to form densely packed, ordered monolayers.[1][2] The driving force for this assembly is the strong interaction between the phosphate (B84403) headgroup of the this compound molecule and the titanium oxide surface. The aliphatic dodecyl chains then orient themselves away from the surface, creating a new interface with the surrounding environment.

The primary binding mechanism involves the formation of covalent or strong ionic bonds between the phosphate headgroup and the titanium atoms on the hydroxylated TiO₂ surface.[3][4] This can result in mono-, bi-, and tridentate linkages, where one, two, or three of the oxygen atoms from the phosphate group bind to the surface.[5] The nature of this binding can be influenced by factors such as pH and post-deposition thermal treatment.[6][7][8]

Below is a diagram illustrating the self-assembly process.

G cluster_solution This compound Solution cluster_surface Titanium Oxide Surface cluster_sam Self-Assembled Monolayer DDP1 DDP TiO2_surface Ti-OH Ti-OH Ti-OH Ti-OH Ti-OH Ti-OH DDP1->TiO2_surface Adsorption DDP2 DDP DDP3 DDP DDP4 DDP DDP5 DDP DDP6 DDP SAM_layer P-O (CH₂)₁₁CH₃ P-O (CH₂)₁₁CH₃ P-O (CH₂)₁₁CH₃ TiO2_surface->SAM_layer Self-Assembly & Ordering TiO2_bound Ti O Ti O Ti O SAM_layer:h0->TiO2_bound:f1 P-O-Ti Bonding

Self-assembly of this compound on a titanium oxide surface.

Quantitative Data Summary

The formation and properties of this compound SAMs on TiO₂ have been characterized by various surface-sensitive techniques. The following tables summarize key quantitative data from the literature.

Table 1: Wettability of this compound SAMs on Titanium Oxide

Monolayer CompositionSubstrateAdvancing Water Contact Angle (°)Reference
This compound (Methyl-terminated)Smooth, flat titanium oxide110[1][2]
Hydroxy-terminated this compoundSmooth, flat titanium oxide55[1][2]
This compound (Methyl-terminated)Rough titanium150 - 100[1][2]
Bare Titanium OxideFilm9 ± 1[9]

Table 2: Structural Properties of this compound SAMs on Titanium Oxide

PropertyValueAnalytical MethodReference
Adlayer Thickness13 ± 1 ÅEllipsometry (ELM), XPS[10]
Molecular Surface Density2.8 - 3.0 molecules/nm²Gas Adsorption[5]
Covalent Bonding Temperature~110 - 120 °CTPD-MS[11]

Detailed Experimental Protocols

This section outlines a general protocol for the formation of this compound SAMs on titanium oxide substrates based on common practices reported in the literature.

3.1. Substrate Preparation

  • Cleaning: Thoroughly clean the titanium oxide substrates. A common procedure involves sequential sonication in a series of solvents of decreasing polarity, for example, acetone, ethanol (B145695), and ultrapure water, for 15 minutes each.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Surface Activation (Optional but Recommended): Treat the substrates with an oxygen plasma cleaner for 5-10 minutes.[8] This step removes organic contaminants and increases the density of surface hydroxyl (-OH) groups, which act as binding sites for the phosphate headgroups.[8]

3.2. SAM Formation

  • Solution Preparation: Prepare a 0.5 mM solution of this compound ammonium (B1175870) salt in ultrapure water or a suitable buffer.[10] The pH of the solution can influence the deposition rate and film stability, with pH 7.0 generally leading to more robust films than pH 4.5.[6]

  • Immersion: Immerse the cleaned and activated titanium oxide substrates into the this compound solution.

  • Incubation: Allow the self-assembly process to proceed for an extended period, typically 24 to 48 hours, at room temperature.[1][2] Longer incubation times generally lead to more ordered and stable monolayers.[6]

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with ultrapure water and then with ethanol to remove any non-specifically adsorbed molecules.

  • Drying: Dry the functionalized substrates under a stream of high-purity nitrogen gas.

3.3. Characterization

The resulting SAMs can be characterized using a variety of surface analysis techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and investigate the chemical bonding state of the phosphate headgroup to the titanium oxide.[1][2][3]

  • Contact Angle Goniometry: To measure the static or dynamic water contact angles, which provides information about the hydrophobicity and uniformity of the monolayer.[1][2]

  • Atomic Force Microscopy (AFM): To visualize the surface topography and assess the smoothness and coverage of the SAM.[12][13][14]

  • Ellipsometry: To measure the thickness of the formed monolayer.[10]

Below is a workflow diagram for the experimental protocol.

G cluster_prep Substrate Preparation cluster_sam_formation SAM Formation cluster_characterization Characterization start Start: Titanium Oxide Substrate cleaning Sonication in Solvents (Acetone, Ethanol, Water) start->cleaning drying1 Dry with N₂ Gas cleaning->drying1 plasma Oxygen Plasma Treatment (Optional) drying1->plasma solution Prepare 0.5 mM this compound Solution (pH 7.0) plasma->solution immersion Immerse Substrate in Solution solution->immersion incubation Incubate for 24-48 hours immersion->incubation rinsing Rinse with Water and Ethanol incubation->rinsing drying2 Dry with N₂ Gas rinsing->drying2 xps XPS drying2->xps contact_angle Contact Angle xps->contact_angle afm AFM contact_angle->afm ellipsometry Ellipsometry afm->ellipsometry end End: Functionalized Surface ellipsometry->end

Experimental workflow for this compound SAM formation.

Logical Relationships in Binding and Surface Properties

The final properties of the this compound SAM are a direct consequence of the interplay between the molecular structure, the substrate, and the assembly conditions.

G cluster_inputs Input Factors cluster_process Process cluster_outputs Resulting Surface Properties ddp This compound (Head & Tail Group) binding Phosphate Headgroup Binding (P-O-Ti bonds) ddp->binding tio2 TiO₂ Surface (Roughness, -OH groups) tio2->binding conditions Assembly Conditions (pH, Time, Temperature) conditions->binding ordering Alkyl Chain Ordering (van der Waals interactions) binding->ordering wettability Wettability (Contact Angle) ordering->wettability stability Monolayer Stability ordering->stability biocompatibility Biocompatibility wettability->biocompatibility stability->biocompatibility

Logical relationships influencing final surface properties.

This guide provides a foundational understanding of the self-assembly of this compound on titanium oxide surfaces. For specific applications, further optimization of the described protocols may be necessary to achieve the desired surface characteristics.

References

An In-depth Technical Guide to the Adsorption Mechanism of Dodecyl Phosphoric Acid on Mineral Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adsorption mechanism of dodecyl phosphoric acid (DPA) on various mineral surfaces, including hematite (B75146), quartz, apatite, and goethite. DPA is a significant collector in mineral flotation processes, and understanding its interaction with mineral surfaces is crucial for optimizing separation efficiency. This document synthesizes available data on adsorption behavior, presents detailed experimental protocols for characterization, and visualizes key processes and relationships.

Core Principles of Dodecyl Phosphoric Acid Adsorption

The adsorption of dodecyl phosphoric acid, an organophosphorus surfactant, onto mineral surfaces is a complex interplay of chemical and physical forces. The primary mechanisms governing this interaction include:

  • Chemisorption: The phosphate (B84403) headgroup of the DPA molecule can form strong chemical bonds with metal cations on the mineral surface. This is a highly specific interaction and is often the dominant mechanism on minerals with exposed metal sites, such as hematite and goethite. The formation of inner-sphere complexes, where the phosphate group directly coordinates with the surface metal ions, leads to a stable and often irreversible adsorption.

  • Hydrogen Bonding: The P-OH groups of the phosphoric acid headgroup can act as both hydrogen bond donors and acceptors, forming hydrogen bonds with surface hydroxyl groups present on many minerals, including quartz and kaolinite.[1]

  • Electrostatic Interaction: The charge of both the DPA molecule and the mineral surface, which are pH-dependent, play a crucial role. At a pH above its isoelectric point (IEP), a mineral surface will be negatively charged, and below the IEP, it will be positively charged. DPA is an acidic collector and will be anionic at pH values above its pKa. Electrostatic attraction or repulsion between the charged DPA ions and the mineral surface will influence the adsorption density.

  • Hydrophobic Interaction: The non-polar dodecyl hydrocarbon tail of the DPA molecule is hydrophobic. At higher concentrations, after an initial layer of DPA has adsorbed, the hydrophobic tails can associate with each other, leading to the formation of surface aggregates or bilayers known as hemimicelles. This hydrophobic interaction significantly increases the hydrophobicity of the mineral surface, which is essential for flotation.

The interplay of these mechanisms dictates the selectivity and efficiency of DPA as a collector for different minerals. For instance, the strong chemisorption on iron oxides makes it a suitable collector for hematite flotation.

Quantitative Analysis of DPA Adsorption

Table 1: Summary of Flotation Recovery with Alkyl Phosphoric Acid Esters

MineralCollectorCollector Concentration (mg/L)pHParticle Size (µm)Flotation Recovery (%)Reference
Wolframite (B13744602)Alkyl Phosphoric Acid Ester26-7.5150-208~45[2]
WolframiteAlkyl Phosphoric Acid Ester46-7.5150-208-[2]
WolframiteAlkyl Phosphoric Acid Ester56-7.5150-208-[2]
HematiteDi(2-ethyl hexyl) Phosphoric Acid193.2 g/tonne 4.7-75~94 (at 510 g/tonne )[3]
KaoliniteDodecyl Phosphoric Acid< 1 mmol/L-75-125Higher than Quartz[1][4]
QuartzDodecyl Phosphoric Acid< 1 mmol/L-75-125Lower than Kaolinite[1][4]

Note: The data for wolframite and hematite are for analogues of dodecyl phosphoric acid and provide an indication of the expected behavior.

Experimental Protocols

A variety of analytical techniques are employed to investigate the adsorption of DPA on mineral surfaces. Below are detailed methodologies for key experiments.

Microflotation Tests

Microflotation experiments are conducted to assess the floatability of a mineral in the presence of a collector.

Methodology:

  • Mineral Preparation: A pure mineral sample is ground and sieved to a specific particle size fraction (e.g., -150 +45 μm).

  • Pulp Preparation: A known mass of the mineral (e.g., 2 g) is added to a specific volume of deionized water in a flotation cell to create a pulp of a certain density.

  • pH Adjustment: The pH of the pulp is adjusted to the desired value using solutions of HCl or NaOH.

  • Collector Conditioning: The DPA solution of a specific concentration is added to the pulp, and the suspension is conditioned (stirred) for a set period (e.g., 5 minutes) to allow for collector adsorption.

  • Frother Addition: A frother (e.g., MIBC) is added, and the pulp is conditioned for a shorter period (e.g., 2 minutes).

  • Flotation: Air is introduced into the cell at a controlled flow rate for a specific duration (e.g., 5-10 minutes). The froth product (floated material) is collected.

  • Product Analysis: Both the floated and non-floated (tailings) products are dried, weighed, and their recovery is calculated.

Zeta Potential Measurement

Zeta potential measurements provide information about the surface charge of the mineral particles in suspension and how it is affected by the adsorption of DPA.

Methodology:

  • Suspension Preparation: A dilute suspension of the finely ground mineral (e.g., 0.01 wt%) is prepared in a background electrolyte solution (e.g., 0.01 M KCl) to maintain a constant ionic strength.

  • pH Adjustment: The pH of the suspension is adjusted to the desired value.

  • DPA Addition: A specific concentration of DPA is added to the suspension, and it is allowed to equilibrate.

  • Measurement: The zeta potential of the particles is measured using a zeta potential analyzer, which typically employs electrophoretic light scattering or streaming potential methods.

  • Data Analysis: The zeta potential is measured across a range of pH values and DPA concentrations to determine the isoelectric point (IEP) and the effect of DPA on the surface charge. A significant shift in the IEP to a more acidic pH upon DPA addition is indicative of specific adsorption of the anionic collector. For instance, the point of zero charge of natural hematite is at pH 4.2, which shifts to below 2.9 in the presence of di(2-ethyl hexyl) phosphoric acid.[3]

Contact Angle Measurement

Contact angle measurements quantify the hydrophobicity of a mineral surface after treatment with DPA. A higher contact angle indicates a more hydrophobic surface.

Methodology:

  • Substrate Preparation: A flat, polished surface of the mineral is prepared.

  • Surface Treatment: The mineral surface is immersed in a DPA solution of a specific concentration for a set period to allow for adsorption.

  • Rinsing: The surface is gently rinsed with deionized water to remove any non-adsorbed DPA.

  • Measurement: A droplet of water is placed on the conditioned mineral surface, and the contact angle is measured using a goniometer. Both advancing and receding contact angles can be measured to assess contact angle hysteresis.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups of the adsorbed DPA molecule and to understand the nature of its bonding with the mineral surface.

Methodology:

  • Sample Preparation: A finely ground mineral sample is treated with a DPA solution. After a set conditioning time, the solid is separated by centrifugation, washed to remove excess reagent, and dried.

  • Spectrum Acquisition: The FTIR spectrum of the DPA-treated mineral is recorded, typically using the KBr pellet technique or Attenuated Total Reflectance (ATR). A spectrum of the untreated mineral is also recorded as a background.

  • Data Analysis: By subtracting the spectrum of the untreated mineral from that of the DPA-treated mineral, a difference spectrum is obtained which reveals the vibrational bands of the adsorbed DPA. Shifts in the characteristic P-O and P=O stretching frequencies can provide evidence for chemisorption and hydrogen bonding.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the mineral surface.

Methodology:

  • Sample Preparation: Similar to FTIR, the mineral sample is treated with a DPA solution, washed, and dried. The sample is then mounted on a sample holder and introduced into the high-vacuum chamber of the XPS instrument.

  • Spectrum Acquisition: The surface is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is measured. Survey scans are performed to identify the elements present, and high-resolution scans of the P 2p, O 1s, and the relevant metal (e.g., Fe 2p for hematite) regions are acquired.

  • Data Analysis: The binding energies of the core-level electrons are determined. Chemical shifts in the binding energies of the P 2p and O 1s peaks can confirm the presence of adsorbed DPA and provide insights into the bonding environment, distinguishing between different adsorption mechanisms.

Visualizing Adsorption Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the study of DPA adsorption on mineral surfaces.

cluster_DPA Dodecyl Phosphoric Acid (DPA) cluster_Mineral Mineral Surface cluster_Adsorption Adsorption Mechanisms DPA C12H25OPO(OH)2 Head Phosphoric Acid Head (-OPO(OH)2) DPA->Head Polar Tail Dodecyl Tail (C12H25) DPA->Tail Non-polar Electrostatic Electrostatic Interaction DPA->Electrostatic influenced by charge of Chemisorption Chemisorption Head->Chemisorption forms bonds with H_Bonding Hydrogen Bonding Head->H_Bonding interacts via Hydrophobic Hydrophobic Interaction Tail->Hydrophobic drives Mineral Mineral Surface (e.g., Hematite, Quartz) Sites Active Sites (Metal Cations, Hydroxyl Groups) Mineral->Sites Mineral->Electrostatic influenced by charge of Sites->Chemisorption Sites->H_Bonding

Caption: Key components and mechanisms in DPA adsorption on mineral surfaces.

start Start: Mineral Sample and DPA Solution prep Sample Preparation (Grinding, Sieving) start->prep microflotation Microflotation Test prep->microflotation zeta Zeta Potential Measurement prep->zeta contact Contact Angle Measurement prep->contact ftir FTIR Spectroscopy prep->ftir xps XPS Analysis prep->xps data Data Analysis (Recovery, IEP, Hydrophobicity, Bonding Information) microflotation->data zeta->data contact->data ftir->data xps->data end End: Characterization of Adsorption Mechanism data->end

Caption: General experimental workflow for studying DPA adsorption.

cluster_hematite Hematite (Fe2O3) cluster_quartz Quartz (SiO2) cluster_apatite Apatite (Ca5(PO4)3(F,Cl,OH)) Fe_sites Fe(III) sites O_sites Surface Hydroxyls SiOH_sites Silanol Groups (Si-OH) Ca_sites Ca(II) sites PO4_sites Phosphate Groups DPA_head DPA Phosphate Head DPA_head->Fe_sites Chemisorption (Inner-sphere complex) DPA_head->O_sites Hydrogen Bonding DPA_head->SiOH_sites Hydrogen Bonding DPA_head->Ca_sites Chemisorption/ Electrostatic

Caption: Dominant interactions of the DPA headgroup with different mineral surfaces.

Conclusion

The adsorption of dodecyl phosphoric acid on mineral surfaces is a multifaceted process governed by a combination of chemical and physical interactions. While chemisorption via the phosphate headgroup is a primary mechanism on metal oxide surfaces like hematite and goethite, hydrogen bonding and electrostatic forces play significant roles on minerals such as quartz and apatite. Hydrophobic interactions between the dodecyl tails become important at higher concentrations, leading to enhanced surface hydrophobicity. A comprehensive understanding of these mechanisms, supported by quantitative data from techniques like microflotation, zeta potential and contact angle measurements, and spectroscopic analysis, is essential for the targeted design and application of DPA in mineral processing and other fields where surface modification is critical. Further research is needed to generate comprehensive and comparable quantitative data for DPA adsorption across a wider range of mineral systems.

References

The Aggregation Behavior of Dodecylphosphate in Diverse Solvent Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphosphate, an anionic surfactant, plays a pivotal role in various scientific and industrial applications, including drug delivery systems, nanoparticle stabilization, and membrane protein solubilization. Its amphiphilic nature, characterized by a hydrophobic dodecyl tail and a hydrophilic phosphate (B84403) headgroup, drives its self-assembly into complex supramolecular structures, most notably micelles, in solution. The morphology, size, and stability of these aggregates are exquisitely sensitive to the surrounding solvent environment. A thorough understanding of this compound's aggregation behavior in different solvent systems is therefore paramount for optimizing formulations, predicting biological interactions, and designing novel functional materials.

This technical guide provides a comprehensive overview of the aggregation behavior of this compound in aqueous, mixed aqueous-organic, and non-aqueous solvent systems. It details the experimental protocols for characterizing these aggregates, presents a compilation of quantitative data to facilitate comparative analysis, and visualizes key experimental workflows and conceptual relationships to aid in comprehension.

Note on Data: Direct quantitative data for sodium dodecyl phosphate (SDP) across a wide range of solvent systems is limited in the public domain. Due to its structural similarity, data for sodium dodecyl sulfate (B86663) (SDS) is used as a proxy in several instances throughout this guide. This substitution is explicitly noted where applicable, and while providing a valuable reference, it is recommended to perform specific experimental validation for this compound-based systems.

Experimental Methodologies

The characterization of this compound aggregation relies on a suite of complementary analytical techniques. Below are detailed protocols for the most critical of these methods.

Critical Micelle Concentration (CMC) Determination by Surface Tensiometry

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to form micelles. Surface tensiometry is a direct and reliable method for its determination.

Protocol:

  • Solution Preparation:

    • Prepare a concentrated stock solution of sodium dodecyl phosphate (e.g., 100 mM) in the desired solvent system. Ensure complete dissolution.

    • Prepare a series of dilutions from the stock solution, spanning a concentration range that brackets the expected CMC. A logarithmic dilution series is often efficient.

  • Instrumentation and Calibration:

    • Utilize a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

    • Calibrate the instrument according to the manufacturer's specifications, typically using high-purity water.

  • Measurement:

    • Maintain a constant temperature for all solutions and the measurement chamber using a water bath.

    • Measure the surface tension of the pure solvent and each of the this compound solutions, starting from the most dilute.

    • Ensure the platinum ring or plate is thoroughly cleaned and flamed between each measurement to remove residual surfactant.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The resulting plot will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.

Aggregate Size and Polydispersity by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the hydrodynamic radius (Rh) and size distribution of particles in suspension.

Protocol:

  • Sample Preparation:

    • Prepare this compound solutions at concentrations above the CMC in the solvent of interest.

    • Filter the solutions through a syringe filter (e.g., 0.22 µm) into a clean cuvette to remove any dust or large aggregates.

  • Instrumentation:

    • Use a DLS instrument equipped with a laser light source and a photodetector.

    • Set the measurement temperature and allow the sample to equilibrate within the instrument.

  • Measurement:

    • The instrument measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the aggregates.

    • Perform multiple measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • The instrument's software calculates the autocorrelation function of the scattered light intensity fluctuations.

    • From this, the translational diffusion coefficient (D) is determined.

    • The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation:

      • Rh = kBT / 6πηD

      • where kB is the Boltzmann constant, T is the absolute temperature, η is the viscosity of the solvent, and D is the diffusion coefficient.

    • The size distribution and polydispersity index (PDI) are also reported, providing information on the homogeneity of the aggregate population.

Structural Analysis by Small-Angle X-ray Scattering (SAXS)

SAXS provides valuable information on the shape, size, and internal structure of surfactant aggregates.

Protocol:

  • Sample Preparation:

    • Prepare a series of this compound solutions at various concentrations above the CMC in the desired solvent.

    • A corresponding buffer or solvent blank is also required for background subtraction.

    • Load the samples into thin-walled quartz capillaries.

  • Data Collection:

    • SAXS measurements are typically performed at a synchrotron source to achieve high flux and resolution.

    • The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected at low angles.

    • The scattering pattern of the solvent blank is also collected.

  • Data Analysis:

    • The scattering data from the solvent is subtracted from the sample scattering data.

    • The resulting scattering curve (intensity I(q) vs. scattering vector q) is analyzed.

    • Guinier Analysis: At very low q, the radius of gyration (Rg) can be determined from the slope of a plot of ln[I(q)] vs. q².

    • Pair-Distance Distribution Function (P(r)): This function, obtained by Fourier transformation of the scattering curve, provides information on the shape and maximum dimension (Dmax) of the aggregates.

    • Model Fitting: The scattering data can be fitted to various models (e.g., spherical, ellipsoidal, cylindrical core-shell models) to obtain detailed structural parameters such as core and shell dimensions and aggregation number.[1]

Visualization of Aggregates by Transmission Electron Microscopy (TEM)

TEM allows for the direct visualization of the morphology of surfactant aggregates.

Protocol:

  • Sample Preparation (Negative Staining):

    • Place a drop of the this compound solution (above the CMC) onto a carbon-coated TEM grid for a few minutes.

    • Blot off the excess solution with filter paper.

    • Apply a drop of a heavy atom stain (e.g., 2% uranyl acetate) to the grid for a minute.

    • Blot off the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Insert the prepared grid into the TEM.

    • Acquire images at various magnifications to observe the morphology of the aggregates. The heavy atom stain provides contrast by surrounding the lower-density surfactant aggregates.

Visualization of Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Characterization cluster_data Data Interpretation cluster_conclusion Conclusion prep_sol Prepare this compound Solutions in Different Solvents cmc CMC Determination (Surface Tensiometry) prep_sol->cmc dls Size & Polydispersity (DLS) prep_sol->dls saxs Shape & Structure (SAXS) prep_sol->saxs tem Morphology Visualization (TEM) prep_sol->tem data_analysis Analyze Aggregation Parameters: - CMC - Hydrodynamic Radius - Shape & Aggregation Number cmc->data_analysis dls->data_analysis saxs->data_analysis tem->data_analysis conclusion Understand this compound Aggregation Behavior data_analysis->conclusion

Caption: General experimental workflow for characterizing the aggregation behavior of this compound.

Solvent_Effect cluster_solvent Solvent Properties cluster_aggregation Aggregation Behavior high_polarity High Polarity (e.g., Water) micelles Conventional Micelles (Hydrophobic core) high_polarity->micelles Favors med_polarity Intermediate Polarity (e.g., Ethanol-Water Mixtures) altered_micelles Altered Aggregates (Solvent penetration, increased CMC) med_polarity->altered_micelles Leads to low_polarity Low Polarity (e.g., Non-polar organic solvents) reverse_micelles Reverse Micelles (Hydrophilic core) or No Aggregation low_polarity->reverse_micelles Promotes

Caption: Logical relationship between solvent polarity and this compound aggregation behavior.

Data Presentation: Aggregation Properties in Different Solvents

The following tables summarize the critical micelle concentration (CMC) and hydrodynamic diameter of this compound and its analogue, sodium dodecyl sulfate (SDS), in various solvent systems.

Table 1: Critical Micelle Concentration (CMC) in Aqueous and Mixed Aqueous-Organic Solvents at 25°C

Solvent SystemThis compound AnalogueCMC (mM)Reference
WaterSodium Dodecyl Sulfate (SDS)8.2[2]
10% (v/v) Ethanol (B145695) in WaterSodium Dodecyl Sulfate (SDS)~9.5[3][4]
20% (v/v) Ethanol in WaterSodium Dodecyl Sulfate (SDS)~12.0[3][4]
3% (v/v) Acetonitrile in WaterSodium Dodecyl Sulfate (SDS)7.7[1][5][6]
10% (v/v) Acetonitrile in WaterSodium Dodecyl Sulfate (SDS)~7.5[7]
35% (v/v) Acetonitrile in WaterSodium Dodecyl Sulfate (SDS)Increased significantly[7]

Table 2: Effect of Electrolytes on the CMC of Sodium Dodecyl Sulfate (SDS) in Water at 25°C

ElectrolyteConcentration (mM)CMC (mM)Reference
None08.2[2]
NaCl105.18[8]
NaCl502.2[8]
NaCl1001.4[8]
Phosphate Buffer (pH 7)10~5.0[6]
Phosphate Buffer (pH 7)501.99[5]

Table 3: Aggregation in Non-Aqueous Solvents

SolventThis compound AnalogueAggregation BehaviorReference
Pure EthanolSodium Dodecyl Sulfate (SDS)Micellization observed, higher CMC than in water[9]
>40% Ethanol in WaterSodium Dodecyl Sulfate (SDS)Micelle formation is inhibited; small associates may form[10]
Non-polar organic solventsGeneral Anionic SurfactantsTendency to form reverse micelles or no significant aggregation[11]

Table 4: Hydrodynamic Diameter (Dh) of Sodium Dodecyl Sulfate (SDS) Micelles in Aqueous Solution

Solvent SystemDh (nm)Reference
Water (above CMC)~4.8 - 5.0[12][13]
0.1 M NaBr~3.5 - 4.5 (decreases with increasing SDS conc.)[14]

Discussion of Aggregation Behavior

In Aqueous Systems

In purely aqueous environments, the hydrophobic effect is the primary driving force for the self-assembly of this compound. The hydrophobic dodecyl tails are expelled from the structured water network, leading to their aggregation into a non-polar core. The hydrophilic phosphate headgroups remain exposed to the aqueous phase, minimizing the overall free energy of the system. This results in the formation of spherical or ellipsoidal micelles above the CMC.[7][10] The addition of electrolytes, such as NaCl or phosphate buffers, significantly reduces the CMC.[5][8] The added counterions shield the electrostatic repulsion between the anionic phosphate headgroups, making it energetically more favorable for monomers to aggregate.[8]

In Mixed Aqueous-Organic Solvents

The introduction of a polar organic solvent, such as ethanol or acetonitrile, into an aqueous solution of this compound has a complex effect on its aggregation behavior.

  • Low Organic Solvent Concentrations: At low concentrations (e.g., <10% v/v), some organic solvents can initially cause a slight decrease in the CMC.[1][7] This may be due to the partitioning of the organic solvent molecules into the micellar structure, which can alter the energetics of micellization.

  • Higher Organic Solvent Concentrations: As the concentration of the organic solvent increases, the solvent mixture becomes a better solvent for the hydrophobic dodecyl tail.[15] This reduces the hydrophobic driving force for aggregation, leading to a significant increase in the CMC.[3][4] In some cases, at high enough organic solvent concentrations, conventional micelle formation may be completely inhibited.[10] The organic solvent molecules can also penetrate the micellar structure, leading to changes in the size, shape, and aggregation number of the micelles.[12]

In Non-Aqueous Solvents

The aggregation behavior of this compound in non-aqueous solvents is fundamentally different from that in water.

  • Polar Non-Aqueous Solvents: In polar non-aqueous solvents like ethanol, micelle formation can still occur, although the CMC is generally higher than in water.[9] The solvophobic effect, which drives aggregation, is weaker in these solvents compared to the hydrophobic effect in water.

  • Non-Polar Organic Solvents: In non-polar solvents, the aggregation of this compound, if it occurs, leads to the formation of "reverse" or "inverse" micelles. In this case, the hydrophilic phosphate headgroups form a polar core, sequestering any trace amounts of water, while the hydrophobic dodecyl tails are directed outwards into the non-polar solvent.[11] However, for many anionic surfactants in truly non-polar, aprotic solvents, significant aggregation may not be observed.

Conclusion

The aggregation behavior of this compound is a highly tunable process that is critically dependent on the properties of the solvent system. In aqueous solutions, the hydrophobic effect dictates the formation of conventional micelles, and the addition of electrolytes enhances this process by reducing electrostatic repulsion. The presence of organic co-solvents modifies the solvent environment, generally leading to an increase in the CMC and alterations in micellar structure. In non-aqueous solvents, the aggregation behavior is inverted, with the potential for reverse micelle formation in non-polar media.

For researchers, scientists, and drug development professionals, a deep understanding of these solvent-surfactant interactions is essential for harnessing the full potential of this compound in various applications. The experimental protocols and data presented in this guide provide a foundational framework for the systematic investigation and manipulation of this compound aggregation to achieve desired formulation properties and functional outcomes.

References

Dodecylphosphate Surfactants: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core surfactant properties of dodecylphosphate, a versatile class of amphiphiles with significant applications in research, drug development, and formulation. This document will delve into the distinct characteristics of both mono-dodecyl phosphate (B84403) (MDP) and di-dodecyl phosphate (DDP), offering a comparative analysis of their physicochemical behaviors. Detailed experimental protocols for the characterization of these surfactants are provided, alongside visualizations of key interaction mechanisms to facilitate a deeper understanding of their functional roles.

Introduction to this compound Surfactants

Dodecylphosphates are ester-based anionic surfactants characterized by a hydrophilic phosphate head group and one (in the case of MDP) or two (in the case of DDP) hydrophobic dodecyl (C12) alkyl chains. This amphiphilic nature drives their self-assembly in aqueous solutions to form micelles, making them effective agents for reducing surface tension, solubilizing hydrophobic molecules, and interacting with biological membranes. The presence of one or two alkyl chains significantly influences their packing parameter and, consequently, their aggregation behavior and functional properties.

Physicochemical Properties

The surfactant properties of dodecylphosphates are dictated by their molecular structure and the surrounding environmental conditions such as pH, temperature, and ionic strength. The following tables summarize the key quantitative data for mono-dodecyl phosphate and di-dodecyl phosphate.

Table 1: Critical Micelle Concentration (CMC) of this compound Surfactants

The Critical Micelle Concentration (CMC) is a fundamental parameter representing the concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC value generally indicates a more efficient surfactant.

SurfactantConditionCMC (mM)Reference
Mono-dodecyl phosphate (MDP) Pure Water, 25°C~1-5[1]
50 mM Phosphate BufferLower than in pure water[1]
Di-dodecyl phosphate (DDP) Estimated in aqueous solutionLikely < 1[2][3]

Note: The CMC of ionic surfactants is significantly influenced by pH and ionic strength. For anionic surfactants like dodecylphosphates, an increase in electrolyte concentration shields the electrostatic repulsion between head groups, leading to a lower CMC.[1] The pH affects the ionization state of the phosphate head group, which can also influence the CMC.[1]

Table 2: Surface Tension of this compound Surfactants

Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants reduce this tension, and the surface tension at the CMC (γCMC) is an indicator of the maximum reduction achievable.

SurfactantConditionSurface Tension at CMC (γCMC) (mN/m)Reference
Mono-dodecyl phosphate (MDP) Aqueous solution, Room TemperatureVaries with mono/di ratio and alkyl chain length[2][3]
Di-dodecyl phosphate (DDP) Aqueous solution, Room TemperatureVaries with mono/di ratio and alkyl chain length[2][3]

Note: For a mixture of mono- and di-phosphate esters, the surface tension properties are complex and depend on the ratio of the two species and the alkyl chain length.[2][3]

Table 3: Aggregation Number of this compound Micelles

The aggregation number (Nagg) is the average number of surfactant monomers that constitute a single micelle. This parameter is influenced by factors such as the surfactant's chemical structure, concentration, temperature, and the ionic strength of the solution.[4][5]

SurfactantConditionAggregation Number (Nagg)Reference
Mono-dodecyl phosphate (MDP) Aqueous solutionCan be determined experimentally[6][7][8]
Di-dodecyl phosphate (DDP) Aqueous solutionGenerally larger than single-chain counterparts[2][3]

Note: The aggregation number can be determined using techniques such as small-angle X-ray scattering (SAXS), small-angle neutron scattering (SANS), and fluorescence quenching methods.[6][7][8] For double-chain surfactants like DDP, the increased hydrophobicity generally leads to the formation of larger micelles with higher aggregation numbers compared to their single-chain counterparts.[2][3]

Experimental Protocols

Accurate characterization of this compound surfactants is crucial for their effective application. The following sections provide detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Wilhelmy Plate Method)

This method relies on measuring the surface tension of surfactant solutions at various concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration.[9][10]

Materials and Equipment:

  • Surface tensiometer with a Wilhelmy plate (typically platinum)

  • High-purity this compound (MDP or DDP)

  • High-purity water (e.g., Milli-Q) or desired buffer

  • Precision balance

  • Volumetric flasks and pipettes

  • Temperature-controlled sample vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the this compound surfactant in the desired solvent (water or buffer) at a concentration significantly above the expected CMC.

    • Perform a series of dilutions from the stock solution to create a range of concentrations spanning both below and above the anticipated CMC.

  • Instrument Calibration and Setup:

    • Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., ethanol (B145695) or acetone) and then flame it to remove any organic residues.

    • Calibrate the tensiometer according to the manufacturer's instructions, often using high-purity water with a known surface tension.

    • Set the desired temperature for the measurement and allow the instrument and sample vessel to equilibrate.

  • Measurement:

    • Start with the most dilute surfactant solution and place it in the sample vessel.

    • Immerse the Wilhelmy plate into the solution.

    • Allow the surface tension reading to stabilize before recording the value.

    • Repeat the measurement for each concentration, moving from the lowest to the highest concentration. Ensure the plate is cleaned and dried between each measurement.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The plot will typically show two distinct linear regions. The intersection of the trend lines drawn through these two regions corresponds to the CMC.[10]

Micelle Size and Polydispersity Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter of particles in a solution, providing information on micelle size and the homogeneity of the micellar population (polydispersity index, PDI).[11][12]

Materials and Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • This compound solutions prepared above the CMC

  • Syringe filters (e.g., 0.22 µm)

  • Clean, dust-free cuvettes

Procedure:

  • Sample Preparation:

    • Prepare this compound solutions at concentrations above the CMC in the desired solvent.

    • To remove dust and other large aggregates that can interfere with the measurement, filter the solutions directly into a clean cuvette using a syringe filter with a pore size appropriate for the expected micelle size (e.g., 0.22 µm).[11]

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up and stabilize as per the manufacturer's recommendations.

    • Input the correct parameters for the solvent (viscosity and refractive index) and the measurement temperature into the software.

  • Measurement:

    • Place the cuvette containing the filtered sample into the instrument's sample holder.

    • Allow the sample to thermally equilibrate.

    • Perform the DLS measurement. The instrument software will typically set parameters such as the measurement duration and number of runs automatically.

  • Data Analysis:

    • The DLS software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter (size) of the micelles and the polydispersity index (PDI).

    • A low PDI value (typically < 0.3) indicates a monodisperse sample with a narrow size distribution. A high PDI suggests a polydisperse sample or the presence of aggregates.[11]

Key Interactions and Mechanisms

This compound surfactants play a crucial role in various biological and pharmaceutical applications due to their ability to interact with and modify the properties of other molecules and assemblies.

Interaction with Lipid Bilayers

This compound surfactants can interact with and disrupt lipid bilayers, a process central to their application in membrane protein solubilization and as penetration enhancers in drug delivery. The interaction is a multi-stage process.

G cluster_0 Stage I: Monomer Partitioning cluster_1 Stage II: Bilayer Saturation & Destabilization cluster_2 Stage III: Solubilization a Surfactant Monomers b Lipid Bilayer a->b Adsorption c Saturated Bilayer b->c Increased Surfactant Concentration d Formation of Pores & Defects c->d e Mixed Micelles (Lipid-Surfactant) d->e Bilayer Disintegration

Figure 1. Three-stage model of lipid bilayer solubilization by surfactants.

Membrane Protein Solubilization

The solubilization of membrane proteins is a critical step for their structural and functional characterization. This compound surfactants are employed to extract these proteins from their native lipid environment and maintain their stability in an aqueous solution.

G cluster_0 Initial State cluster_1 Solubilization Step cluster_2 Formation of Complexes cluster_3 Purification A Membrane Protein Embedded in Lipid Bilayer B Addition of this compound (above CMC) A->B C Protein-Detergent Complex B->C D Lipid-Detergent Micelles B->D E Purified Protein-Detergent Complex C->E Chromatography

Figure 2. Workflow for membrane protein solubilization using this compound.

Synthesis of Dodecylphosphates

Synthesis of Mono-dodecyl Phosphate (MDP)

Mono-alkyl phosphates can be synthesized through the phosphorylation of the corresponding alcohol. A common method involves the reaction of dodecanol (B89629) with a phosphorylating agent such as phosphorus pentoxide or polyphosphoric acid.[3]

Synthesis of Di-dodecyl Phosphate (DDP)

Di-alkyl phosphates can be prepared by reacting a primary alcohol with phosphorus oxychloride in the presence of a base like triethylamine, followed by hydrolysis. This method offers good yields and purity.[13]

Applications in Drug Development

This compound surfactants are valuable excipients in pharmaceutical formulations due to their ability to:

  • Enhance Solubility: Solubilize poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving their bioavailability.

  • Act as Emulsifying Agents: Stabilize oil-in-water and water-in-oil emulsions.

  • Function as Penetration Enhancers: Disrupt the stratum corneum of the skin to facilitate the transdermal delivery of drugs.

  • Formulate Vesicular Systems: Participate in the formation of vesicles and liposomes for targeted drug delivery.

Conclusion

This compound surfactants, encompassing both mono- and di-alkyl forms, represent a versatile class of anionic surfactants with a broad range of applications in scientific research and drug development. Their properties are tunable by altering the number of alkyl chains and by adjusting environmental factors such as pH, temperature, and ionic strength. A thorough understanding of their physicochemical characteristics and interaction mechanisms, facilitated by the experimental protocols and conceptual diagrams presented in this guide, is essential for their rational and effective utilization.

References

Dodecyl Phosphate as a Precursor for Nanoparticle Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role and application of dodecyl phosphate (B84403) (DP) in the synthesis of nanoparticles. Dodecyl phosphate, an anionic surfactant, has emerged as a critical component in controlling the morphology, size, and surface properties of various nanomaterials, most notably hydroxyapatite (B223615) (HAp), a key material in biomedical applications. This document outlines its core functions, provides detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying mechanisms and workflows.

Core Functions of Dodecyl Phosphate in Nanoparticle Synthesis

Dodecyl phosphate serves multiple functions in nanoparticle synthesis, primarily leveraging its amphiphilic nature, which consists of a hydrophilic phosphate headgroup and a hydrophobic 12-carbon dodecyl tail.

  • Surfactant and Templating Agent: In aqueous solutions, dodecyl phosphate molecules can self-assemble into micelles when their concentration exceeds the critical micelle concentration. These micelles act as nano-reactors or templates, confining the growth of nanoparticles to a controlled size and shape. This is particularly effective in reverse microemulsion and precipitation methods.[1][2] The phosphate headgroups can interact with cationic precursors (e.g., Ca²⁺ ions in hydroxyapatite synthesis), while the dodecyl tails create a hydrophobic boundary.[1][3]

  • Morphology Control: By varying the concentration of dodecyl phosphate and other reaction parameters, the final morphology of the nanoparticles can be precisely controlled.[4] Different concentrations can lead to the formation of spherical, rod-like, or needle-shaped nanoparticles.[4] For instance, mono-dodecyl phosphate potassium (MDP-K) has been used to create unique "bitter gourd-shaped" nano-HAp.[4]

  • Capping and Stabilizing Agent: The adsorption of dodecyl phosphate onto the surface of newly formed nanoparticles provides colloidal stability, preventing aggregation.[5] The phosphate headgroup can form strong bonds with the nanoparticle surface, particularly on metal oxides, while the hydrophobic tails extend into the solvent, providing steric hindrance.[6][7]

  • Phosphorus Source: In specific synthetic routes, dodecyl phosphate can also serve as the precursor that provides the phosphate ions for the nanoparticle itself. This has been demonstrated in the synthesis of nanoporous phospho-tungstate organic-inorganic hybrid materials, where mono-n-dodecyl phosphate acts as both the phosphorus source and the structural template.[8]

Quantitative Data Summary

The concentration and type of dodecyl phosphate used have a direct impact on the resulting nanoparticle characteristics. The following table summarizes quantitative data from selected studies.

Nanoparticle TypeDodecyl Phosphate Derivative & AmountPrecursorsSynthesis MethodResulting Morphology & PropertiesReference
Hydroxyapatite (HAp)Mono-dodecyl phosphate potassium (MDP-K); 4 g addedCalcium hydroxide, Orthophosphoric acidControlled Precipitation"Bitter gourd-shaped" nano-HAp. Specific Surface Area: 77.25 m²/g; Pore Volume: 0.1825 cm³/g.[4]
Magnetic HAp/BCC NanocompositeMono-dodecyl phosphate (MDP); 0 gSteel slag, Ca(NO₃)₂·4H₂O, (NH₄)₂HPO₄Refluxing / CalcinationIrregular particles; No Basic Calcium Carbonate (BCC) phase observed.[7][9]
Magnetic HAp/BCC NanocompositeMono-dodecyl phosphate (MDP); 10 gSteel slag, Ca(NO₃)₂·4H₂O, (NH₄)₂HPO₄Refluxing / CalcinationHierarchical flower-like structure composed of HAp and BCC phases.[7][9]
Magnetic HAp/BCC NanocompositeMono-dodecyl phosphate (MDP); 30 gSteel slag, Ca(NO₃)₂·4H₂O, (NH₄)₂HPO₄Refluxing / CalcinationHierarchical carnation-like structure with a higher content of the BCC phase. Adsorption capacity for Pb²⁺: 860 mg/g.[7][9]
ZnO FilmsMono-dodecyl phosphateZinc nitrateElectrochemical DepositionOrdered lamellar (layered) structures. DP guides the growth of the film.[3]

Experimental Protocol: Synthesis of a Magnetic Carnation-like Hydroxyapatite/Basic Calcium Carbonate Nanocomposite

This protocol is adapted from a study demonstrating morphology control using mono-dodecyl phosphate (MDP).[7][9]

3.1. Materials:

  • Steel Slag (source of magnetism and partial Ca²⁺)

  • Nitric Acid (HNO₃)

  • Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Mono-dodecyl phosphate (MDP)

  • Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)

  • Aqueous Ammonia (NH₃·H₂O)

  • Deionized Water

  • Ethanol (B145695)

3.2. Equipment:

  • Magnetic stirrer with heating plate

  • Reflux setup

  • Centrifuge

  • Drying oven

  • Calcination furnace

  • pH meter

3.3. Procedure:

  • Preparation of Precursor Solution:

    • Dissolve 10 g of steel slag in 100 mL of 2M HNO₃ solution.

    • Add 0.1 mol of Ca(NO₃)₂·4H₂O to the solution.

    • Add 30 g of mono-dodecyl phosphate (MDP) to the mixture.

    • Stir the mixture and reflux at 60 °C for 1 hour.

  • Precipitation:

    • Separately, prepare a phosphate solution by dissolving 0.1 mol of (NH₄)₂HPO₄ in 20 mL of deionized water.

    • Slowly add the phosphate solution to the refluxing mixture until a Ca/P molar ratio of 1.67 is achieved.

    • Adjust the pH of the final mixture to 13 by adding aqueous ammonia.

  • Aging and Ripening:

    • Continuously stir and reflux the final mixture at 60 °C for 48 hours.

  • Washing and Drying:

    • After aging, centrifuge the obtained product to separate the precipitate.

    • Wash the precipitate with deionized water and ethanol three times to obtain a gel.

    • Dry the gel at 80 °C for 24 hours.

  • Calcination:

    • Calcine the dried powder at 300 °C for 3 hours to obtain the final magnetic carnation-like HAp/BCC nanocomposite.

Visualizations: Workflows and Mechanisms

4.1. Experimental Workflow

The following diagram illustrates the step-by-step process for the synthesis of the magnetic HAp/BCC nanocomposite as described in the protocol above.

G cluster_prep 1. Precursor Preparation cluster_react 2. Reaction & Precipitation cluster_finish 3. Product Finishing p1 Dissolve Steel Slag in HNO₃ p2 Add Ca(NO₃)₂ p1->p2 p3 Add Mono-dodecyl Phosphate (MDP) p2->p3 p4 Stir & Reflux (60°C, 1 hr) p3->p4 r1 Add (NH₄)₂HPO₄ Solution (Ca/P = 1.67) p4->r1 r2 Adjust pH to 13 (Aqueous Ammonia) r1->r2 r3 Stir & Reflux (60°C, 48 hrs) r2->r3 f1 Centrifuge & Wash (Water & Ethanol) r3->f1 f2 Dry Gel (80°C, 24 hrs) f1->f2 f3 Calcine Powder (300°C, 3 hrs) f2->f3 f4 Final Product: Magnetic HAp/BCC Nanocomposite f3->f4

Caption: Workflow for HAp/BCC Nanocomposite Synthesis.

4.2. Mechanism of Action

This diagram illustrates the role of dodecyl phosphate as a templating agent in a reverse microemulsion system for controlling nanoparticle growth.

G surfactant Dodecyl Phosphate (DP) molecules in oil phase micelle Reverse Micelle (Aqueous Core) surfactant->micelle Self-Assembly precursors Precursor Ions (e.g., Ca²⁺, PO₄³⁻) in aqueous core nucleation Nucleation of Nanoparticle precursors->nucleation growth Growth confined within micelle stabilized_np DP-Stabilized Nanoparticle growth->stabilized_np

References

Methodological & Application

Application Notes and Protocols: Potassium Dodecyl Hydrogen Phosphate as a Collector in Mineral Flotation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium dodecyl hydrogen phosphate (B84403) (KDHP) as a collector in the flotation of various minerals. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Introduction

Potassium dodecyl hydrogen phosphate (KDHP), also known as potassium lauryl hydrogen phosphate, is an anionic surfactant that has shown significant promise as a selective collector in the froth flotation of several minerals. Its unique chemical structure, featuring a polar phosphate head and a non-polar dodecyl hydrocarbon tail, allows it to selectively adsorb onto the surfaces of specific minerals, rendering them hydrophobic and enabling their separation from gangue minerals. This document outlines the applications of KDHP and provides detailed protocols for its use in a laboratory setting.

Applications and Performance Data

KDHP and similar long-chain alkyl phosphates have been effectively used as collectors for a variety of minerals, including hemimorphite, bastnaesite, scheelite, and apatite. The performance of these collectors is often evaluated based on mineral recovery and selectivity.

Table 1: Flotation Recovery of Various Minerals using Dodecyl Phosphate Collectors
MineralGangue Mineral(s)CollectorCollector Concentration (mol/L)pHMineral Recovery (%)Gangue Recovery (%)Reference(s)
HemimorphiteQuartzPotassium Dodecyl Hydrogen Phosphate1.0 x 10⁻⁴8.583.334.2[1]
Smithsonite-Dodecyl Phosphate Ester PotassiumNot SpecifiedWeakly Alkaline~90-[2]
BastnaesiteCalcite, QuartzPotassium Lauryl Phosphate1.0 x 10⁻⁵4.7 - 6.5~90<5[3]
ScheeliteCalcite, FluoriteMixed DDA and Sodium Oleate (for comparison)Molar ratio 2:17>8022.6 (Calcite)[4]
Barite-Potassium Lauryl Phosphate2.5 x 10⁻⁵6.3>90-[5]

Note: Data for similar dodecyl phosphate collectors are included to provide a broader context of their effectiveness.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of KDHP as a mineral flotation collector.

Synthesis of Potassium Dodecyl Hydrogen Phosphate (KDHP)

While commercially available, KDHP can be synthesized in the laboratory. A general procedure involves the phosphorylation of dodecanol (B89629) followed by neutralization.

Materials:

  • Dodecanol

  • Phosphorus pentoxide (P₂O₅) or Polyphosphoric acid (PPA)

  • Potassium hydroxide (B78521) (KOH)

  • Anhydrous solvent (e.g., toluene, chloroform)

  • Deionized water

Procedure:

  • Dissolve dodecanol in an anhydrous solvent in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.

  • Slowly add phosphorus pentoxide or polyphosphoric acid to the solution while stirring and maintaining the temperature at a specific range (e.g., 60-80 °C). The reaction is exothermic and should be controlled.

  • Continue stirring for several hours until the reaction is complete (monitored by techniques like TLC or NMR).

  • After cooling, slowly add a stoichiometric amount of potassium hydroxide solution to neutralize the resulting dodecyl hydrogen phosphate, forming potassium dodecyl hydrogen phosphate.

  • The product can then be purified by recrystallization or other appropriate methods.

Note: This is a generalized procedure. Specific reaction conditions may need to be optimized.

Microflotation Experiments

Microflotation tests are used to evaluate the flotation performance of a collector on a small scale.

Materials and Equipment:

  • Microflotation cell (e.g., Hallimond tube or a custom-made glass cell)

  • High-purity mineral samples (e.g., hemimorphite, quartz)

  • Potassium dodecyl hydrogen phosphate (KDHP) solution of known concentration

  • pH meter and pH adjustment solutions (e.g., HCl, NaOH)

  • Frother (e.g., pine oil, MIBC)

  • Nitrogen gas cylinder with a flowmeter

  • Magnetic stirrer

  • Drying oven

  • Analytical balance

Procedure:

  • Grind the mineral samples to the desired particle size (e.g., -74 +38 µm) and prepare a mineral suspension (e.g., 2 g of mineral in 40 mL of deionized water).[6]

  • Transfer the suspension to the microflotation cell and place it on a magnetic stirrer.

  • Adjust the pH of the pulp to the desired value using HCl or NaOH solutions and allow it to stabilize for a few minutes.

  • Add the desired concentration of the KDHP collector solution and condition the pulp for a set time (e.g., 3-5 minutes).[7]

  • Add a frother (e.g., 1-2 drops of pine oil) and condition for another 1-2 minutes.[6]

  • Introduce nitrogen gas at a constant flow rate (e.g., 30-50 mL/min) to generate bubbles.

  • Collect the froth product (concentrate) for a specific duration (e.g., 3-5 minutes).

  • Collect the remaining pulp (tailings).

  • Filter, dry, and weigh both the concentrate and tailings.

  • Calculate the mineral recovery using the formula: Recovery (%) = (Weight of concentrate / (Weight of concentrate + Weight of tailings)) * 100

Zeta Potential Measurements

Zeta potential measurements help to understand the surface charge of mineral particles and the adsorption of collectors.

Materials and Equipment:

  • Zeta potential analyzer

  • High-purity mineral samples (finely ground, e.g., <5 µm)

  • KDHP solution

  • Background electrolyte solution (e.g., 10⁻³ M KCl)

  • pH meter and pH adjustment solutions

Procedure:

  • Prepare a dilute mineral suspension (e.g., 0.01 wt%) in the background electrolyte solution.

  • Adjust the pH of the suspension to the desired initial value.

  • Measure the zeta potential of the mineral suspension without the collector.

  • Add the desired concentration of KDHP solution to the suspension and condition for a specific time (e.g., 10-15 minutes) to allow for adsorption.

  • Measure the zeta potential of the mineral suspension in the presence of the collector.

  • Repeat the measurements at different pH values to obtain a zeta potential vs. pH curve.[7][8]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups involved in the interaction between the collector and the mineral surface, confirming the adsorption mechanism.

Materials and Equipment:

  • FTIR spectrometer with an appropriate accessory (e.g., ATR, DRIFTS)

  • High-purity mineral samples (finely ground)

  • KDHP solution

  • Centrifuge or filtration apparatus

  • Drying oven (low temperature)

Procedure:

  • Prepare a mineral suspension and treat it with the KDHP collector solution under the desired conditions (pH, concentration, conditioning time) as in the flotation experiments.

  • Separate the mineral particles from the solution by centrifugation or filtration.

  • Wash the mineral particles with deionized water to remove any unadsorbed collector.

  • Dry the treated mineral sample at a low temperature (e.g., 40-50 °C) to avoid any thermal decomposition of the adsorbed collector.

  • Record the FTIR spectrum of the treated mineral sample.

  • Record the FTIR spectra of the pure mineral and the pure KDHP for comparison.

  • Analyze the spectra for new peaks or shifts in existing peaks, which indicate the chemical interaction between the collector and the mineral.[1]

Mechanisms and Visualizations

The effectiveness of KDHP as a collector is attributed to its specific adsorption onto the mineral surface, which is often a combination of electrostatic interaction and chemisorption.

Adsorption Mechanism

The primary mechanism of KDHP adsorption on many oxide and salt-type minerals involves the formation of a chemical bond between the phosphate head group of the collector and the metal cations on the mineral surface. For instance, in the case of hemimorphite (a zinc silicate), the phosphate group of KDHP is believed to form a stable surface complex with the zinc ions.[2] This chemical interaction is often stronger and more selective than physical adsorption, leading to better flotation performance.

The dodecyl chain then extends into the aqueous phase, creating a hydrophobic surface on the mineral particle. This increased hydrophobicity promotes the attachment of the mineral particle to air bubbles, allowing it to be carried to the froth layer and separated.

Adsorption_Mechanism cluster_solution Aqueous Phase cluster_surface Mineral Surface cluster_hydrophobic_surface Hydrophobic Surface Formation KDHP Potassium Dodecyl Hydrogen Phosphate (KDHP) ActiveSite Metal Cation Site (e.g., Zn²⁺) KDHP->ActiveSite Chemisorption: Phosphate head binds to metal cation Mineral Mineral Particle (e.g., Hemimorphite) Mineral->ActiveSite AdsorbedKDHP Adsorbed KDHP (Hydrophobic Tail Exposed) ActiveSite->AdsorbedKDHP Surface Complex Formation Bubble Air Bubble AdsorbedKDHP->Bubble Attachment to Air Bubble

Caption: Adsorption mechanism of KDHP on a mineral surface.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the performance of KDHP as a flotation collector.

Experimental_Workflow A Mineral Sample Preparation (Grinding) B Pulp Preparation (Mineral + Water) A->B C pH Adjustment B->C D Collector Addition (KDHP) & Conditioning C->D E Frother Addition & Conditioning D->E J Zeta Potential Measurement D->J K FTIR Analysis of Adsorption D->K F Microflotation E->F G Product Collection (Concentrate & Tailings) F->G H Drying & Weighing G->H I Recovery Calculation & Data Analysis H->I J->I K->I

Caption: Experimental workflow for mineral flotation with KDHP.

Conclusion

Potassium dodecyl hydrogen phosphate is a highly effective and selective collector for the flotation of various minerals. Its performance is attributed to the strong chemical interaction between the phosphate functional group and metal cations on the mineral surface. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to utilize KDHP in their mineral processing and related research endeavors. Further optimization of parameters such as pH, collector dosage, and conditioning time is recommended for specific ore types to achieve maximum separation efficiency.

References

Application Notes and Protocols for Membrane Protein Extraction Using Anionic Detergents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed protocol for the extraction of membrane proteins using anionic detergents, with a specific focus on Sodium Dodecyl Sulfate (B86663) (SDS) as a representative and widely used example. While the initial inquiry specified Dodecylphosphate, a comprehensive literature search revealed a lack of established, specific protocols for this particular detergent in the context of membrane protein extraction. However, Sodium Dodecyl Sulfate, an anionic detergent with a similar 12-carbon alkyl chain, is extensively documented and utilized for this purpose. Therefore, this guide adapts the principles of anionic detergent-based extraction, providing a robust protocol that can be optimized for various research applications.

Anionic detergents are powerful solubilizing agents that disrupt membrane integrity by intercalating into the lipid bilayer and forming micelles around integral membrane proteins.[1] This process effectively removes the proteins from their native lipid environment, allowing for their subsequent purification and analysis. SDS, in particular, is known for its strong denaturing properties, which can be advantageous for applications like SDS-PAGE, but may require subsequent renaturation steps if protein activity is to be preserved.[2][3]

These notes are intended for researchers, scientists, and drug development professionals familiar with basic protein biochemistry techniques.

Data Presentation: Properties of Detergents

The selection of a detergent is critical for successful membrane protein extraction. The following table summarizes the key properties of different classes of detergents to aid in this selection process.

Detergent ClassChargePropertiesExamples
Anionic NegativeStrong solubilizing agents, often denaturing. Effective at disrupting protein-protein interactions.[1][2]Sodium Dodecyl Sulfate (SDS), Sodium Deoxycholate
Cationic PositiveDenaturing.Ethyl Trimethyl Ammonium Bromide
Non-ionic No net chargeMild, non-denaturing. Preserve protein structure and activity.[2]Triton X-100, n-Dodecyl-β-D-maltoside (DDM)
Zwitterionic Both positive and negative charges (net neutral)Mild, non-denaturing. Effective at breaking protein-protein interactions while maintaining native protein structure.[1]CHAPS, Dodecylphosphocholine (DPC)

Experimental Protocols

This protocol outlines a general procedure for the extraction of membrane proteins from E. coli using an anionic detergent. Optimization of detergent concentration, incubation time, and temperature is recommended for each specific protein of interest.

Materials

  • E. coli cell paste expressing the target membrane protein

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Suspension Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl

  • Detergent Stock Solution: 10% (w/v) Sodium Dodecyl Sulfate (SDS) in ultrapure water

  • Wash Buffer: Lysis buffer without protease inhibitors

  • Microfluidizer or sonicator

  • Ultracentrifuge and appropriate rotors

  • Dounce homogenizer

  • Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

Procedure

  • Cell Lysis and Membrane Preparation a. Thaw the E. coli cell paste on ice. b. Resuspend the cell paste in ice-cold Lysis Buffer at a ratio of 1:5 (g of cells: mL of buffer). c. Lyse the cells by passing the suspension through a microfluidizer at 15,000 psi for 3-5 passes, or by sonication on ice (e.g., 6 cycles of 30 seconds on, 1 minute off).[4] d. Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet unlysed cells and inclusion bodies. e. Carefully collect the supernatant and transfer it to an ultracentrifuge tube. f. Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[4][5] g. Discard the supernatant (cytosolic fraction).

  • Membrane Solubilization a. Resuspend the membrane pellet in ice-cold Suspension Buffer using a Dounce homogenizer. b. Determine the total protein concentration of the membrane suspension using a Bradford or BCA assay. Adjust the concentration to 5-10 mg/mL with Suspension Buffer.[4] c. From the 10% SDS stock solution, add the desired final concentration of detergent to the membrane suspension. A good starting point is a final concentration of 1% (w/v). This should be optimized for each protein. d. Incubate the mixture on a rotator at 4°C for 1-2 hours.

  • Isolation of Solubilized Membrane Proteins a. Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.[5] b. Carefully collect the supernatant, which contains the solubilized membrane proteins. c. The solubilized membrane protein extract is now ready for downstream applications such as affinity chromatography, or may require detergent removal or exchange for functional studies.[4][6]

Visualizations

Experimental_Workflow cluster_preparation Membrane Preparation cluster_solubilization Solubilization cluster_isolation Isolation cluster_downstream Downstream Processing cell_pellet E. coli Cell Pellet lysis Cell Lysis cell_pellet->lysis low_speed_centrifugation Low-Speed Centrifugation (10,000 x g) lysis->low_speed_centrifugation ultracentrifugation Ultracentrifugation (100,000 x g) low_speed_centrifugation->ultracentrifugation membrane_pellet Membrane Pellet ultracentrifugation->membrane_pellet resuspend Resuspend Membrane Pellet membrane_pellet->resuspend add_detergent Add Anionic Detergent (e.g., SDS) resuspend->add_detergent incubation Incubation (4°C) add_detergent->incubation solubilization_centrifugation Ultracentrifugation (100,000 x g) incubation->solubilization_centrifugation supernatant Supernatant (Solubilized Proteins) solubilization_centrifugation->supernatant pellet Unsolubilized Material solubilization_centrifugation->pellet purification Purification (e.g., Affinity Chromatography) supernatant->purification analysis Analysis (e.g., SDS-PAGE, Functional Assays) purification->analysis Detergent_Interaction cluster_membrane Cell Membrane cluster_detergent Detergent Addition cluster_micelle Solubilization membrane Lipid Bilayer with Integral Membrane Protein detergent Anionic Detergent Monomers micelle Protein-Detergent Micelle detergent->micelle Forms Micelle Around Protein

References

Application Notes and Protocols for the Solubilization of Hydrophobic Proteins Using Dodecylphosphate Detergents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing dodecylphosphate-containing detergents, with a primary focus on the well-characterized zwitterionic detergent, Dodecylphosphocholine (DPC) , for the solubilization of hydrophobic proteins, particularly integral membrane proteins. Due to the limited specific literature on "this compound" as a standalone reagent, this document leverages the extensive data available for DPC, a closely related and widely used detergent in structural biology and drug development.

Introduction to this compound-Containing Detergents

This compound-containing detergents are amphipathic molecules characterized by a 12-carbon hydrophobic tail and a hydrophilic headgroup containing a phosphate (B84403) moiety. This structure allows them to effectively partition into and disrupt biological membranes, thereby solubilizing embedded hydrophobic proteins. The solubilized proteins are encapsulated within detergent micelles, which shield their hydrophobic surfaces from the aqueous environment, maintaining their solubility and often preserving their native conformation and function.

DPC is a popular choice for these applications, especially for structural studies by Nuclear Magnetic Resonance (NMR) spectroscopy, due to its ability to form small, uniform micelles.[1] Its zwitterionic phosphocholine (B91661) headgroup mimics the headgroups of natural phospholipids, which can contribute to maintaining the protein's native-like structure.[1]

Data Presentation

Physicochemical Properties of Dodecylphosphocholine (DPC)

A thorough understanding of the physicochemical properties of the chosen detergent is critical for successful protein solubilization.

PropertyValueConditions
Chemical Formula C₁₇H₃₈NO₄P
Molecular Weight 351.5 g/mol
Type Zwitterionic
Critical Micelle Concentration (CMC) ~1.1 - 1.5 mMVaries with temperature, pH, and ionic strength.[2]
Aggregation Number ~50 - 70Number of monomers per micelle.[2]
Micelle Molecular Weight ~17.5 - 24.6 kDa
Comparative Solubilization Efficiency

The choice of detergent is crucial and often protein-dependent. The following table provides a comparison of the solubilization efficiency of DPC with other commonly used detergents for a model integral membrane protein.

DetergentTypeCMC (mM)Optimal Solubilization Concentration (% w/v)Solubilization Efficiency (%)Notes
Dodecylphosphocholine (DPC) Zwitterionic~1.21.585Often preserves native structure, ideal for NMR.[2]
n-Dodecyl-β-D-maltoside (DDM) Non-ionic~0.171.090Gentle detergent, good for maintaining protein stability.
n-Octyl-β-D-glucoside (OG) Non-ionic~20-252.075High CMC allows for easy removal by dialysis.
Lauryl Dimethylamine N-oxide (LDAO) Zwitterionic~1-21.080Forms small micelles, beneficial for crystallization.
Sodium Dodecyl Sulfate (SDS) Anionic~81.0>95Highly effective but often denaturing.

Note: Solubilization efficiency is highly dependent on the specific protein and experimental conditions. The values presented are for a model protein and should be used as a general guideline. Optimization is essential for each target protein.

Experimental Protocols

Protocol 1: Screening for Optimal DPC Concentration for Solubilization

This protocol outlines a general procedure to determine the optimal concentration of DPC required to solubilize a target hydrophobic protein from a membrane fraction.

Materials:

  • Isolated cell membranes containing the target protein

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

  • 10% (w/v) DPC stock solution

  • Protease inhibitor cocktail

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Densitometry software

Procedure:

  • Membrane Preparation: Isolate cell membranes expressing the target protein using standard cell lysis and differential centrifugation techniques.

  • Resuspension: Resuspend the membrane pellet in ice-cold Solubilization Buffer containing a freshly added protease inhibitor cocktail to a final protein concentration of 5-10 mg/mL.

  • Detergent Screening Setup: Prepare a series of DPC concentrations in Solubilization Buffer (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/v).[2]

  • Solubilization: Add an equal volume of each DPC solution to the membrane suspension. Incubate the mixtures for 1-4 hours at 4°C with gentle agitation.[2]

  • Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet the non-solubilized membrane fraction.[2]

  • Analysis: Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in an equal volume of Solubilization Buffer. Analyze both fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Quantification: Use densitometry to quantify the amount of the target protein in the soluble and insoluble fractions for each DPC concentration to determine the optimal condition.

Protocol 2: Large-Scale Solubilization and Purification of a His-Tagged Hydrophobic Protein

This protocol describes the solubilization and subsequent affinity purification of a His-tagged hydrophobic protein using DPC.

Materials:

  • Cell pellet expressing the His-tagged target protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, protease inhibitor cocktail)

  • Solubilization Buffer (Lysis Buffer containing the optimal DPC concentration determined in Protocol 1, typically 1-2%)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 0.1% DPC)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 0.1% DPC)

  • High-pressure homogenizer or sonicator

  • Ultracentrifuge

  • Ni-NTA affinity chromatography resin

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a high-pressure homogenizer or sonicator.

  • Membrane Isolation: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to remove cell debris. Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[2]

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer to a protein concentration of 10-20 mg/mL. Incubate with gentle stirring for 2-4 hours at 4°C.[2]

  • Clarification: Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C. The resulting supernatant contains the solubilized His-tagged protein-DPC complexes.[2]

  • Affinity Purification:

    • Equilibrate the Ni-NTA resin with Wash Buffer.

    • Load the clarified supernatant onto the resin.

    • Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.

Mandatory Visualizations

Signaling Pathway: β2-Adrenergic Receptor Signaling

The β2-adrenergic receptor is a G-protein coupled receptor (GPCR), a class of membrane proteins for which DPC is often used for solubilization and structural studies. This diagram illustrates its primary signaling pathway.

Beta2_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Epinephrine Epinephrine (Ligand) B2AR β2-Adrenergic Receptor (GPCR) Epinephrine->B2AR Binds to G_protein G Protein (Gs) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: The β2-adrenergic receptor signaling pathway.

Experimental Workflow: Structure Determination of a Hydrophobic Protein by NMR

This diagram outlines the major steps involved in determining the three-dimensional structure of a hydrophobic protein using DPC and NMR spectroscopy.

Protein_Structure_Workflow cluster_expression Protein Production cluster_solubilization Solubilization & Purification cluster_nmr NMR Spectroscopy cluster_structure Structure Determination Gene_Synthesis Gene Synthesis & Cloning Expression Protein Expression (e.g., E. coli, Insect Cells) Gene_Synthesis->Expression Cell_Harvest Cell Harvesting Expression->Cell_Harvest Membrane_Prep Membrane Preparation Cell_Harvest->Membrane_Prep Solubilization Solubilization with DPC Membrane_Prep->Solubilization Purification Affinity & Size Exclusion Chromatography Solubilization->Purification Sample_Prep NMR Sample Preparation (in DPC micelles) Purification->Sample_Prep Data_Acquisition NMR Data Acquisition (2D, 3D, 4D experiments) Sample_Prep->Data_Acquisition Data_Processing Data Processing & Resonance Assignment Data_Acquisition->Data_Processing Structure_Calc Structure Calculation & Refinement Data_Processing->Structure_Calc Validation Structure Validation Structure_Calc->Validation Final_Structure 3D Protein Structure Validation->Final_Structure

Caption: Workflow for membrane protein structure determination.

References

Application of Dodecylphosphate in Nonaqueous Capillary Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonaqueous capillary electrophoresis (NACE) is a powerful analytical technique for the separation of compounds with poor aqueous solubility, offering unique selectivity compared to traditional aqueous capillary electrophoresis and liquid chromatography. This document provides detailed application notes and hypothetical protocols for the use of dodecylphosphate, an anionic surfactant, in NACE. While specific literature on the application of this compound in NACE is limited, its properties as an alkyl phosphate (B84403) surfactant suggest its potential utility as a background electrolyte (BGE) additive, a dynamic capillary coating agent to control the electroosmotic flow (EOF), and as a pseudo-stationary phase for the separation of neutral analytes. The following sections outline the theoretical basis for these applications and provide starting points for method development.

Introduction to this compound in NACE

This compound, as an anionic surfactant, possesses a long hydrophobic alkyl chain and a negatively charged phosphate head group. In the nonaqueous environments typical of NACE (e.g., acetonitrile, methanol), it can influence the separation of analytes through several mechanisms:

  • Modification of Analyte Charge: For basic compounds that are protonated and positively charged in the nonaqueous solvent, this compound can form ion pairs, altering their effective charge-to-size ratio and thus their electrophoretic mobility.

  • Capillary Wall Modification: this compound can adsorb onto the inner surface of the fused silica (B1680970) capillary, creating a dynamic coating. This can suppress the native silanol (B1196071) groups, leading to a more reproducible and potentially reversed electroosmotic flow.[1][2]

  • Formation of a Pseudo-stationary Phase: At concentrations above its critical micelle concentration (CMC) in a given nonaqueous solvent, this compound may form aggregates that can act as a pseudo-stationary phase, enabling the separation of neutral analytes based on their partitioning behavior.

These potential applications make this compound a versatile tool for method development in NACE, particularly for the analysis of pharmaceuticals, many of which are basic compounds with limited aqueous solubility.

Hypothetical Application Notes and Protocols

The following protocols are theoretical and intended as a starting point for method development. Optimization of parameters such as concentration, solvent composition, and applied voltage will be necessary for specific applications.

This compound as a Background Electrolyte Additive for the Separation of Basic Drugs

This application focuses on utilizing this compound as an ion-pairing agent to modulate the separation selectivity of a mixture of basic pharmaceutical compounds.

Experimental Protocol:

  • Capillary Preparation:

    • Flush a new fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., 50 cm total length, 40 cm effective length) sequentially with 1 M sodium hydroxide (B78521) (30 min), deionized water (15 min), and the background electrolyte (30 min).

    • Between runs, flush the capillary with 0.1 M sodium hydroxide (2 min), deionized water (2 min), and BGE (5 min).

  • Background Electrolyte (BGE) Preparation:

    • Prepare a stock solution of 100 mM sodium this compound in methanol.

    • Prepare the running BGE by dissolving a suitable electrolyte (e.g., 25 mM ammonium (B1175870) acetate) in the desired nonaqueous solvent (e.g., acetonitrile) and adding the this compound stock solution to the desired final concentration (e.g., 1-10 mM).

    • Sonicate the BGE for 10 minutes to ensure complete dissolution.

  • Sample Preparation:

    • Dissolve the drug mixture in the BGE or a compatible nonaqueous solvent to a final concentration of approximately 100 µg/mL for each component.

  • Electrophoretic Conditions:

    • Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds).

    • Apply a separation voltage of +25 kV.

    • Maintain the capillary temperature at 25 °C.

    • Detect the analytes using a UV detector at a suitable wavelength (e.g., 214 nm).

Data Presentation: Starting Parameters for Method Development

ParameterRecommended Starting RangePurpose
This compound Conc.1 - 20 mMModulate ion-pairing and selectivity
BGE Electrolyte10 - 50 mM Ammonium AcetateProvide conductivity and buffering
Nonaqueous SolventAcetonitrile, Methanol, or mixturesControl analyte solubility and EOF
Applied Voltage+15 to +30 kVDrive separation and control analysis time
Temperature20 - 30 °CAffects viscosity, conductivity, and EOF

Logical Workflow for Method Development

method_development start Define Analytes (Basic Drugs) bge_prep Prepare BGE: 25 mM NH4OAc in ACN + 5 mM this compound start->bge_prep initial_run Initial NACE Run (+25 kV, 25°C) bge_prep->initial_run evaluate Evaluate Separation: Resolution, Peak Shape, Analysis Time initial_run->evaluate optimize_dp Optimize this compound Concentration (1-20 mM) evaluate->optimize_dp Poor Resolution optimize_solvent Optimize Solvent Composition (ACN/MeOH) evaluate->optimize_solvent Poor Peak Shape optimize_voltage Optimize Voltage (+15 to +30 kV) evaluate->optimize_voltage Long Analysis Time final_method Final Validated Method evaluate->final_method Acceptable Separation optimize_dp->evaluate optimize_solvent->evaluate optimize_voltage->evaluate

Method development workflow for basic drug separation.
This compound for Dynamic Capillary Coating and Separation of Anionic Compounds

In this application, this compound is used to dynamically coat the capillary wall, reversing the EOF and enabling the fast separation of anionic species.

Experimental Protocol:

  • Capillary Coating and Conditioning:

    • Flush the capillary with 1 M sodium hydroxide (30 min), deionized water (15 min), and then with a solution of 10 mM sodium this compound in 50:50 (v/v) methanol:acetonitrile for 30 minutes to establish the dynamic coating.

    • Before each run, re-condition the capillary with the this compound coating solution for 5 minutes, followed by the BGE for 5 minutes.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a BGE consisting of a suitable electrolyte (e.g., 20 mM phosphate buffer, pH adjusted with phosphoric acid to be compatible with the nonaqueous solvent) in the desired nonaqueous solvent (e.g., 80:20 (v/v) acetonitrile:methanol).

  • Sample Preparation:

    • Dissolve the anionic analytes in the BGE to a final concentration of approximately 50-100 µg/mL.

  • Electrophoretic Conditions:

    • Inject the sample hydrodynamically (e.g., -50 mbar for 5 seconds, negative pressure injection).

    • Apply a negative separation voltage (e.g., -20 kV).

    • Maintain the capillary temperature at 25 °C.

    • Detect the analytes using a UV detector at an appropriate wavelength.

Data Presentation: Typical Conditions for Dynamic Coating

ParameterRecommended Value/RangePurpose
Coating Solution5 - 15 mM Sodium this compoundTo create a reproducible anionic capillary wall coating
Coating SolventMethanol, Acetonitrile, or mixturesTo dissolve this compound and facilitate coating
BGE pH (apparent)2.5 - 4.0To ensure analytes are in their anionic form
Applied Voltage-15 to -25 kVTo drive separation towards the anode (detector)
EOF MarkerThiourea or AcetoneTo monitor the direction and magnitude of the EOF

Diagram of Dynamic Coating Mechanism

dynamic_coating cluster_before Bare Fused-Silica Capillary cluster_after This compound Coated Capillary Capillary Wall (SiO-) Capillary Wall (SiO-) Adsorbed this compound Layer Phosphate Head (-) Dodecyl Tail Capillary Wall (SiO-)->Adsorbed this compound Layer:head Adsorption Bulk Solution (Nonaqueous BGE) Bulk Solution (Nonaqueous BGE) EOF to Cathode (-) EOF to Cathode (-) Anode (+) Anode (+) Cathode (-) Cathode (-) Anode (+)->Cathode (-) Electric Field Anode (+)->Cathode (-) Electric Field EOF to Anode (+) EOF to Anode (+) Bare Fused-Silica Capillary Bare Fused-Silica Capillary This compound Coated Capillary This compound Coated Capillary

Dynamic coating of a capillary with this compound.

Potential Challenges and Troubleshooting

  • Analyte Adsorption: Despite the use of this compound, some highly hydrophobic or charged analytes may still adsorb to the capillary wall. Increasing the this compound concentration or adding a small percentage of a more polar solvent might mitigate this issue.

  • Joule Heating: Nonaqueous solvents often have lower conductivity than aqueous buffers, allowing for higher applied voltages. However, at high electrolyte concentrations, Joule heating can still occur, leading to peak broadening. Reducing the electrolyte concentration or the applied voltage may be necessary.

  • Reproducibility: Dynamic coatings can sometimes lead to run-to-run variations in migration times. A thorough and consistent capillary conditioning protocol is crucial for achieving good reproducibility.

Conclusion

This compound presents a promising, yet underexplored, additive for nonaqueous capillary electrophoresis. Its surfactant properties open up possibilities for its use in modulating separation selectivity, controlling the electroosmotic flow, and enabling the separation of a wider range of compounds, particularly those relevant to the pharmaceutical industry. The hypothetical protocols and method development guidelines provided here offer a solid foundation for researchers to begin exploring the potential of this compound in their NACE applications. Experimental validation and optimization will be key to developing robust and reliable analytical methods.

References

Dodecylphosphate-Based Nanoparticles: Application Notes and Protocols for Therapeutic Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of dodecylphosphate-based nanoparticles as a promising platform for therapeutic drug delivery. This document covers the synthesis, characterization, drug loading, and in vitro evaluation of these nanocarriers, with a focus on their potential in cancer therapy.

Introduction

This compound-based nanoparticles, particularly vesicles formed from n-dodecylphosphoric acid, represent a class of self-assembling nanocarriers with significant potential for drug delivery.[1] These nanoparticles possess a simple, single-chain amphiphilic structure that can spontaneously form vesicular structures, or liposomes, under specific pH conditions.[1] Their inherent biocompatibility and the ability to encapsulate both hydrophilic and hydrophobic therapeutic agents make them an attractive option for developing novel drug delivery systems. The phosphate (B84403) headgroup offers opportunities for surface modification and targeted delivery, further enhancing their therapeutic utility.

Data Presentation: Physicochemical Properties

The physicochemical characteristics of this compound nanoparticles are critical determinants of their in vivo behavior, including circulation time, tumor accumulation, and cellular uptake. The following table summarizes typical quantitative data for this compound-based nanoparticles, although specific values can vary based on the preparation method and experimental conditions.

ParameterTypical Value RangeMethod of AnalysisReference
Particle Size (Diameter) 80 - 200 nmDynamic Light Scattering (DLS)[2][3]
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)[3]
Zeta Potential -20 mV to -40 mVElectrophoretic Light Scattering (ELS)[2][3]
Drug Loading Capacity (DLC) 5 - 15% (w/w)UV-Vis Spectroscopy, HPLC
Encapsulation Efficiency (EE) 60 - 95%UV-Vis Spectroscopy, HPLC[4]
Phase Transition Temperature ~2.3 °CDifferential Scanning Calorimetry (DSC)[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound nanoparticles, encapsulation of a model anticancer drug (doxorubicin), and subsequent in vitro characterization.

Synthesis of this compound Vesicles

This protocol is based on the spontaneous vesiculation of n-dodecylphosphoric acid at acidic pH.[1]

Materials:

  • n-Dodecylphosphoric acid

  • Chloroform (B151607)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Protocol:

  • Lipid Film Hydration:

    • Dissolve 50 mg of n-dodecylphosphoric acid in 10 mL of chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator at 40°C to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with 10 mL of an aqueous solution adjusted to pH 2.0 with HCl.

    • Agitate the flask gently in a bath sonicator for 30 minutes at room temperature to facilitate the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension 11 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.

  • Neutralization and Storage:

    • Adjust the pH of the vesicle suspension to 7.4 with NaOH.

    • Store the prepared this compound vesicles at 4°C.

Experimental Workflow for Nanoparticle Synthesis

Nanoparticle Synthesis Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Vesicle Formation cluster_2 Step 3: Sizing and Purification Dissolve this compound Dissolve this compound Evaporate Solvent Evaporate Solvent Dissolve this compound->Evaporate Solvent Rotary Evaporation Dry under Vacuum Dry under Vacuum Evaporate Solvent->Dry under Vacuum Hydrate Film (pH 2) Hydrate Film (pH 2) Dry under Vacuum->Hydrate Film (pH 2) Proceed to Hydration Sonicate Sonicate Hydrate Film (pH 2)->Sonicate MLV formation Extrusion (100 nm) Extrusion (100 nm) Sonicate->Extrusion (100 nm) Proceed to Sizing Neutralize (pH 7.4) Neutralize (pH 7.4) Extrusion (100 nm)->Neutralize (pH 7.4) Store at 4°C Store at 4°C Neutralize (pH 7.4)->Store at 4°C

Caption: Workflow for this compound nanoparticle synthesis.

Drug Loading: Encapsulation of Doxorubicin (B1662922)

This protocol describes a passive loading method for encapsulating doxorubicin (DOX), a widely used chemotherapeutic agent.

Materials:

  • This compound vesicles (prepared as in 3.1)

  • Doxorubicin hydrochloride (DOX-HCl)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

  • Magnetic stirrer

Protocol:

  • Drug Solution Preparation:

    • Prepare a stock solution of DOX-HCl in PBS (pH 7.4) at a concentration of 2 mg/mL.

  • Encapsulation:

    • Add the DOX-HCl solution to the this compound vesicle suspension at a drug-to-lipid ratio of 1:10 (w/w).

    • Incubate the mixture at room temperature for 4 hours with gentle stirring, protected from light.

  • Purification:

    • To remove unencapsulated DOX, dialyze the mixture against PBS (pH 7.4) using a dialysis membrane (MWCO 10 kDa) for 24 hours at 4°C.

    • Replace the dialysis buffer every 4-6 hours to maintain a concentration gradient.

  • Quantification of Encapsulated Drug:

    • After dialysis, disrupt a known volume of the purified DOX-loaded vesicles using a suitable solvent (e.g., acidified isopropanol).

    • Determine the concentration of DOX using a UV-Vis spectrophotometer (at 480 nm) or by HPLC.

    • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Drug Loading and Purification Workflow

Drug Loading Workflow cluster_0 Encapsulation cluster_1 Purification cluster_2 Quantification Vesicle Suspension Vesicle Suspension Mix and Incubate Mix and Incubate Vesicle Suspension->Mix and Incubate DOX Solution DOX Solution DOX Solution->Mix and Incubate Dialysis Dialysis Mix and Incubate->Dialysis Disrupt Vesicles Disrupt Vesicles Dialysis->Disrupt Vesicles Measure DOX Measure DOX Disrupt Vesicles->Measure DOX Calculate DLC & EE Calculate DLC & EE Measure DOX->Calculate DLC & EE

Caption: Workflow for drug loading and purification.

In Vitro Drug Release Study

This protocol outlines a method to study the release of doxorubicin from this compound nanoparticles, which is crucial for predicting their in vivo performance. The pH-responsive nature of many nanocarriers can be assessed using this method.[2][5][6]

Materials:

  • DOX-loaded this compound nanoparticles (prepared as in 3.2)

  • Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (MWCO 10 kDa)

  • Thermostatically controlled shaker

Protocol:

  • Sample Preparation:

    • Place 1 mL of the DOX-loaded nanoparticle suspension into a dialysis bag.

  • Release Study:

    • Immerse the dialysis bag in 50 mL of release medium (PBS at pH 7.4 or pH 5.5) in a beaker.

    • Place the beaker in a thermostatically controlled shaker at 37°C with gentle agitation.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.

    • Replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions.

    • Determine the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer or HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release (%) versus time (hours).

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential therapeutic agents.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DOX-loaded this compound nanoparticles

  • Free DOX solution

  • Empty this compound nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Treatment:

    • Prepare serial dilutions of free DOX, DOX-loaded nanoparticles, and empty nanoparticles in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include wells with untreated cells as a control.

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability (%) using the following formula:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot cell viability (%) against the drug concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Cellular Uptake and Cytotoxicity Pathway

Cellular Uptake and Cytotoxicity cluster_0 Cellular Internalization cluster_1 Intracellular Drug Release cluster_2 Therapeutic Action Nanoparticle Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Uptake Cancer Cell Cancer Cell Endosome Endosome Endocytosis->Endosome Acidic pH Acidic pH Endosome->Acidic pH Endosomal Trafficking Drug Release Drug Release Acidic pH->Drug Release DNA Intercalation DNA Intercalation Drug Release->DNA Intercalation DOX Action Apoptosis Apoptosis DNA Intercalation->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Caption: Cellular uptake and mechanism of action.

Conclusion

This compound-based nanoparticles offer a versatile and straightforward platform for the delivery of therapeutic agents. Their pH-dependent self-assembly and potential for surface modification make them a subject of growing interest in the field of nanomedicine. The protocols outlined in these application notes provide a foundational framework for researchers to explore the potential of these nanoparticles in their own drug delivery research. Further optimization of drug loading, release kinetics, and in vivo studies are warranted to fully elucidate their therapeutic efficacy and translate this promising technology towards clinical applications.

References

Application Notes and Protocols for the Quantitative Assay of Dolichyl Phosphate Levels in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolichyl phosphates (Dol-P) are essential lipid carriers for oligosaccharides in the synthesis of N-linked glycoproteins, a critical post-translational modification influencing protein folding, stability, and function.[1][2][3] The availability of Dol-P in the endoplasmic reticulum is a rate-limiting factor for N-glycosylation, and altered levels have been implicated in various pathological conditions, including congenital disorders of glycosylation (CDGs), neurodegenerative diseases, and cancer.[1][4][5] Consequently, the accurate quantification of Dol-P in tissues is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.

These application notes provide detailed protocols for the quantitative analysis of Dol-P in tissue samples, primarily focusing on a modern and highly sensitive method utilizing Reverse-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) with a phosphate (B84403) methylation strategy.[1][2][6] An alternative, traditional method based on HPLC with fluorescence detection is also briefly described.

Signaling Pathway: Role of Dolichyl Phosphate in N-Linked Glycosylation

Dolichyl phosphate acts as a lipid anchor in the endoplasmic reticulum membrane for the assembly of a precursor oligosaccharide (Glc₃Man₉GlcNAc₂).[5][7][8] This oligosaccharide is then transferred en bloc to nascent polypeptide chains, initiating the N-linked glycosylation pathway. The availability of Dol-P is a critical regulatory point in this process.[4][5]

N_Linked_Glycosylation cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Lumen Lumen Dol_P Dolichyl Phosphate (Dol-P) ALG7 ALG7 Dol_P->ALG7 DPMS DPMS Dol_P->DPMS ALG5 ALG5 Dol_P->ALG5 UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->ALG7 UDP_Glc UDP-Glc UDP_Glc->ALG5 GDP_Man GDP-Man GDP_Man->DPMS Dol_PP_GlcNAc2Man5 Dol-PP-(GlcNAc)2(Man)5 ALG7->Dol_PP_GlcNAc2Man5 Multiple Steps Dol_P_Man Dol-P-Man DPMS->Dol_P_Man Flippase Dol_P_Glc Dol-P-Glc ALG5->Dol_P_Glc Flippase OST Oligosaccharyl- transferanse (OST) Dol_PP_GlcNAc2Man5->OST Oligosaccharide Assembly Dol_P_Man->Dol_PP_GlcNAc2Man5 Dol_P_Glc->Dol_PP_GlcNAc2Man5 Glycoprotein N-Glycoprotein OST->Glycoprotein Protein Nascent Polypeptide Protein->OST

Caption: N-Linked Glycosylation Pathway in the Endoplasmic Reticulum.

Quantitative Data Summary

The following table summarizes representative dolichyl phosphate levels across various human and rat tissues, as reported in the literature. It is important to note that values can vary based on the specific analytical method, species, age, and physiological state.

TissueSpeciesDolichyl Phosphate Level (µg/g wet weight)Reference
Adrenal GlandHuman150 - 640[9]
PancreasHuman150 - 640[9]
Pituitary GlandHuman150 - 640[9]
TestisHuman150 - 640[9]
Thyroid GlandHuman150 - 640[9]
LiverHuman~10.8[6]
LiverRat2.9 nmol/g (~2.4 µg/g)[10]
LiverRat14.7 ± 3.5[11]
SpleenRat114[12]
BrainRatLower than spleen and liver[12]
TestisMouseNot detected (free form)[13]
Preputial GlandMouseNot detected (free form)[13]

Experimental Workflow: RPLC-MS Method

The overall workflow for the quantification of dolichyl phosphate from tissue samples involves lipid extraction, alkaline hydrolysis, derivatization by methylation, and analysis by RPLC-MS.

Experimental_Workflow Tissue Tissue Homogenization Hydrolysis Alkaline Hydrolysis (15M KOH, 85°C, 60 min) Tissue->Hydrolysis Extraction Liquid-Liquid Extraction (Dichloromethane/Methanol) Hydrolysis->Extraction Methylation Phosphate Methylation (TMSD) Extraction->Methylation Analysis RPLC-MS/MS Analysis Methylation->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: RPLC-MS Workflow for Dolichyl Phosphate Quantification.

Detailed Experimental Protocols

Protocol 1: Quantitative Analysis of Dolichyl Phosphate by RPLC-MS

This protocol is adapted from a novel method utilizing trimethylsilyl (B98337) diazomethane (B1218177) (TMSD)-dependent phosphate methylation for enhanced sensitivity and chromatographic performance.[1][2][6][14]

1. Materials and Reagents

  • Tissues of interest

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (CH₂Cl₂), HPLC grade

  • Potassium hydroxide (B78521) (KOH)

  • Trimethylsilyl diazomethane (TMSD) solution (2.0 M in diethyl ether or hexanes)

  • Internal Standard (IS): Polyprenyl phosphate (e.g., PolP C60)

  • Pyrex glass tubes (13 x 100 mm) with Teflon-lined caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (e.g., Turbovap)

  • Gas-tight Hamilton syringe

  • RPLC-MS system (e.g., coupled to a high-resolution mass spectrometer)

2. Sample Preparation and Lipid Extraction

  • Homogenization: Homogenize a known weight of fresh or frozen tissue in an appropriate buffer (e.g., 155 mM ammonium (B1175870) bicarbonate).

  • Internal Standard Spiking: To a glass tube, add a known amount of the tissue homogenate. Spike with a known amount of internal standard (e.g., 20 pmol of PolP C60).[1]

  • Solvent Addition: Add 1 mL of MeOH followed by 1 mL of H₂O. Vortex thoroughly.

  • Alkaline Hydrolysis: Add 0.5 mL of 15 M KOH to initiate the hydrolysis of phosphate esters. This step is crucial for releasing Dol-P from its glycosylated forms.[1][6] Incubate the samples for 60 minutes at 85°C.[1]

  • Phase Partitioning: After cooling, induce phase partitioning by adding 1 mL of MeOH and 4 mL of CH₂Cl₂. Vortex and incubate for a further 60 minutes at 40°C.[1]

  • Phase Separation and Washing: Centrifuge to separate the phases. Carefully collect the lower organic phase. Wash the organic phase four times with 2.7 mL of a dichloromethane/methanol/water mixture (3:48:47, v/v/v).[1]

  • Drying: Evaporate the final organic phase to dryness under a stream of nitrogen.

3. Phosphate Methylation

  • Resuspension: Resuspend the dried lipid extract in 200 µL of a dichloromethane:methanol mixture (6.5:5.2, v/v).[14]

  • Derivatization: Using a gas-tight syringe, carefully add 10 µL of TMSD solution. The solution should turn a faint yellow.[14]

  • Incubation: Vortex for 1 minute and incubate at room temperature for 40 minutes.[14]

  • Drying: Dry the methylated sample under a stream of nitrogen.

  • Reconstitution: Reconstitute the sample in an appropriate solvent for RPLC-MS analysis (e.g., mobile phase A).

4. RPLC-MS/MS Analysis

  • Chromatography: Perform reverse-phase liquid chromatography using a suitable C18 column. The mobile phases typically consist of a mixture of acetonitrile, isopropanol, and water with additives like ammonium acetate (B1210297) and formic acid to improve ionization.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer in positive ion mode.

  • Detection: Monitor for the [M+NH₄]⁺ adducts of the methylated Dol-P species.[1] A characteristic fragment ion for methylated phosphates (m/z 127.0155) can be used for identification in MS/MS experiments.[14]

  • Quantification: Quantify the endogenous Dol-P species by comparing their peak areas to the peak area of the internal standard.

Protocol 2: Quantitative Analysis by HPLC with Fluorescence Detection (Alternative Method)

This is a more traditional, labor-intensive method but can be used if an LC-MS system is unavailable.[1][3] It involves derivatization to a fluorescent compound.

1. Sample Preparation and Extraction

  • Follow the same tissue homogenization, alkaline hydrolysis, and lipid extraction steps as in Protocol 1.

2. Derivatization

  • This method requires a multi-step conversion of the non-fluorescent Dol-P into a fluorescent derivative. This can be a complex and time-consuming process.[1][3]

3. HPLC Analysis

  • Separate the fluorescently labeled Dol-P derivatives using normal-phase HPLC.[3]

  • Detect the separated compounds using a fluorescence detector.

  • Quantify by comparing the peak areas to a standard curve generated from known amounts of a fluorescently labeled Dol-P standard.

Conclusion

The RPLC-MS method with phosphate methylation offers a sensitive, specific, and relatively high-throughput approach for the quantitative analysis of dolichyl phosphate in tissue samples.[1][6] This method overcomes some of the limitations of older techniques, such as the low abundance of Dol-P and the labor-intensive nature of fluorescent derivatization.[3] Accurate quantification of Dol-P is vital for advancing our understanding of the role of N-linked glycosylation in health and disease and for evaluating the efficacy of therapeutic interventions targeting this critical pathway.

References

Application Notes and Protocols for Dodecylphosphate-Based Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of self-assembled monolayers (SAMs) using dodecylphosphate. The primary focus is on the modification of metal oxide surfaces, particularly titanium and its alloys, for applications in biomedical research and drug development.

Introduction to this compound SAMs

This compound is an organophosphate that spontaneously assembles on various metal oxide surfaces to form densely packed, well-ordered monolayers. The phosphate (B84403) headgroup strongly binds to the metal oxide, while the dodecyl chain extends outwards, creating a hydrophobic surface. This surface modification is a powerful tool for controlling the interfacial properties of materials, such as wettability, protein adsorption, and cellular interaction. By co-adsorbing this compound with other functionalized phosphates, such as hydroxy-terminated this compound, the surface chemistry can be precisely tuned to achieve desired properties.

Applications in Research and Drug Development

The ability to precisely control surface properties makes this compound SAMs highly valuable in several research and development areas:

  • Biomedical Implants: Modifying the surface of titanium implants to control protein adsorption and subsequent cell attachment is crucial for improving biocompatibility and osseointegration. This compound SAMs can create a well-defined interface that minimizes non-specific protein binding.

  • Drug Delivery: The controlled hydrophobicity of surfaces coated with this compound SAMs can be utilized in drug delivery systems to modulate drug release kinetics.

  • Biosensors: SAMs provide a stable and well-defined surface for the immobilization of biomolecules, which is a critical step in the development of sensitive and specific biosensors.

  • Fundamental Surface Science: this compound SAMs on smooth, flat substrates like titanium oxide films serve as model systems for studying cell-surface interactions and protein adsorption phenomena at the molecular level.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound SAMs on various metal oxide substrates.

Table 1: Advancing Water Contact Angles of this compound SAMs on Various Metal Oxide Surfaces

SubstrateAdvancing Water Contact Angle (°)Reference
Titanium Oxide (TiO₂)≥110[1][2]
Aluminum Oxide (Al₂O₃)≥110[1][2]
Tantalum Oxide (Ta₂O₅)≥110[1][2]
Niobium Oxide (Nb₂O₅)≥110[1][2]
Zirconium Oxide (ZrO₂)≥110[1][2]

Table 2: Tailoring Surface Wettability with Mixed this compound (DDPO₄) and Hydroxy-dodecylphosphate (OH-DDPO₄) SAMs on Titanium Oxide

Molar Ratio of OH-DDPO₄ in SolutionAdvancing Water Contact Angle (°) on Smooth TitaniumReference
0% (Pure DDPO₄)110[3]
100% (Pure OH-DDPO₄)55[3]
Intermediate Mixtures55 - 110 (tunable)[3]

Note: The advancing water contact angle can be precisely controlled by varying the molar ratio of the two components in the self-assembly solution[3].

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the formation and characterization of this compound SAMs.

Substrate Preparation and Cleaning

A pristine substrate surface is critical for the formation of a high-quality SAM. The following protocol is recommended for titanium and other metal oxide surfaces.

Materials:

  • Substrates (e.g., titanium-coated silicon wafers, titanium coupons)

  • Deionized (DI) water

  • Acetone (reagent grade)

  • Isopropanol (IPA, reagent grade)

  • Nitrogen gas (high purity)

  • Ultrasonic bath

  • UV-Ozone cleaner (optional but recommended)

Protocol:

  • Place the substrates in a beaker with acetone.

  • Sonicate in the ultrasonic bath for 15 minutes.

  • Remove the substrates and rinse thoroughly with DI water.

  • Place the substrates in a beaker with isopropanol.

  • Sonicate in the ultrasonic bath for 15 minutes.

  • Remove the substrates and rinse thoroughly with DI water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • For optimal cleaning, treat the substrates with a UV-Ozone cleaner for 15-20 minutes immediately before immersion in the this compound solution. This step removes residual organic contaminants and creates a hydrophilic, hydroxylated surface that promotes SAM formation.

Preparation of this compound Ammonium (B1175870) Salt Solution

This compound is typically applied from an aqueous solution of its ammonium salt.

Materials:

  • This compound

  • Ammonium hydroxide (B78521) solution (NH₄OH)

  • Deionized (DI) water

  • pH meter

Protocol:

  • Prepare a 1 mM solution of this compound in DI water.

  • While stirring, slowly add ammonium hydroxide solution dropwise to the this compound solution until the this compound is fully dissolved and the pH of the solution is adjusted.

  • For robust and stable SAMs on titanium dioxide, a pH of 7.0 is recommended, as it allows for slower, more ordered monolayer formation[4]. Deposition at a lower pH of 4.5 leads to faster initial adsorption but results in a less stable film[4].

Self-Assembled Monolayer Formation

Protocol:

  • Immediately after cleaning, immerse the prepared substrates into the this compound ammonium salt solution.

  • Seal the container to prevent contamination and solvent evaporation.

  • Allow the self-assembly process to proceed for at least 48 hours at room temperature to ensure the formation of a densely packed monolayer[3].

  • After the immersion period, remove the substrates from the solution.

  • Rinse the substrates thoroughly with DI water to remove any non-specifically adsorbed molecules.

  • Dry the SAM-coated substrates under a stream of high-purity nitrogen gas.

Characterization of this compound SAMs

4.4.1. Contact Angle Goniometry

This technique is used to measure the hydrophobicity of the SAM-coated surface, providing an indication of the monolayer's quality and completeness.

Protocol:

  • Place a droplet of DI water (typically 1-5 µL) onto the SAM-coated surface.

  • Use a goniometer to measure the angle between the substrate surface and the tangent of the water droplet at the three-phase contact line.

  • Measure the advancing and receding contact angles to assess the homogeneity of the monolayer. A large hysteresis (difference between advancing and receding angles) can indicate a less ordered or incomplete monolayer.

4.4.2. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements on the surface, confirming the presence and integrity of the SAM.

Protocol:

  • Place the SAM-coated substrate in the XPS analysis chamber.

  • Acquire survey scans to identify the elements present on the surface. Expect to see signals from the substrate (e.g., Ti, O) and the SAM (C, P, O).

  • Acquire high-resolution scans of the C 1s, P 2p, and O 1s regions to determine the chemical states and quantify the surface coverage.

  • Model calculations based on XPS intensities can be used to determine the adlayer composition and molecular surface densities[3].

Visualizations

Experimental Workflow for this compound SAM Formation

G cluster_prep Substrate Preparation cluster_sol Solution Preparation cluster_sam SAM Formation cluster_char Characterization sub_start Start: Substrate sub_clean_acetone Sonication in Acetone sub_start->sub_clean_acetone sub_rinse1 Rinse with DI Water sub_clean_acetone->sub_rinse1 sub_clean_ipa Sonication in Isopropanol sub_rinse1->sub_clean_ipa sub_rinse2 Rinse with DI Water sub_clean_ipa->sub_rinse2 sub_dry Dry with Nitrogen sub_rinse2->sub_dry sub_uv UV-Ozone Treatment sub_dry->sub_uv sam_immerse Immerse Substrate (48h) sub_uv->sam_immerse sol_start Start: this compound sol_dissolve Dissolve in DI Water sol_start->sol_dissolve sol_ph Adjust pH with NH4OH sol_dissolve->sol_ph sol_ph->sam_immerse sam_rinse Rinse with DI Water sam_immerse->sam_rinse sam_dry Dry with Nitrogen sam_rinse->sam_dry char_ca Contact Angle Goniometry sam_dry->char_ca char_xps X-ray Photoelectron Spectroscopy sam_dry->char_xps G cluster_solution Self-Assembly Solution Composition cluster_surface Resulting SAM Surface Properties pure_ddpo4 100% this compound (DDPO₄) hydrophobic Highly Hydrophobic Surface (Contact Angle ≈ 110°) pure_ddpo4->hydrophobic leads to mixed_sam Mixture of DDPO₄ and Hydroxy-dodecylphosphate (OH-DDPO₄) tunable Tunable Wettability (Contact Angle 55°-110°) mixed_sam->tunable leads to pure_oh_ddpo4 100% Hydroxy-dodecylphosphate (OH-DDPO₄) hydrophilic Hydrophilic Surface (Contact Angle ≈ 55°) pure_oh_ddpo4->hydrophilic leads to

References

Application Notes and Protocols: The Role of Dodecylphosphate and its Analogs in Biochemical Assays for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Dodecylphosphate: Direct literature and established protocols detailing the specific use of this compound in biochemical assays for drug discovery are limited. However, the structurally related and extensively characterized anionic surfactant, Sodium Dodecyl Sulfate (B86663) (SDS) , serves a variety of critical roles in this field. The following application notes and protocols will focus on SDS as a representative dodecyl-chain surfactant, providing insights and methodologies applicable to the broader class of long-chain alkyl sulfates and phosphates.

Application Notes

Introduction to Anionic Surfactants in Drug Discovery Assays

Anionic surfactants, characterized by a negatively charged head group and a long hydrophobic tail, are pivotal reagents in biochemical assays. Their utility stems from their ability to interact with and modify the structure and solubility of proteins and membranes. In drug discovery, these properties are harnessed to:

  • Solubilize membrane-bound targets: A significant portion of drug targets, such as G-protein coupled receptors (GPCRs) and ion channels, are embedded within the lipid bilayer of cell membranes. Surfactants like SDS are essential for extracting these proteins from their native environment while maintaining a soluble, and often functional, state for in vitro assays.

  • Denature proteins for analysis: In techniques like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), SDS is used to denature proteins and impart a uniform negative charge, allowing for their separation based on molecular weight. This is a fundamental step in protein purification and analysis within many assay workflows.

  • Modulate enzyme activity: The interaction of surfactants with enzymes can alter their conformation and, consequently, their activity. While often used as a denaturant, in some contexts, low concentrations of surfactants can be used to probe enzyme structure-function relationships or to enhance substrate availability in assays with poorly soluble compounds.

Mechanism of Action of Sodium Dodecyl Sulfate (SDS)

SDS is an amphipathic molecule that disrupts the non-covalent interactions holding proteins in their native three-dimensional structures.[1][2] Its hydrophobic dodecyl tail interacts with the hydrophobic core of proteins, while the negatively charged sulfate head group interacts with charged and polar residues and the aqueous solvent.[2] This interaction leads to the unfolding of the protein into a linear polypeptide chain coated with SDS molecules.[1][3] This process effectively solubilizes otherwise insoluble proteins and equalizes their charge-to-mass ratio, a crucial aspect for electrophoretic separation.[3]

When interacting with lipid membranes, SDS integrates into the bilayer, disrupting the lipid-lipid interactions and leading to the formation of mixed micelles containing lipids, membrane proteins, and SDS. This process effectively solubilizes the membrane and its components.[4]

Key Applications in Drug Discovery
  • Membrane Protein Solubilization for Receptor-Ligand Binding Assays: To study the interaction of a drug candidate with a membrane receptor, the receptor must first be extracted from the cell membrane. SDS, or more commonly, milder non-ionic or zwitterionic detergents, are used to solubilize the membrane and create a preparation of the receptor that can be used in binding assays.

  • Enzyme Inhibition Assays (Kinase and Phosphatase Assays): While SDS is a strong denaturant, it is frequently used in the final steps of kinase and phosphatase assays. For instance, after the enzymatic reaction, SDS is often included in the sample loading buffer for SDS-PAGE to separate the phosphorylated substrate from the non-phosphorylated form.[5][6] It can also be used at high concentrations to stop enzymatic reactions.[7]

  • High-Throughput Screening (HTS): In HTS campaigns, the solubility of test compounds can be a limiting factor. Surfactants can be included in assay buffers at low concentrations to help solubilize hydrophobic compounds, ensuring their availability to the target protein. However, care must be taken as the surfactant can also interfere with the assay by denaturing the target protein or inhibiting its activity.

Data Presentation: Physicochemical Properties of Surfactants

The selection of a surfactant for a particular assay is guided by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant monomers begin to form micelles.[8] Above the CMC, the surfactant is effective at solubilizing hydrophobic molecules.

SurfactantTypeCMC in Water (25°C)Aggregation NumberKey Applications
Sodium Dodecyl Sulfate (SDS) Anionic~8.2 mM (0.23% w/v)[8][9][10]~62Denaturation for SDS-PAGE, strong solubilization
N-Dodecyl-β-D-maltoside (DDM) Non-ionic~0.15 mM~140Gentle solubilization of membrane proteins for structural and functional studies
Octyl-β-D-glucopyranoside (OG) Non-ionic~20-25 mM~27Solubilization of membrane proteins, high CMC allows for removal by dialysis
CHAPS Zwitterionic~4-8 mM~10Solubilization of membrane proteins while preserving protein-protein interactions

Visualization of Pathways and Workflows

Generic Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor (e.g., RTK) Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Phosphorylation Ligand Ligand (e.g., Growth Factor) Ligand->Receptor Binding & Activation Kinase2 Target Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein (e.g., ERK) Kinase2->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response Drug Kinase Inhibitor (Drug Candidate) Drug->Kinase2 Inhibition

Caption: A simplified receptor tyrosine kinase (RTK) signaling cascade, a common target for drug discovery.

Experimental Workflow: Membrane Protein Solubilization and Analysis

Membrane_Protein_Workflow start Cell Pellet lysis Cell Lysis (e.g., sonication) start->lysis centrifuge1 Centrifugation (remove soluble proteins) lysis->centrifuge1 pellet Membrane Pellet centrifuge1->pellet solubilization Solubilization (Buffer + Surfactant, e.g., SDS) pellet->solubilization centrifuge2 High-Speed Centrifugation (remove insoluble debris) solubilization->centrifuge2 supernatant Solubilized Membrane Proteins centrifuge2->supernatant assay Biochemical Assay (e.g., Binding Assay) supernatant->assay analysis SDS-PAGE Analysis supernatant->analysis

Caption: Workflow for the extraction of membrane proteins for use in biochemical assays.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection Enzyme Enzyme Solution Incubate 1. Pre-incubate Enzyme + Inhibitor Enzyme->Incubate Inhibitor Inhibitor (Drug) Serial Dilutions Inhibitor->Incubate Substrate Substrate Solution React 2. Add Substrate to Initiate Reaction Substrate->React Incubate->React Stop 3. Stop Reaction (e.g., add SDS) React->Stop Detect Measure Product Formation (e.g., Absorbance, Fluorescence) Stop->Detect Analyze Data Analysis (Calculate IC50) Detect->Analyze

References

Application Notes and Protocols for Phosphate Modification and Labeling of mRNA Caps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5' cap is a critical structural feature of eukaryotic messenger RNA (mRNA) that plays a pivotal role in mRNA metabolism, including splicing, nuclear export, translation initiation, and protection from exonucleolytic degradation.[1] The cap consists of a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first nucleotide of the mRNA chain via a 5'-5' triphosphate bridge.[2][3] The ability to specifically modify and label the mRNA cap provides a powerful toolkit for researchers to study these fundamental biological processes, develop novel therapeutic strategies, and ensure the quality of mRNA-based drugs and vaccines.[4][5]

These application notes provide an overview of the key methods for phosphate (B84403) modification and labeling of mRNA caps (B75204), including detailed experimental protocols and comparative data to guide researchers in selecting the most appropriate technique for their specific needs.

Methods for mRNA Cap Modification and Labeling

Several distinct strategies have been developed for the targeted modification and labeling of the mRNA 5' cap. These can be broadly categorized as co-transcriptional incorporation of modified cap analogs, post-transcriptional enzymatic modification, and chemo-enzymatic approaches that combine enzymatic specificity with the versatility of bioorthogonal chemistry.

Co-transcriptional Capping with Modified Cap Analogs

This method involves the inclusion of synthetic cap analogs in the in vitro transcription (IVT) reaction.[6][7] The RNA polymerase incorporates the cap analog at the 5' end of the transcript, resulting in a capped and potentially labeled mRNA in a single step.

Advantages:

  • Streamlined workflow with simultaneous transcription and capping.

  • High capping efficiencies can be achieved with optimized analogs.[7]

Disadvantages:

  • Can lead to the incorporation of the cap analog in the reverse orientation, rendering the mRNA untranslatable, although "anti-reverse cap analogs" (ARCAs) have been developed to mitigate this issue.[8]

  • Competition between the cap analog and GTP can reduce transcription yields.[9]

Applications:

  • Synthesis of capped mRNAs for translation studies.

  • Introduction of stable isotopes or fluorescent labels for downstream analysis.

  • Large-scale production of capped mRNA for therapeutic applications.

Post-Transcriptional Enzymatic Labeling

This approach involves a two-step process: first, the synthesis of uncapped mRNA via IVT, followed by enzymatic modification of the 5' triphosphate end. The most common enzyme used for this purpose is the vaccinia capping enzyme (VCE), which possesses RNA triphosphatase, guanylyltransferase, and (guanine-N7)-methyltransferase activities.

Advantages:

  • Produces correctly oriented caps with high efficiency.[10]

  • Allows for the generation of a homogenous population of capped mRNA.

Disadvantages:

  • Requires multiple enzymatic steps and purification, which can be time-consuming and may lead to sample loss.[5]

Applications:

  • Generation of uniformly capped mRNA for structural and functional studies.

  • Production of high-quality mRNA for therapeutic use where precise capping is critical.[8]

Chemo-enzymatic Labeling

This powerful strategy combines the high specificity of enzymatic reactions with the versatility of bioorthogonal "click chemistry".[11] In a typical workflow, an engineered enzyme, such as a methyltransferase, is used to transfer a chemically modified group (e.g., containing an azide (B81097) or alkyne) from a synthetic S-adenosyl-L-methionine (B158380) (AdoMet) analog to the mRNA cap.[12] This bioorthogonal handle can then be specifically labeled with a reporter molecule (e.g., a fluorophore or biotin) via a click reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[13][14]

Advantages:

  • Site-specific labeling of the mRNA cap.[13]

  • High degree of modularity, allowing for the introduction of a wide variety of labels.

  • Can be performed under mild conditions, preserving the integrity of the mRNA.

Disadvantages:

  • Requires the synthesis of modified AdoMet analogs and potentially engineered enzymes.[15]

  • May require optimization of both the enzymatic and click chemistry steps.

Applications:

  • Fluorescence imaging of mRNA localization and trafficking in cells.[16]

  • Affinity purification of mRNA-protein complexes to study cap-binding interactions.[17]

  • Probing the structure and function of the mRNA cap in various biological contexts.

Quantitative Data Summary

The choice of capping and labeling strategy can significantly impact the efficiency of the process and the functionality of the resulting mRNA. The following table summarizes key quantitative parameters for different methods.

Capping MethodLabeling StrategyTypical Capping Efficiency (%)Reported Translation EfficiencyKey Considerations
Co-transcriptional Modified Cap Analog (e.g., ARCA)70-80%[9]Moderate to High[8]Potential for reduced transcription yield.
Co-transcriptional Trinucleotide Cap Analog (e.g., CleanCap®)>95%[9]High[9]Requires a specific initiation sequence (AG).
Post-transcriptional Enzymatic (Vaccinia Capping Enzyme)~100%[10]HighMulti-step process with purification required.
Chemo-enzymatic Engineered Methyltransferase + Click ChemistryDependent on enzyme kineticsCan be comparable to native mRNA[12]Requires specialized reagents (modified AdoMet analogs).

Note: The reported efficiencies can vary depending on the specific experimental conditions, the mRNA sequence, and the reagents used.

Experimental Protocols

Protocol 1: Co-transcriptional Capping using Anti-Reverse Cap Analog (ARCA)

This protocol describes the synthesis of capped mRNA in a single in vitro transcription reaction using an ARCA.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM spermidine, 100 mM DTT)

  • NTP solution (10 mM each of ATP, CTP, UTP)

  • GTP solution (2.5 mM)

  • ARCA solution (10 mM)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    Component Volume (for 20 µL reaction) Final Concentration
    Nuclease-free water to 20 µL
    10x Transcription Buffer 2 µL 1x
    NTP solution 2 µL 1 mM each
    GTP solution 1 µL 0.125 mM
    ARCA solution 4 µL 2 mM
    Linearized DNA template 1 µg 50 ng/µL
    RNase Inhibitor 1 µL

    | T7 RNA Polymerase | 2 µL | |

  • Mix gently by pipetting and incubate at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the capped mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Quantify the mRNA concentration and assess its integrity by gel electrophoresis.

Protocol 2: Chemo-enzymatic Labeling of mRNA Caps via Click Chemistry

This protocol outlines a two-step procedure for labeling the mRNA cap using an engineered methyltransferase and a subsequent click reaction. This example uses an azide-modified AdoMet analog and a fluorescent alkyne dye (SPAAC).

Part A: Enzymatic Transfer of the Azide Group

Materials:

  • Capped mRNA (purified)

  • Engineered RNA Cap Methyltransferase (e.g., a variant of Ecm1)

  • Azide-modified AdoMet analog (e.g., Se-propargyl-L-selenohomocysteine)

  • 10x Methyltransferase Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM DTT)

  • RNase Inhibitor

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Set up the enzymatic reaction on ice:

    Component Volume (for 50 µL reaction) Final Concentration
    Nuclease-free water to 50 µL
    10x Methyltransferase Buffer 5 µL 1x
    Capped mRNA 5 µg 100 ng/µL
    Azide-modified AdoMet analog 1 µL 100 µM
    RNase Inhibitor 1 µL

    | Engineered Methyltransferase | 2 µL | |

  • Mix gently and incubate at 37°C for 1 hour.

  • Purify the azide-modified mRNA using an RNA purification kit to remove the enzyme and excess AdoMet analog.

Part B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

Materials:

  • Azide-modified mRNA (from Part A)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • In a microcentrifuge tube, combine:

    Component Volume (for 20 µL reaction) Final Concentration
    Nuclease-free water to 20 µL
    PBS (10x) 2 µL 1x
    Azide-modified mRNA 1 µg 50 ng/µL

    | DBCO-Cy5 (1 mM in DMSO) | 1 µL | 50 µM |

  • Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the fluorescently labeled mRNA using an RNA purification kit to remove the unreacted dye.

  • The labeled mRNA is now ready for downstream applications such as fluorescence microscopy.

Protocol 3: Enzymatic Decapping using Tobacco Acid Pyrophosphatase (TAP)

This protocol is used to remove the cap structure, leaving a 5'-monophosphate, which can be useful for subsequent 5' end labeling or ligation.

Materials:

  • Capped mRNA

  • Tobacco Acid Pyrophosphatase (TAP) or a suitable replacement like Cap-Clip™ Acid Pyrophosphatase[18]

  • 10x TAP Buffer (500 mM Sodium Acetate pH 6.0, 10 mM EDTA, 1% β-mercaptoethanol, 0.1% Triton X-100)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Combine the following in a microcentrifuge tube:

    Component Volume (for 20 µL reaction)
    Capped mRNA 1-5 µg
    10x TAP Buffer 2 µL
    RNase Inhibitor 1 µL

    | Nuclease-free water | to 19 µL |

  • Add 1 µL of TAP enzyme.

  • Mix gently and incubate at 37°C for 1 hour.[4]

  • The decapped mRNA can be purified by ethanol (B145695) precipitation or using an RNA cleanup kit.

Protocol 4: 5' End Labeling of Decapped RNA

This protocol describes the labeling of the 5'-monophosphate end of decapped RNA with radioactive [γ-32P]ATP. A similar procedure can be used with non-radioactive ATP analogs.

Materials:

  • Decapped mRNA (from Protocol 3)

  • T4 Polynucleotide Kinase (PNK)

  • 10x T4 PNK Buffer

  • [γ-32P]ATP (10 mCi/mL)

  • Nuclease-free water

Procedure:

  • First, dephosphorylate the 5' end if necessary (if starting with capped RNA, TAP treatment in Protocol 3 is sufficient). If starting with RNA that has a 5' phosphate, treat with Calf Intestinal Phosphatase (CIP) prior to this protocol.[19]

  • Set up the labeling reaction:

    Component Volume (for 20 µL reaction)
    Decapped RNA ~10 pmol
    10x T4 PNK Buffer 2 µL
    [γ-32P]ATP 1 µL

    | Nuclease-free water | to 19 µL |

  • Add 1 µL of T4 Polynucleotide Kinase.

  • Mix gently and incubate at 37°C for 30-60 minutes.[19]

  • Stop the reaction by adding EDTA to a final concentration of 1 mM and heating to 95°C for 2 minutes.

  • Purify the labeled RNA to remove unincorporated nucleotides, for example, by using a spin column.

Visualizations

experimental_workflow_chemo_enzymatic_labeling cluster_0 Enzymatic Modification cluster_1 Bioorthogonal Labeling (Click Chemistry) Capped_mRNA Capped mRNA (m7GpppN-RNA) Azide_mRNA Azide-Modified mRNA Capped_mRNA->Azide_mRNA Enzymatic Transfer AdoMet_analog AdoMet Analog (with Azide) Enzyme Engineered Methyltransferase AdoMet_analog->Enzyme Enzyme->Azide_mRNA Fluorophore Alkyne-Fluorophore Labeled_mRNA Fluorescently Labeled mRNA Azide_mRNA->Labeled_mRNA SPAAC Reaction Fluorophore->Labeled_mRNA

Caption: Chemo-enzymatic labeling workflow for mRNA caps.

signaling_pathway_cap_dependent_translation mRNA Capped mRNA (m7G cap) eIF4E eIF4E (Cap-binding protein) mRNA->eIF4E Binding eIF4F eIF4F Complex (eIF4E, eIF4A, eIF4G) Ribosome 43S Preinitiation Complex eIF4F->Ribosome Recruitment eIF4E->eIF4F PABP Poly(A)-Binding Protein (PABP) PABP->eIF4F Interaction PolyA Poly(A) Tail PolyA->PABP Translation Translation Initiation Ribosome->Translation Protein Protein Synthesis Translation->Protein

Caption: Simplified pathway of cap-dependent translation initiation.

logical_relationship_capping_methods cluster_0 Co-transcriptional Capping cluster_1 Post-transcriptional Capping IVT In Vitro Transcription (IVT) Cap_Analog Cap Analog (e.g., ARCA) IVT->Cap_Analog Uncapped_mRNA Uncapped mRNA (ppp-RNA) IVT->Uncapped_mRNA Capped_mRNA_Co Capped mRNA Cap_Analog->Capped_mRNA_Co Capping_Enzyme Vaccinia Capping Enzyme + SAM Uncapped_mRNA->Capping_Enzyme Capped_mRNA_Post Capped mRNA Capping_Enzyme->Capped_mRNA_Post

Caption: Comparison of co-transcriptional and post-transcriptional capping.

References

Application Notes and Protocols for the Use of Dodecylphosphate in Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Dodecylphosphate in Proteomics

This compound, an anionic surfactant, presents a compelling alternative to commonly used detergents like sodium dodecyl sulfate (B86663) (SDS) for the solubilization and denaturation of proteins during proteomics sample preparation. Its strong denaturing capabilities make it particularly effective for extracting proteins from complex biological samples, including membrane proteins and protein aggregates, which are often underrepresented in proteomic analyses. The phosphate (B84403) head group offers unique chemical properties that can influence protein solubility and interaction with chromatography media.

However, the use of this compound in proteomics workflows that culminate in mass spectrometry (MS) analysis requires careful consideration. Phosphate-containing compounds are generally considered non-volatile and can cause ion suppression and contamination of the mass spectrometer, negatively impacting data quality.[1][2] Therefore, efficient removal of this compound after protein digestion is a critical and mandatory step for successful proteomic analysis.

Mechanism of Action

Similar to SDS, this compound is an amphipathic molecule with a long hydrophobic alkyl chain and a hydrophilic phosphate head group. This structure allows it to disrupt non-covalent interactions within and between proteins, leading to their denaturation and solubilization. The hydrophobic tail interacts with the non-polar regions of proteins, while the charged phosphate head group interacts with the aqueous solvent, effectively coating the protein with negative charges and preventing aggregation. This comprehensive denaturation is crucial for achieving efficient enzymatic digestion, as it exposes cleavage sites that might otherwise be inaccessible in the native protein structure.

Key Applications
  • Cell and Tissue Lysis: this compound can be a primary component of lysis buffers for the efficient disruption of cells and tissues, ensuring the comprehensive release of cellular proteins.

  • Solubilization of Membrane Proteins: Due to its strong detergent properties, this compound is well-suited for the extraction and solubilization of integral membrane proteins, a challenging class of proteins in proteomics.

  • Denaturation for In-Solution and In-Gel Digestion: It can be used to denature proteins prior to enzymatic digestion, both in-solution and after separation by polyacrylamide gel electrophoresis (PAGE).

Challenges and Mitigation Strategies

The primary challenge of using this compound in proteomics is its incompatibility with mass spectrometry.[1][2] To overcome this, several strategies can be employed:

  • Detergent Removal: After protein digestion, this compound must be rigorously removed from the peptide mixture. This can be achieved through methods such as precipitation (e.g., with potassium salts), the use of detergent removal spin columns, or filter-aided sample preparation (FASP).

  • Acid-Labile Analogs: A promising approach is the use of acid-labile surfactants.[3][4][5] While a specific acid-labile this compound is not commercially available, the principle involves designing the surfactant to be cleavable under acidic conditions. This would break it down into smaller, MS-compatible molecules immediately before LC-MS analysis, eliminating the need for a separate removal step.

Quantitative Data Summary

The following tables summarize the performance of various detergents and detergent removal methods commonly used in proteomics. While specific data for this compound is not available in the literature, the data for the structurally similar SDS provides a relevant benchmark.

Table 1: Comparison of Protein Solubilization Efficiency of Common Detergents

DetergentTypical ConcentrationProtein Class EfficiencyMS CompatibilityReference
SDS 1-4%Excellent for all protein classes, including membrane proteins.No[6]
Sodium Deoxycholate (SDC) 1-2%Good, particularly for membrane proteins. Can be precipitated out.Partial[7]
Urea 4-8 MGood chaotrope, effective for soluble and some membrane proteins.Yes[8]
NP-40 1%Mild, good for maintaining protein-protein interactions.No
Triton X-100 1%Mild, similar to NP-40.No

Table 2: Comparison of Detergent Removal Methods

MethodProtein RecoveryDetergent Removal EfficiencyThroughputReference
Acetone Precipitation Moderate to High>99%Moderate[9]
Filter-Aided Sample Preparation (FASP) Low to Moderate>99.99%Low[7][9]
Detergent Removal Spin Columns High>99%High[7]
Phase Transfer Surfactants HighNot Applicable (degraded)High[3][4]

Experimental Protocols

The following protocols are adapted from standard proteomics workflows and can be modified for the use of this compound, with the critical inclusion of a detergent removal step.

Protocol 1: Cell Lysis and Protein Extraction using this compound

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 1% this compound, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail.

  • Cultured cells or tissue sample.

  • Microcentrifuge.

  • Probe sonicator.

Procedure:

  • Wash cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes. Discard the supernatant.

  • Add 10 volumes of ice-cold Lysis Buffer to the cell pellet.

  • Resuspend the pellet by vortexing and incubate on ice for 30 minutes, with intermittent vortexing.

  • For complete lysis, sonicate the sample on ice using a probe sonicator. Use 3-5 cycles of 10-second bursts with 30-second intervals.

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the solubilized proteins to a new tube.

  • Determine the protein concentration using a BCA assay.

Protocol 2: In-Solution Protein Digestion

Materials:

  • Protein lysate from Protocol 1.

  • 1 M Dithiothreitol (DTT).

  • 500 mM Iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • 50 mM Ammonium Bicarbonate.

  • Formic Acid.

Procedure:

  • Take a protein sample containing 100 µg of protein.

  • Add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour to reduce disulfide bonds.

  • Cool the sample to room temperature.

  • Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

  • Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.

  • Dilute the sample 10-fold with 50 mM Ammonium Bicarbonate to reduce the this compound concentration to below 0.1%.

  • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

Protocol 3: this compound Removal using Filter-Aided Sample Preparation (FASP)

Materials:

  • Digested peptide mixture from Protocol 2.

  • 30 kDa molecular weight cutoff spin filter.

  • 8 M Urea in 100 mM Tris-HCl, pH 8.5.

  • 50 mM Ammonium Bicarbonate.

  • Microcentrifuge.

Procedure:

  • Add 200 µL of 8 M Urea solution to the digested peptide mixture.

  • Load the sample onto the 30 kDa spin filter.

  • Centrifuge at 14,000 x g for 15 minutes. Discard the flow-through.

  • Add another 200 µL of 8 M Urea solution to the filter and centrifuge again. Discard the flow-through.

  • Add 100 µL of 50 mM Ammonium Bicarbonate to the filter and centrifuge at 14,000 x g for 10 minutes. Repeat this step twice.

  • Transfer the filter to a new collection tube.

  • Add 40 µL of 50 mM Ammonium Bicarbonate to the filter and collect the peptides by centrifuging at 14,000 x g for 10 minutes.

  • Repeat the elution step with another 40 µL of 50 mM Ammonium Bicarbonate.

  • The collected flow-through contains the purified peptides, ready for desalting and LC-MS analysis.

Visualizations

Experimental_Workflow_Lysis_and_Digestion Sample Cell/Tissue Sample Lysis Lysis with This compound Buffer Sample->Lysis Centrifugation1 Centrifugation Lysis->Centrifugation1 Lysate Protein Lysate Centrifugation1->Lysate Reduction Reduction (DTT) Lysate->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Trypsin Digestion Alkylation->Digestion Peptides Peptide Mixture (with this compound) Digestion->Peptides

Caption: Workflow for cell lysis and protein digestion using this compound.

Detergent_Removal_Workflow Peptide_Mix Peptide Mixture (with this compound) FASP Filter-Aided Sample Preparation (FASP) Peptide_Mix->FASP Wash1 Wash with Urea FASP->Wash1 Wash2 Wash with Ammonium Bicarbonate Wash1->Wash2 Elution Elute Peptides Wash2->Elution Clean_Peptides Clean Peptides for LC-MS Analysis Elution->Clean_Peptides

Caption: this compound removal workflow using the FASP method.

Signaling_Pathway_Placeholder Drug Drug Treatment Cell Cellular System Drug->Cell Lysis Lysis with This compound Cell->Lysis Proteomics Quantitative Proteomics (LC-MS/MS) Lysis->Proteomics Data Data Analysis Proteomics->Data Pathway Affected Signaling Pathways Data->Pathway

Caption: Logical workflow for studying drug effects on signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dodecylphosphate for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using dodecylphosphate (DPC) for membrane protein extraction.

Frequently Asked Questions (FAQs)

Q1: What is Dodecylphosphocholine (DPC) and why is it used for membrane protein extraction?

A1: Dodecylphosphocholine (DPC), a zwitterionic detergent, is widely used for solubilizing and purifying membrane proteins.[1] Its dual-charge headgroup effectively disrupts lipid bilayers and protein-protein interactions. DPC is often considered milder than harsh ionic detergents like SDS, which helps in preserving the native structure and function of the extracted protein for downstream applications like structural studies and functional assays.[1]

Q2: What is the Critical Micelle Concentration (CMC) of DPC and its importance in experiments?

A2: The Critical Micelle Concentration (CMC) is the concentration at which individual detergent molecules (monomers) start to form larger clusters called micelles. For DPC, the CMC is typically between 1.0 and 1.5 mM in aqueous solutions.[1] It is critical to use DPC at concentrations well above its CMC to ensure there are enough micelles to encapsulate the hydrophobic regions of the membrane protein, keeping it soluble in the buffer.[1]

Q3: How do I determine the optimal DPC concentration for my specific membrane protein?

A3: The ideal DPC concentration is protein-dependent and usually requires empirical determination. A common starting point is 1% (w/v) DPC.[1] However, it's recommended to screen a range of concentrations (e.g., 0.5%, 1%, 1.5%, 2% w/v) to find the best balance between solubilization efficiency and protein stability.[1] Factors to consider include the abundance of your target protein and the total protein concentration in your sample.[1]

Q4: What is a typical detergent-to-protein ratio for effective solubilization?

A4: The optimal detergent-to-protein ratio can vary. For initial solubilization from the membrane, a higher ratio, generally between 2:1 and 10:1 (w/w), is used to ensure complete membrane disruption.[1]

Q5: Can DPC affect the structure and function of my membrane protein?

A5: Yes, the micellar environment created by DPC can differ from the native lipid bilayer and may alter the structure, dynamics, and function of membrane proteins.[2] While DPC is excellent for achieving high-resolution NMR spectra, the resulting protein structures might not represent their native, functional state.[2]

Data Presentation

Table 1: Physicochemical Properties of Dodecylphosphocholine (DPC)

PropertyValue/RangeSignificance in Protein Extraction
Chemical ClassZwitterionic PhosphocholineMildly denaturing; effective at disrupting lipid-lipid and lipid-protein interactions while often preserving protein-protein interactions.[1]
Critical Micelle Concentration (CMC)~1.0 - 1.5 mMThe concentration must be exceeded in all buffers to ensure micelle formation for protein solubilization.[1]
Aggregation Number~50 - 70Represents the number of DPC molecules per micelle.[2]
Micelle Molecular Weight~18 - 25 kDaThe size of the micelle can influence its interaction with the target protein and its removal in downstream steps.[2]

Table 2: Recommended Starting Concentrations for DPC-Mediated Solubilization

ParameterRecommended RangeNotes
DPC Concentration (% w/v)0.5% - 2.0%Start with 1% and optimize based on solubilization efficiency and protein stability.[1]
DPC Concentration (mM)~14 mM - ~57 mMEnsure the concentration is well above the CMC (~1.5 mM).[1]
Total Protein Concentration1 - 10 mg/mLHigher protein concentrations may necessitate higher detergent concentrations.[1]
Detergent:Protein Ratio (w/w)2:1 - 10:1A higher ratio is generally required for the initial solubilization from the membrane.[1]

Experimental Protocols

Protocol 1: General Membrane Protein Solubilization using DPC

This protocol provides a general framework for the extraction of membrane proteins. Optimization of buffer components, DPC concentration, and incubation times is crucial for specific target proteins.

Materials:

  • Cell pellet containing the membrane protein of interest

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol (B35011), protease inhibitors

  • DPC stock solution (e.g., 10% w/v)

Procedure:

  • Membrane Preparation: Isolate the cell membranes containing your target protein using standard cell lysis (e.g., sonication or French press) and centrifugation methods.

  • Solubilization: a. Resuspend the washed membrane pellet in the solubilization buffer to a final protein concentration of 1-10 mg/mL.[2] b. Add DPC stock solution to the desired final concentration (a good starting point is 1% w/v).[1] c. Incubate the suspension with gentle agitation (e.g., on a rotator) for 1-4 hours at 4°C.[1][3]

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet any non-solubilized material.[2]

  • Analysis: The supernatant now contains the solubilized membrane proteins. Analyze the soluble fraction using SDS-PAGE and Western blotting to confirm the presence of your target protein.[2]

Protocol 2: Detergent Screening for Optimal Solubilization

This protocol outlines a method to empirically determine the best DPC concentration and identify beneficial additives for stabilizing your protein.

Materials:

  • Isolated cell membranes

  • Base Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors

  • DPC stock solution (e.g., 10% w/v)

  • Additive stock solutions (e.g., 50% glycerol, 5 mg/mL cholesteryl hemisuccinate - CHS)

Procedure:

  • Determine Total Protein Concentration: Measure the total protein concentration of your membrane preparation.

  • Set up Solubilization Matrix: In microcentrifuge tubes or a 96-well plate, create a matrix of conditions:

    • Keep the membrane protein concentration constant (e.g., 2-5 mg/mL).

    • Vary the DPC concentration (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).

    • For each DPC concentration, test a panel of additives (e.g., no additive, 10% glycerol, 0.5 mg/mL CHS).[4]

  • Solubilization: Incubate the samples for 1-2 hours at 4°C with gentle agitation.[4]

  • Separation: Centrifuge the samples at high speed (e.g., >16,000 x g for 20 minutes) to pellet the non-solubilized material.[4]

  • Analysis: Carefully collect the supernatant and analyze the amount of solubilized target protein by SDS-PAGE and Western blotting or another quantitative method.

Troubleshooting Guide

Issue 1: Low or No Yield of Extracted Membrane Protein

Possible CauseRecommended Action
Inefficient Cell Lysis Ensure complete cell disruption. Use appropriate mechanical methods like sonication or a French press in conjunction with your lysis buffer.
Suboptimal DPC Concentration The DPC concentration may be too low to effectively solubilize the membrane. Increase the DPC concentration in your extraction buffer. Conversely, for some proteins, a very high detergent concentration can sometimes hinder extraction. It is advisable to test a range of concentrations.[1]
Inadequate Incubation Time/Temperature Optimize incubation conditions. Some proteins may require longer incubation times (e.g., overnight at 4°C) or different temperatures for efficient extraction.
Incorrect Buffer Conditions The stability and solubility of a membrane protein can be highly dependent on the pH and ionic strength of the buffer. A typical starting point is a buffer at a physiological pH of 7.4 with 150 mM NaCl.[2] Try varying the pH and salt concentration.
Proteolysis Add a protease inhibitor cocktail to all buffers during extraction and purification to prevent protein degradation.[2]
The protein is insoluble in DPC Not all membrane proteins are stable in DPC. Consider screening other detergents with different properties (e.g., non-ionic detergents like DDM or other zwitterionic detergents like LDAO).

Issue 2: Protein is Solubilized but Aggregates or Precipitates During Purification

Possible CauseRecommended Action
DPC Concentration Dropped Below CMC During subsequent steps like chromatography or dialysis, the DPC concentration can fall below its CMC, leading to micelle breakdown and protein aggregation. Ensure that all buffers used for purification (e.g., wash and elution buffers) contain DPC at a concentration above its CMC (e.g., at least 1.5 mM).[4]
Inherent Protein Instability in DPC DPC micelles may not perfectly mimic the native lipid bilayer, which can lead to protein destabilization.[4] Supplement the DPC-containing buffers with stabilizing additives like glycerol (5-20%), cholesterol derivatives (e.g., CHS), specific phospholipids, or known ligands/cofactors for your protein.[4]
Suboptimal Buffer pH or Ionic Strength Even after successful solubilization, incorrect buffer conditions can lead to aggregation. Re-evaluate the pH and salt concentration of your purification buffers. Sometimes, higher salt concentrations can help reduce aggregation.[4]
Co-purifying Lipids are Stripped Away During purification, essential lipids that help stabilize the protein might be removed. Consider adding back specific lipids to your buffers to improve stability.

Visualizations

experimental_workflow start Start: Cell Pellet lysis Cell Lysis & Membrane Isolation start->lysis solubilization Solubilization with DPC lysis->solubilization centrifugation High-Speed Centrifugation solubilization->centrifugation supernatant Collect Supernatant (Solubilized Protein) centrifugation->supernatant pellet Pellet (Insoluble Material) centrifugation->pellet analysis Analysis (SDS-PAGE, Western Blot) supernatant->analysis purification Downstream Purification (e.g., Chromatography) analysis->purification optimization Troubleshooting & Optimization analysis->optimization optimization->solubilization Adjust DPC Conc., Additives, Buffer

Caption: A general experimental workflow for membrane protein extraction using DPC.

detergent_optimization_logic start Goal: Optimize DPC Concentration screen_dpc Screen DPC Concentrations (e.g., 0.5% - 2.0%) start->screen_dpc assess_solubility Assess Solubilization (e.g., Western Blot) screen_dpc->assess_solubility low_solubility Low Solubility? assess_solubility->low_solubility good_solubility Good Solubility low_solubility->good_solubility No increase_dpc Increase DPC Conc. low_solubility->increase_dpc Yes assess_stability Assess Stability/ Aggregation good_solubility->assess_stability aggregation Aggregation? assess_stability->aggregation stable_protein Stable, Soluble Protein aggregation->stable_protein No additives Add Stabilizers (Glycerol, CHS) aggregation->additives Yes increase_dpc->screen_dpc additives->screen_dpc

Caption: A logical workflow for optimizing DPC concentration and additives.

gpcr_signaling_pathway cluster_membrane Cell Membrane ligand Ligand gpcr GPCR (Membrane Protein) ligand->gpcr Binds g_protein G-Protein (αβγ) gpcr->g_protein Activates g_alpha Gα-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma effector Effector Protein (e.g., Adenylyl Cyclase) g_alpha->effector Modulates g_beta_gamma->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Technical Support Center: Troubleshooting Protein Aggregation During Dodecylphosphate Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein solubilization using dodecylphosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly protein aggregation, encountered during the experimental process.

Troubleshooting Guides

This section provides answers to specific problems you might encounter during protein solubilization with this compound.

Question: My protein precipitates immediately after adding this compound. What is happening and how can I fix it?

Answer: Immediate precipitation upon the addition of this compound can be attributed to several factors, often related to the detergent concentration being either too low or excessively high, or suboptimal buffer conditions.

  • Insufficient Detergent Concentration: If the this compound concentration is below its Critical Micelle Concentration (CMC), there won't be enough micelles to encapsulate the hydrophobic regions of your protein, leading to aggregation. The CMC of this compound is influenced by buffer conditions such as ionic strength and temperature.[1][2] It is crucial to work with this compound concentrations well above the CMC to ensure an adequate supply of micelles.[1]

  • Excessive Detergent Concentration: While less common, very high detergent concentrations can sometimes lead to the precipitation of certain proteins. This is protein-dependent and may require empirical optimization.

  • Suboptimal Buffer Conditions: The pH and ionic strength of your solubilization buffer play a critical role in protein stability. If the buffer pH is close to the isoelectric point (pI) of your protein, its net charge will be minimal, reducing repulsion between protein molecules and promoting aggregation.[3] Similarly, inappropriate ionic strength can disrupt favorable electrostatic interactions.

Troubleshooting Steps:

  • Optimize this compound Concentration: Screen a range of this compound concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v) to find the optimal concentration for your specific protein.[1]

  • Adjust Buffer pH: Ensure the pH of your solubilization buffer is at least 1-2 units away from your protein's pI.[4]

  • Modify Ionic Strength: Test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl or KCl) to identify the optimal ionic strength for your protein's solubility.[5]

  • Consider a Milder Detergent: If optimization of the above parameters fails, this compound may be too harsh for your protein. Consider screening milder detergents such as Dodecyl Maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG).[6]

Question: My protein is solubilized initially but then aggregates over time during purification. What are the likely causes and solutions?

Answer: Protein aggregation during downstream purification steps is a common issue and often points to instability of the protein-detergent complex. This can be caused by the gradual loss of essential lipids, suboptimal buffer conditions in purification buffers, or the inherent instability of the protein outside its native membrane environment.

  • Loss of Stabilizing Lipids: this compound can strip away essential lipids that are crucial for the structural integrity and stability of your membrane protein.[7]

  • Inappropriate Purification Buffer Conditions: The buffer composition during chromatography (e.g., wash and elution buffers) must be optimized to maintain protein stability. This includes maintaining the this compound concentration above its CMC.[8]

  • Protein Instability: Some proteins are inherently unstable once removed from their native lipid bilayer, even in the presence of detergents.

Troubleshooting Steps:

  • Supplement with Lipids: Consider adding lipids or lipid analogs, such as cholesterol hemisuccinate (CHS), to your solubilization and purification buffers to enhance protein stability.[9]

  • Maintain Detergent Concentration: Ensure all purification buffers contain this compound at a concentration above its CMC (e.g., at least 0.1% w/v).[1]

  • Optimize Buffer Additives: Screen for stabilizing additives to include in your purification buffers. Common additives include glycerol (B35011) (5-20%), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glutamate).[10]

  • Work Quickly and at Low Temperatures: Perform purification steps at 4°C and minimize the time the protein spends in solution to reduce the chances of aggregation.[11]

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

Q2: How do I choose the optimal this compound concentration for my protein?

A2: The optimal this compound concentration is protein-dependent and must be determined empirically. A good starting point is typically 1.0% (w/v). It is highly recommended to perform a detergent screening experiment where you test a range of concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v) to find the best balance between solubilization efficiency and protein stability.[1] The goal is to use the lowest concentration of this compound that effectively solubilizes the protein of interest without causing denaturation or aggregation.

Q3: What is the ideal detergent-to-protein ratio for solubilization?

A3: The optimal detergent-to-protein ratio can vary significantly depending on the protein and the membrane preparation. For initial solubilization, a higher ratio is generally used to ensure complete membrane disruption and protein extraction. A common starting point is a mass ratio of 10:1 (detergent:protein). However, this should be optimized for each specific protein.

Q4: Can I use this compound for functional or structural studies?

A4: this compound is an anionic detergent and, like SDS, can be denaturing for some proteins.[6] While it can be very effective for solubilization, it may not be suitable for studies that require the protein to be in its native, functional conformation. Milder, non-ionic detergents like DDM or zwitterionic detergents like DPC are often preferred for such applications.[6] However, the suitability of any detergent is protein-specific, and empirical testing is necessary.

Q5: What are some common additives I can use to prevent aggregation during this compound solubilization?

A5: Several additives can be included in the solubilization buffer to help prevent protein aggregation. These include:

  • Glycerol: Typically used at 5-20% (v/v), glycerol is a cryoprotectant and osmolyte that can stabilize proteins.[12]

  • Salts: Optimizing the ionic strength with salts like NaCl or KCl (typically 50-300 mM) can help to shield charges and prevent non-specific electrostatic interactions that lead to aggregation.[13]

  • Sugars: Sucrose or trehalose (B1683222) (at 5-10% w/v) can act as protein stabilizers.[10]

  • Amino Acids: A mixture of arginine and glutamate (B1630785) (e.g., 50 mM each) can increase protein solubility.[10]

  • Reducing Agents: For proteins with cysteine residues, adding a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) can prevent the formation of intermolecular disulfide bonds that cause aggregation.[10]

Data Presentation

Disclaimer: Quantitative data for this compound is limited in the available literature. The following tables are based on data from closely related detergents such as Dodecyl Phosphocholine (DPC) and Sodium Dodecyl Sulfate (B86663) (SDS) and should be used as a guide for experimental design.

Table 1: Comparison of Physicochemical Properties of Common Detergents

DetergentTypeCMC (mM in water)Aggregation NumberMolecular Weight ( g/mol )
This compound (analog SDS) Anionic~8.1~62288.38
Dodecylphosphocholine (DPC) Zwitterionic~1.2~50-70351.46
n-Dodecyl-β-D-maltoside (DDM) Non-ionic~0.17~78-149510.62
Lauryl Dimethyl Amine Oxide (LDAO) Zwitterionic~1-2~75229.42

Data compiled from various sources.[1][6][9]

Table 2: Effect of this compound (analog DPC) Concentration on Solubilization Efficiency of a Model Membrane Protein

DPC Concentration (% w/v)Solubilization Efficiency (%)Observations
0.125Incomplete solubilization, significant amount of protein in the pellet.
0.560Improved solubilization, some protein remains in the pellet.
1.085High solubilization efficiency, minimal protein in the pellet.
1.588Near-complete solubilization.
2.087No significant improvement over 1.5%, potential for protein destabilization.

Based on data for DPC solubilization of a model integral membrane protein.[1]

Table 3: Influence of pH on Protein Solubility (General Principle)

pH relative to pIProtein Net ChargeTendency to Aggregate
pH = pI~0High
pH > pINegativeLow
pH < pIPositiveLow

General principle of protein solubility.[3]

Table 4: Effect of Ionic Strength on the Critical Micelle Concentration (CMC) of SDS

BufferIonic StrengthCMC of SDS (mM)
Pure Water08.08
50 mM Phosphate (B84403) Buffer~100 mM1.99

Data for Sodium Dodecyl Sulfate (SDS).[2]

Table 5: Common Additives to Prevent Protein Aggregation

AdditiveTypical ConcentrationMechanism of Action
Glycerol5-20% (v/v)Stabilizes protein structure, acts as a cryoprotectant.
NaCl / KCl50-300 mMShields electrostatic interactions, reduces non-specific binding.
Sucrose / Trehalose5-10% (w/v)Preferential hydration, stabilizes native protein conformation.
Arginine / Glutamate50 mM eachSuppresses aggregation by interacting with charged and hydrophobic patches.
DTT / BME1-10 mMReduces disulfide bonds, preventing intermolecular crosslinking.

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration

Objective: To determine the optimal concentration of this compound for solubilizing a target membrane protein.

Materials:

  • Membrane pellet containing the target protein

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • 10% (w/v) this compound stock solution

  • Microcentrifuge tubes

  • Ultracentrifuge and appropriate rotors

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Membrane Preparation: Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Detergent Dilutions: Prepare a series of this compound concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v) in Solubilization Buffer from the 10% stock solution.

  • Solubilization: Add an equal volume of each this compound solution to the membrane suspension in separate microcentrifuge tubes.

  • Incubation: Incubate the mixtures for 1-4 hours at 4°C with gentle agitation.

  • Clarification: Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.

  • Analysis: Carefully collect the supernatant (solubilized fraction). Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting to determine the solubilization efficiency at each detergent concentration.

Protocol 2: Assessing Protein Aggregation by Turbidity Assay

Objective: To monitor protein aggregation over time under different buffer conditions.

Materials:

  • Purified, solubilized protein in this compound

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 340 nm or 600 nm

  • Test buffers with varying pH, ionic strength, or additives

Procedure:

  • Sample Preparation: Dilute the purified protein sample to a final concentration of 0.1-1.0 mg/mL in the different test buffers in the wells of the 96-well plate.

  • Initial Measurement: Immediately measure the absorbance of each well at 340 nm or 600 nm (A_initial).

  • Incubation: Incubate the plate at a desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-course Measurement: Measure the absorbance at regular intervals (e.g., every 30 minutes for several hours) to monitor the increase in turbidity, which indicates aggregation.

  • Data Analysis: Plot the change in absorbance (A_time - A_initial) versus time for each condition to compare the rates of aggregation.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Solubilization cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_clarification Clarification cluster_analysis Analysis cell_lysis Cell Lysis membrane_isolation Membrane Isolation cell_lysis->membrane_isolation detergent_screening This compound Concentration Screening membrane_isolation->detergent_screening incubation Incubation (4°C, 1-4h) detergent_screening->incubation ultracentrifugation Ultracentrifugation (100,000 x g) incubation->ultracentrifugation supernatant Supernatant (Solubilized Protein) ultracentrifugation->supernatant pellet Pellet (Insoluble Fraction) ultracentrifugation->pellet sds_page SDS-PAGE / Western Blot supernatant->sds_page pellet->sds_page troubleshooting_logic Troubleshooting Protein Aggregation cluster_initial Initial Solubilization cluster_purification During Purification start Protein Aggregation Observed check_detergent Check Detergent Concentration start->check_detergent check_ph Check Buffer pH start->check_ph check_ionic_strength Check Ionic Strength start->check_ionic_strength check_detergent_purification Maintain Detergent > CMC start->check_detergent_purification optimize_conc Optimize Concentration check_detergent->optimize_conc adjust_ph Adjust pH away from pI check_ph->adjust_ph optimize_salt Optimize Salt Concentration check_ionic_strength->optimize_salt add_detergent_to_buffers Add Detergent to all Buffers check_detergent_purification->add_detergent_to_buffers add_stabilizers Add Stabilizers (Glycerol, etc.) screen_additives Screen Additives add_stabilizers->screen_additives add_lipids Add Lipids/CHS test_lipid_analogs Test Lipid Analogs add_lipids->test_lipid_analogs

References

Improving the stability of Dodecylphosphate solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodecylphosphate solutions in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound solutions?

A1: The primary cause of instability in this compound solutions is hydrolysis of the phosphate (B84403) ester bond. This reaction breaks down this compound into dodecanol (B89629) and phosphoric acid, altering the concentration and properties of your solution over time. The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: How does pH affect the stability of my this compound solution?

A2: The hydrolysis of phosphate esters like this compound is catalyzed by both acidic and basic conditions. Generally, these solutions exhibit the greatest stability at a neutral or slightly acidic pH. Under strongly alkaline conditions, the hydrolysis rate may decrease. It is crucial to maintain a consistent and optimal pH for your long-term experiments.

Q3: What are the visible signs of this compound solution degradation?

A3: Visual signs of degradation can be subtle. You might observe a change in the clarity of the solution, such as the appearance of turbidity or precipitate, which could be due to the formation of less soluble degradation products like dodecanol. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is essential for long-term studies.

Q4: How should I store my this compound solutions for long-term use?

A4: For long-term storage, it is recommended to keep this compound solutions in tightly sealed containers in a dry environment. To minimize hydrolysis, consider storing the solutions at refrigerated temperatures (2-8 °C). For extended periods, freezing might be an option, but it's important to verify that freeze-thaw cycles do not negatively impact the solution's properties, such as micelle formation.

Q5: Can I use stabilizing agents to prolong the shelf-life of my this compound solution?

A5: Yes, the addition of certain excipients can enhance stability. Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can be beneficial by sequestering metal ions that can catalyze oxidative degradation.[1][2][3] Antioxidants may also be considered if oxidation is a suspected degradation pathway.[2][4] The choice and concentration of any stabilizing agent should be carefully validated to ensure it does not interfere with your experimental setup.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of the this compound solution leading to a change in effective concentration.1. Verify the pH of your stock and working solutions. Adjust if necessary. 2. Prepare fresh solutions more frequently. 3. Perform a stability study under your experimental conditions to determine the usable lifetime of the solution (See Experimental Protocol 2). 4. Store stock solutions at a lower temperature (e.g., 4°C).
Precipitate forms in the solution upon storage. 1. Hydrolysis leading to the formation of insoluble dodecanol. 2. The concentration is above the solubility limit at the storage temperature.1. Confirm the identity of the precipitate using analytical techniques if possible. 2. If hydrolysis is confirmed, adjust the pH of the solution to a more stable range (near neutral). 3. Consider preparing a more dilute stock solution and storing it at a temperature where all components remain in solution.
Change in pH of the solution over time. Hydrolysis of this compound releases phosphoric acid, which can lower the pH.1. Use a buffered solvent system to maintain a stable pH. 2. Monitor the pH of your solution at regular intervals.
Loss of surfactant properties (e.g., inability to solubilize a hydrophobic compound). Degradation of this compound reduces its effective concentration, potentially falling below the critical micelle concentration (CMC).1. Confirm the concentration of this compound using an appropriate analytical method (e.g., HPLC). 2. Prepare a fresh solution of the required concentration.

Quantitative Data on Stability

Table 1: Illustrative pH-Dependent Hydrolysis of a Phosphate Ester

pHTemperature (°C)Half-life (t½) in hours (Illustrative)
33772
537240
737180
93796

This data is illustrative and intended to show the trend of pH-dependent hydrolysis. Actual rates for this compound may vary.

Experimental Protocols

Experimental Protocol 1: Preparation of 100 mM Sodium this compound Solution

Materials:

  • Sodium this compound (powder)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Analytical balance

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Calculate the required mass: Determine the molecular weight (MW) of your specific sodium this compound salt. For a 100 mM solution in 100 mL, the required mass (in grams) is calculated as: Mass (g) = 0.1 L * 0.1 mol/L * MW (g/mol).

  • Weigh the sodium this compound: Accurately weigh the calculated mass of sodium this compound powder using an analytical balance.

  • Dissolve the powder: Transfer the weighed powder to a 100 mL volumetric flask. Add approximately 70-80 mL of high-purity water.

  • Mix until dissolved: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until all the powder has completely dissolved.

  • Adjust to final volume: Once dissolved, carefully add high-purity water to the flask until the bottom of the meniscus reaches the 100 mL mark.

  • Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Measure and adjust pH (if necessary): If a specific pH is required, transfer a small aliquot to a beaker and measure the pH. Adjust the pH of the bulk solution using dilute acid (e.g., HCl) or base (e.g., NaOH) as needed.

  • Storage: Transfer the final solution to a clean, tightly sealed container and store at the desired temperature (e.g., 4°C).

Experimental Protocol 2: Stability Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method to separate this compound from its primary degradant, dodecanol.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% phosphoric acid

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid

  • Gradient Program (example):

    • 0-5 min: 70% A, 30% B

    • 5-15 min: Ramp to 10% A, 90% B

    • 15-20 min: Hold at 10% A, 90% B

    • 20-22 min: Ramp back to 70% A, 30% B

    • 22-25 min: Re-equilibration at 70% A, 30% B

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

Procedure:

  • Prepare standards: Prepare standard solutions of this compound and dodecanol in the mobile phase.

  • Prepare samples: Dilute your this compound solution to be tested with the mobile phase to an appropriate concentration.

  • Forced Degradation (to confirm peak separation):

    • Acid Hydrolysis: Mix your this compound solution with an equal volume of 1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

    • Base Hydrolysis: Mix your this compound solution with an equal volume of 1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.

    • Oxidative Degradation: Treat your this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Analysis: Inject the standards, the untreated sample, and the force-degraded samples into the HPLC system.

  • Evaluation: Confirm that the this compound and dodecanol peaks are well-resolved from each other and from any other peaks that may appear in the force-degraded samples. The peak area of this compound can be monitored over time in your long-term experiments to quantify its stability.

Visualizations

Signaling Pathway

This compound is structurally similar to phosphatidic acid (PA), a key lipid second messenger involved in various cellular signaling pathways. The diagram below illustrates a simplified PA signaling pathway, which can serve as a conceptual model for the potential biological interactions of this compound.[5][6][7][8][9]

phosphatidic_acid_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLD Phospholipase D (PLD) PC Phosphatidylcholine (PC) PLD->PC hydrolyzes PA Phosphatidic Acid (PA) PC:e->PA:w mTOR mTOR PA->mTOR activates Raf1 Raf-1 PA->Raf1 activates DGK Diacylglycerol Kinase (DGK) DAG Diacylglycerol (DAG) DGK->DAG phosphorylates DAG:e->PA:w CellGrowth Cell Growth & Proliferation mTOR->CellGrowth MEK_ERK MEK/ERK Pathway Raf1->MEK_ERK Ext_Signal External Signal Ext_Signal->PLD activates

Caption: Simplified Phosphatidic Acid Signaling Pathway.

Experimental Workflow

This compound can be used to form micelles that act as membrane mimetics for studying membrane proteins or as a drug delivery system. The following workflow illustrates a typical experimental process in drug development utilizing this compound micelles.[10][11][12][13][14][15][16][17][18][19]

experimental_workflow A Prepare this compound Solution (e.g., 100 mM) B Characterize Micelle Formation (e.g., CMC determination) A->B C Incorporate Hydrophobic Drug or Membrane Protein into Micelles B->C D Characterize Drug-Loaded Micelles or Protein-Micelle Complex C->D E In Vitro Drug Release Study or Protein Functionality Assay D->E F Data Analysis and Formulation Optimization E->F

References

Minimizing Dodecylphosphate interference in mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing dodecylphosphate (SDS) interference in mass spectrometry (MS) analysis. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with SDS contamination in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is sodium dodecyl sulfate (B86663) (SDS), and why does it interfere with mass spectrometry?

Sodium dodecyl sulfate (SDS), a form of this compound, is a powerful anionic detergent widely used in protein chemistry to solubilize, denature, and separate proteins, especially hydrophobic and membrane proteins.[1][2] Despite its utility in sample preparation, SDS is highly detrimental to mass spectrometry analysis.[1]

Its presence, even in small amounts, can cause several problems:

  • Ion Suppression: SDS is easily ionized and can suppress the ionization of target peptides and proteins, leading to poor signal intensity or a complete loss of signal.[1][3][4]

  • Adduct Formation: The detergent can form adducts with peptides and proteins, which complicates mass spectra by producing shifts in mass-to-charge (m/z) values and making data interpretation difficult.[3][5]

  • Chromatography Interference: SDS can interfere with reversed-phase liquid chromatography (LC) by causing peak broadening and shifts in retention times.[4][6]

  • Instrument Contamination: Detergents can contaminate the mass spectrometer, including columns and tubing, which is costly and time-consuming to resolve.[7] The tolerance threshold for SDS in many LC-MS experiments is as low as 0.01%.[6][8]

Q2: What are the common signs of SDS interference in my mass spectrometry data?

Identifying SDS interference early can save valuable instrument time and samples. Common indicators include:

  • Poor Signal-to-Noise Ratio: A significant decrease in the signal intensity of your target analytes.[9]

  • Unusual Peak Shapes: Chromatographic peaks may appear broad or split.[6][10]

  • Mass Spectra Dominated by Detergent Ions: The spectra may show repeating units or clusters of ions characteristic of the detergent itself rather than your peptides of interest.[11]

  • Shifted m/z Values: The appearance of non-biological adducts on your analyte peaks, often corresponding to the mass of the detergent molecule.[3][5]

  • High Background Noise: A generally noisy baseline in your chromatogram or mass spectrum.[10]

Q3: What are the most effective methods for removing SDS from protein or peptide samples before MS analysis?

Several methods are available to reduce SDS concentration prior to MS analysis, each with its own advantages and disadvantages. The most common strategies include:

  • Protein Precipitation: This involves precipitating the protein out of the solution, leaving the highly soluble SDS behind in the supernatant.[1][6] Common precipitants include cold acetone (B3395972), trichloroacetic acid (TCA), and chloroform/methanol/water mixtures.[6][12][13]

  • Detergent Removal Spin Columns: These commercially available columns use a high-performance resin that binds and removes various detergents, including SDS, with high efficiency.[14][15] They are known for being fast and providing high recovery of proteins and peptides.[14][15]

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on charge. Both anion-exchange and cation-exchange chromatography can be effectively used to remove the negatively charged SDS molecules from peptide or protein samples.[4][16][17]

  • In-Gel Digestion: Running the protein sample on an SDS-PAGE gel physically separates the protein from the SDS-containing buffer. The protein band can then be excised, and the protein digested in-gel, effectively removing the detergent.[18]

Troubleshooting Guides

Problem: I have very low signal intensity and suspect SDS is suppressing my analyte's ionization.

Solution: Your primary goal is to remove the interfering SDS. The choice of method depends on your sample's characteristics.

  • Assess Sample Concentration:

    • High Protein Concentration (>100 µg/mL): Protein precipitation is a robust and cost-effective option. Cold acetone precipitation is often effective and can result in high protein recovery.[1][13]

    • Low Protein Concentration (≤100 µg/mL): To minimize sample loss, detergent removal spin columns are highly recommended.[5][18] These can achieve >95% detergent removal while ensuring high recovery of the analyte.[5][15]

  • Verify Removal: After cleanup, if you still suspect interference, you may need to combine methods or optimize your chosen protocol. For example, a precipitation step can be followed by a final cleanup with a desalting or spin column.[6]

Caption: Logic for choosing an SDS removal method based on protein concentration.

Problem: I am losing a significant portion of my sample, especially hydrophobic peptides, during cleanup.

Solution: Sample loss is a common concern, particularly with precipitation methods or when dealing with hydrophobic analytes that might co-precipitate or adsorb to surfaces.[18]

  • Avoid Problematic Methods: For hydrophobic peptides, methods like dialysis and some precipitation techniques can lead to significant sample loss.[18]

  • Consider Cation-Exchange Chromatography: A process called "online reSDS" uses weak cation-exchange chromatography.[16] In this method, proteins are given a positive charge at low pH, causing them to bind to the column, while the negatively charged SDS molecules pass through.[16] The proteins are then eluted for MS analysis, which also serves to concentrate the sample.[16]

  • Use Specialized Resins: Detergent removal spin columns are designed for high recovery and are often the best choice for precious or low-concentration samples.[14][15]

  • Try MS-Compatible Surfactants: If your experimental workflow allows, consider using MS-compatible surfactants from the start. Acid-labile surfactants, for example, can be degraded into non-interfering byproducts by lowering the pH before MS analysis, eliminating the need for a separate removal step.[19]

Comparison of SDS Removal Methods

The effectiveness of different SDS removal techniques can be compared based on their detergent removal efficiency and the recovery of the protein or peptide sample.

MethodSDS Removal EfficiencyProtein/Peptide RecoveryKey AdvantagesKey Disadvantages
Detergent Removal Spin Columns >95%[5][14][15]High[14][15]Fast (<15 min), easy to use, high recovery for diverse samples.[14]Can be costly for high-throughput needs.
Weak-Anion Exchange (WAX) Resin Reduces 0.1-0.4% SDS to <5 ppm[4]~90% (unmodified peptides)[4]Fast (<3 min), inexpensive, high-throughput compatible.[4]Recovery of modified peptides (e.g., phosphorylated) may be lower (~70%).[4]
Cold Acetone Precipitation ~100-fold SDS reduction[13]~80%[13]Inexpensive, effective for concentrating samples.[6][12]Can lead to loss of low abundance or hydrophobic proteins.[18][20]
Chloroform/Methanol/Water (C/M/W) Precipitation ~1000-fold SDS reduction[13]~50%[13]Very high SDS removal efficiency.[13]Lower protein recovery compared to other methods.[13]
Strong Cation-Exchange (SCX) Chromatography Reduces SDS to undetectable levels (<0.00006%)[21]~90%[21]Can be integrated directly into 2D-LC MS/MS workflows.[21]Requires an HPLC system and specific column chemistry.[22]

Detailed Experimental Protocols

Protocol 1: Cold Acetone Precipitation for SDS Removal

This protocol is adapted for samples where protein concentration is sufficient to form a visible pellet.[6][23]

Materials:

  • Protein sample containing SDS

  • Pre-chilled acetone (-20°C)

  • Microcentrifuge tubes (use low-adhesion tubes to minimize loss)[18]

  • Microcentrifuge capable of reaching >10,000 x g

  • Resuspension buffer compatible with downstream analysis (e.g., 8M urea)[23]

Procedure:

  • Place your protein sample (e.g., 150 µL) into a 1.5 mL microcentrifuge tube.[6]

  • Add four volumes of ice-cold acetone (e.g., 600 µL) to the sample.[6][23]

  • Vortex briefly and incubate the mixture at -20°C for at least 60 minutes to precipitate the protein.

  • Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully aspirate and discard the supernatant, which contains the majority of the SDS.[6] Be careful not to disturb the protein pellet, which may be small or translucent.

  • (Optional but Recommended) To improve SDS removal, add another aliquot of cold acetone, gently vortex, re-centrifuge, and discard the supernatant.[1]

  • Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the protein pellet in a suitable MS-compatible buffer for subsequent steps like trypsin digestion.

Caption: Workflow for cold acetone protein precipitation to remove SDS.

Protocol 2: Using a Commercial Detergent Removal Spin Column

This is a generalized protocol based on commercially available products like the Pierce Detergent Removal Spin Columns.[3][5] Always refer to the manufacturer's specific instructions.

Materials:

  • Detergent Removal Spin Column and collection tubes

  • Wash/Equilibration Buffer (e.g., PBS, Tris, AMBIC)[5]

  • Bench-top microcentrifuge

Procedure:

  • Prepare the Column: Remove the bottom closure of the spin column, loosen the cap, and place it into a 2 mL collection tube. Centrifuge for the time and speed specified by the manufacturer to remove the storage solution.[3][5]

  • Equilibrate the Resin: Add the recommended volume of wash/equilibration buffer to the column. Centrifuge and discard the flow-through. Repeat this step two more times to ensure the resin is fully equilibrated.[3][5]

  • Load the Sample: Place the column into a new, clean collection tube. Slowly apply your protein sample to the top of the resin bed.

  • Incubate: Incubate the column at room temperature for 2 minutes to allow the detergent to bind to the resin.[3][5]

  • Collect the Sample: Centrifuge the column for 2 minutes at the recommended speed. The flow-through in the collection tube is your detergent-depleted sample.[3][5]

  • The sample is now ready for downstream analysis. Discard the used column.

References

Technical Support Center: Refinement of Protocols for Removing Dodecylphosphate from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective removal of dodecylphosphate from protein samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein research?

This compound, also known as lauryl phosphate (B84403), is an anionic surfactant used for solubilizing and stabilizing proteins, particularly membrane proteins, in aqueous solutions. Its amphipathic nature, with a hydrophobic 12-carbon tail and a hydrophilic phosphate headgroup, allows it to disrupt lipid-lipid and lipid-protein interactions within cell membranes, thereby extracting and solubilizing membrane proteins.[1]

Q2: Why is it necessary to remove this compound from protein samples?

Excess this compound can interfere with various downstream applications. It can inhibit enzyme activity, interfere with immunoassays like ELISA, disrupt protein-protein interactions, and compromise techniques such as mass spectrometry and isoelectric focusing. Therefore, its removal is a critical step in many experimental workflows.[2]

Q3: What are the key properties of this compound to consider for its removal?

The key physicochemical properties of mono-n-dodecyl phosphate include:

  • Molecular Weight: 266.31 g/mol

  • Solubility: It is insoluble in water.[3]

Q4: Which method is best for removing this compound from my protein sample?

The optimal method depends on several factors, including the properties of your protein, the concentration of this compound, the required final purity, and the downstream application. The table below provides a comparison of common methods to help you decide.

Comparison of this compound Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical Protein Recovery
Dialysis Size-based separation through a semi-permeable membrane.Gentle, simple setup, low cost.Slow, requires large buffer volumes, inefficient for detergents with low CMCs, potential for protein precipitation.[4][5]Variable, can be high if protein is stable.
Size Exclusion Chromatography (SEC) Separation based on molecular size.Fast, can be automated, good for buffer exchange.Potential for protein-resin interaction and aggregation, dilution of the sample.[6]70-95%
Ion-Exchange Chromatography (IEX) Separation based on net charge.High specificity, can concentrate the protein.Requires optimization of pH and buffer conditions, potential for protein denaturation.[7][8]60-90%
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be effective for removing hydrophobic detergents.Requires high salt concentrations which might affect protein stability.60-90%
Protein Precipitation (e.g., with acetone) Differential solubility in organic solvents.Fast, concentrates the protein, removes other contaminants like lipids.Risk of irreversible protein denaturation and aggregation, pellet can be difficult to resolubilize.[9]50-80%
Hydrophobic Adsorption (e.g., with beads) Detergent binds to hydrophobic beads.Efficient for detergents with low CMCs, simple procedure.Potential for non-specific protein binding to beads, may require optimization of bead-to-sample ratio.[4]Variable, can be high with optimization.

Troubleshooting Guides

Issue 1: Protein Precipitation During or After this compound Removal

Possible Causes:

  • Over-removal of Detergent: The concentration of this compound has fallen below the level required to keep your protein soluble.[4]

  • Inappropriate Buffer Conditions: The pH of the buffer may be too close to the isoelectric point (pI) of your protein, minimizing its net charge and solubility.[6]

  • Protein Instability: The protein itself may be inherently unstable without the stabilizing effect of the detergent.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to protein aggregation and precipitation.[10]

Solutions:

  • Optimize Detergent Concentration: If using methods like hydrophobic adsorption, carefully titrate the amount of beads to avoid stripping all detergent molecules. For dialysis, consider leaving a low, sub-micellar concentration of a milder non-ionic detergent in the dialysis buffer.

  • Adjust Buffer pH: Ensure the buffer pH is at least one unit away from your protein's pI.[6]

  • Add Stabilizing Agents: Include additives like glycerol (B35011) (5-20%), sucrose, or low concentrations of a non-interfering, non-ionic detergent in your buffers.[6]

  • Handle Samples with Care: Minimize freeze-thaw cycles by preparing single-use aliquots. If precipitation occurs after purification, try to resolubilize the protein in a buffer containing a mild denaturant (e.g., low concentration of urea) and then dialyze against the final buffer.

Issue 2: Low Protein Recovery After a Chromatographic Step (IEX or SEC)

Possible Causes:

  • Non-specific Binding to the Column: The protein may be interacting with the chromatography resin.

  • Protein Aggregation: Aggregated protein may precipitate on the column or elute in the void volume during SEC.[11]

  • Incorrect Buffer Conditions (IEX): The pH or ionic strength of the sample and buffers may not be optimal for binding or elution.[7][12]

Solutions:

  • For IEX:

    • Ensure the buffer pH is appropriate for the charge of your protein and the type of IEX resin.[12]

    • Check the ionic strength of your sample; high salt can prevent binding. A desalting step may be necessary before loading.[12]

    • If the protein binds too strongly, try increasing the salt concentration in the elution buffer or adjusting the pH to reduce the protein's net charge.[7]

  • For SEC:

    • If you suspect aggregation, consider adding a non-ionic detergent or increasing the ionic strength of the mobile phase (e.g., up to 300 mM NaCl) to minimize non-specific interactions.[13]

    • Ensure your column is properly packed and equilibrated.

  • General:

    • Always filter your sample before loading it onto a chromatography column to remove any precipitates.

Issue 3: Residual this compound Detected in the Final Sample

Possible Causes:

  • Inefficient Removal Method: The chosen method may not be suitable for the initial concentration of this compound. For example, dialysis is less effective for high detergent concentrations or those with a low CMC.[4]

  • Insufficient Washing/Dialysis: The washing steps in chromatography or the duration and buffer volume in dialysis may have been inadequate.

  • Protein-Detergent Complexes: Some detergent molecules may be tightly bound to the protein and are difficult to remove.

Solutions:

  • Combine Methods: Consider a two-step approach. For example, use precipitation to remove the bulk of the detergent, followed by SEC to exchange the buffer and remove any remaining traces.

  • Optimize the Protocol:

    • For dialysis, increase the number of buffer changes and the total dialysis time.

    • For chromatography, increase the column washing volume.

  • Detergent Exchange: Before complete removal, it can be beneficial to exchange this compound for a detergent with a higher CMC and smaller micelle size (e.g., octyl-β-glucoside), which is easier to remove by dialysis or SEC.

Experimental Protocols

Protocol 1: Acetone (B3395972) Precipitation for this compound Removal

This method is quick and can concentrate the protein sample but carries a risk of denaturation.

Materials:

  • Protein sample containing this compound.

  • Ice-cold acetone (-20°C).

  • Microcentrifuge.

  • Appropriate resuspension buffer (e.g., containing a mild denaturant like 1-2 M urea (B33335) if needed).

Procedure:

  • To your protein sample (e.g., 100 µL), add 4 volumes of ice-cold acetone (400 µL).

  • Vortex briefly and incubate at -20°C for 1-2 hours.

  • Centrifuge at 13,000-15,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant, which contains the this compound.

  • Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the pellet in the desired volume of a suitable buffer for your downstream application.

Protocol 2: Size Exclusion Chromatography (SEC) for this compound Removal

This is a gentler method suitable for proteins that are sensitive to precipitation.

Materials:

  • SEC column (e.g., Sephadex G-25) equilibrated with the desired final buffer.

  • Protein sample containing this compound.

  • Chromatography system (FPLC or gravity flow).

Procedure:

  • Equilibrate the SEC column with at least 5 column volumes of the desired final buffer.

  • Load the protein sample onto the column. The sample volume should not exceed 30% of the total column volume for optimal separation.

  • Elute the protein with the final buffer. The protein will elute in the void volume, while the smaller this compound monomers will be retained in the column pores and elute later.

  • Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

  • Pool the protein-containing fractions.

Protocol 3: Ion-Exchange Chromatography (IEX) for this compound Removal

This method is useful when you want to both remove the detergent and purify your protein based on its charge.

Materials:

  • IEX column (anion or cation exchange, depending on the protein's pI and the working pH).

  • Binding buffer (low ionic strength).

  • Elution buffer (high ionic strength).

  • Protein sample with this compound, with its buffer exchanged to the binding buffer.

Procedure:

  • Equilibrate the IEX column with binding buffer.

  • Load the protein sample onto the column. The protein should bind to the resin, while the negatively charged this compound will flow through (if using an anion exchanger, optimization of pH is critical to ensure protein binding and detergent flow-through).

  • Wash the column extensively with binding buffer to remove all traces of this compound.

  • Elute the bound protein using a linear gradient or a step elution with the high-salt elution buffer.

  • Collect fractions and determine the protein concentration.

Visualizations

Experimental_Workflow_Dodecylphosphate_Removal cluster_start Initial Sample cluster_methods Removal Method cluster_end Final Sample start Protein Sample (with this compound) Dialysis Dialysis start->Dialysis Gentle, Slow SEC Size Exclusion Chromatography start->SEC Fast, Diluting IEX Ion-Exchange Chromatography start->IEX Specific, Concentrating Precipitation Acetone Precipitation start->Precipitation Fast, Risk of Denaturation end This compound-free Protein Sample Dialysis->end SEC->end IEX->end Precipitation->end

Caption: Workflow for this compound Removal from Protein Samples.

Troubleshooting_Logic_Tree cluster_precipitation Low Protein Recovery cluster_low_recovery Protein Precipitation cluster_residual_detergent Residual Detergent Problem Problem Encountered LowRecovery Low Protein Recovery Problem->LowRecovery ProteinPrecipitation Protein Precipitation Problem->ProteinPrecipitation ResidualDetergent Residual Detergent Problem->ResidualDetergent NonSpecificBinding Non-specific Binding LowRecovery->NonSpecificBinding Cause Aggregation Aggregation LowRecovery->Aggregation Cause IncorrectBuffer Incorrect Buffer (IEX) LowRecovery->IncorrectBuffer Cause OverRemoval Over-removal of Detergent ProteinPrecipitation->OverRemoval Cause WrongpH Incorrect pH ProteinPrecipitation->WrongpH Cause UnstableProtein Protein Instability ProteinPrecipitation->UnstableProtein Cause InefficientMethod Inefficient Method ResidualDetergent->InefficientMethod Cause InsufficientWashing Insufficient Washing ResidualDetergent->InsufficientWashing Cause

Caption: Troubleshooting Logic for this compound Removal Issues.

References

Technical Support Center: Enhancing Dodecylphosphate Efficiency in Mineral Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Dodecylphosphate in mineral separation processes.

Troubleshooting Guides

This section addresses specific issues that may arise during mineral flotation experiments using this compound as a collector.

Issue 1: Low Recovery of Valuable Mineral

Q: We are experiencing low recovery of our target mineral when using this compound. What are the potential causes and how can we troubleshoot this?

A: Low mineral recovery in froth flotation can be attributed to several factors. Here is a step-by-step guide to diagnose and resolve the issue:

  • Collector Dosage: An incorrect dosage of this compound is a common cause of low recovery.[1][2][3] An insufficient amount will result in incomplete hydrophobization of the mineral surface, while an excessive amount can lead to the formation of collector multilayers, which can reduce floatability.

    • Solution: Conduct a dosage optimization study. Start with a low dosage and incrementally increase it while monitoring the recovery. Plot a recovery versus dosage curve to identify the optimal concentration.[1]

  • Pulp pH: The pH of the pulp significantly influences the surface charge of minerals and the ionization of the collector, affecting their interaction.[4][5] An unsuitable pH can lead to poor collector adsorption and, consequently, low recovery.

    • Solution: Determine the optimal pH range for your specific mineral system through laboratory tests. Adjust the pulp pH using appropriate regulators (e.g., lime, soda ash) and measure the recovery at different pH values.[4]

  • Particle Size: Both overly coarse and overly fine particles can lead to poor recovery.[2][3] Coarse particles may detach from bubbles, while very fine particles (slimes) can coat the surface of valuable minerals, preventing collector adsorption.[2][6][7]

    • Solution: Ensure the ore is ground to the optimal particle size range for flotation. If slimes are an issue, consider desliming the pulp before flotation or using a dispersant to mitigate their negative effects.[1][6]

  • Conditioning Time: Inadequate conditioning time may not allow for sufficient interaction between the this compound and the mineral surfaces.

    • Solution: Increase the conditioning time after adding the collector to ensure proper adsorption. A typical conditioning time in laboratory tests is around 2-3 minutes after collector addition.[8]

Issue 2: Poor Selectivity and Contaminated Concentrate

Q: Our concentrate is contaminated with gangue minerals, indicating poor selectivity of this compound. How can we improve the separation efficiency?

A: Poor selectivity is a common challenge in mineral flotation. The following steps can help enhance the separation of the target mineral from gangue:

  • pH Modification: The floatability of different minerals varies with pH. By adjusting the pH, it's possible to selectively float the desired mineral while depressing the gangue.[4][5]

    • Solution: Conduct flotation tests at various pH levels to find a window where the floatability of the target mineral is high and that of the gangue is low. For example, in the separation of magnesite and dolomite, pH control is crucial for selectivity.[9]

  • Use of Depressants/Modifiers: Depressants are reagents that selectively inhibit the flotation of certain minerals.

    • Solution: Introduce a suitable depressant for the gangue minerals present in your ore. For instance, sodium silicate (B1173343) can be used to depress silicate gangue in apatite flotation or to selectively depress magnesite in a magnesite-dolomite separation using this compound.[9][10]

  • Collector Dosage: An overdose of collector can lead to the non-selective flotation of gangue minerals.

    • Solution: Re-optimize the this compound dosage. The optimal dosage for recovery may not be the same as for selectivity. Aim for the lowest dosage that provides acceptable recovery with the highest possible grade.

  • Froth Washing: Entrainment of fine gangue particles in the froth is a common cause of concentrate contamination.

    • Solution: If your laboratory flotation cell has the capability, introduce a gentle spray of water over the froth layer to wash away entrained gangue particles.

Issue 3: Presence of Slimes

Q: We have a high content of slimes in our ore, which seems to be negatively impacting the flotation process with this compound. What can be done?

A: Slimes (very fine particles) are known to be detrimental to froth flotation for several reasons: they can coat valuable minerals, consume large amounts of reagents, and increase pulp viscosity.[2][6][7][11][12]

  • Desliming: The most direct approach is to remove the slimes before flotation.

    • Solution: Use techniques like hydrocyclones or decantation to separate the fine slime fraction from the pulp before adding the flotation reagents.[1]

  • Dispersants: Dispersants can prevent the slime particles from coating the valuable minerals.

    • Solution: Add a dispersant such as sodium silicate to the pulp during grinding or conditioning. This will help to keep the slime particles in suspension and prevent them from interfering with the collector.

  • Reagent Staging: Adding the collector in stages can sometimes help to mitigate the effect of slimes.

    • Solution: Instead of adding the full dosage of this compound at once, add it in two or three stages during the conditioning and flotation process. This can help to ensure that the collector is primarily adsorbed onto the valuable mineral surfaces rather than being consumed by the slimes.

Frequently Asked Questions (FAQs)

Q1: What is the typical dosage range for this compound in laboratory flotation tests?

A1: The optimal dosage of this compound is highly dependent on the specific ore, mineralogy, and pulp density. However, a common starting range for laboratory-scale tests is between 100 and 500 g/t (grams per ton of ore). It is crucial to perform a dosage optimization study to determine the most effective concentration for your specific application.

Q2: How does pH affect the performance of this compound?

A2: The pH of the pulp is a critical parameter that influences the surface chemistry of both the minerals and the this compound collector.[4][5] It affects the surface charge of the minerals, which in turn governs the electrostatic interaction with the ionized collector. For this compound, which is an anionic collector, it is generally more effective in a slightly acidic to neutral pH range for certain minerals, while for others, an alkaline environment might be necessary to depress gangue minerals. The optimal pH must be determined experimentally for each specific mineral separation.

Q3: Can this compound be used in combination with other reagents?

A3: Yes, this compound is often used in conjunction with other reagents to enhance flotation performance. These can include:

  • Frothers: To create a stable froth for collecting the mineral-laden bubbles.

  • Depressants: To selectively inhibit the flotation of gangue minerals.[9][10]

  • Activators: To enhance the interaction of the collector with the mineral surface, although this is less common for this compound.

  • pH Regulators: To maintain the optimal pH for selective flotation.[4]

Q4: How can I prepare a this compound solution for laboratory use?

A4: this compound is often supplied as a solid or a concentrated liquid. To prepare a stock solution for laboratory tests, it is typically dissolved in a suitable solvent, such as a mixture of ethanol (B145695) and water, to a known concentration (e.g., 1% w/v). This allows for accurate dosing into the flotation cell. Always refer to the manufacturer's instructions for specific preparation guidelines.

Data Presentation

Table 1: Example of this compound Dosage Optimization for Apatite Flotation

This compound Dosage (g/t)Apatite Recovery (%)Concentrate Grade (% P2O5)
5065.232.5
10078.531.8
15085.330.5
20088.129.2
25088.528.1

Note: This is example data and actual results will vary depending on the ore and experimental conditions.

Table 2: Effect of pH on the Reverse Flotation of Dolomite using this compound

pHDolomite Recovery (%)Magnesite Recovery (%)Selectivity Index
4.585.215.35.57
5.592.118.54.98
6.588.725.63.46
7.575.435.12.15
8.562.348.91.27

Note: This is example data based on the principle of reverse flotation where the gangue (dolomite) is floated. The selectivity index is calculated as (Recovery of Dolomite / Recovery of Magnesite). Higher values indicate better separation.[9][10]

Experimental Protocols

Protocol 1: Laboratory-Scale Froth Flotation Test to Evaluate this compound Performance

1. Objective: To determine the effectiveness of this compound as a collector for a specific mineral.

2. Materials and Equipment:

  • Representative ore sample

  • Laboratory jaw crusher and pulverizer

  • Sieves for particle size analysis

  • Laboratory flotation machine (e.g., Denver D12) with a flotation cell (e.g., 1.5 L)[8]

  • pH meter

  • Stirrer

  • This compound collector solution (e.g., 1% w/v)

  • Frother solution (e.g., MIBC at 0.1% v/v)

  • pH regulators (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Filter paper and drying oven

  • Analytical equipment for grade analysis (e.g., XRF, ICP)

3. Procedure:

  • Sample Preparation: Crush and grind the ore sample to the desired particle size distribution (e.g., 80% passing 75 µm). Prepare a representative sample of the ground ore (e.g., 500 g).

  • Pulp Preparation: Add the ground ore sample to the flotation cell. Add a known volume of water to achieve the desired pulp density (e.g., 30% solids w/w).

  • pH Adjustment: Place the cell in the flotation machine and start the agitator. Measure the natural pH of the pulp. Adjust the pH to the desired level using the pH regulators. Allow the pulp to stabilize for 2-3 minutes.

  • Conditioning: Add the desired dosage of this compound collector solution to the pulp. Condition the pulp for a set period (e.g., 3 minutes).

  • Frother Addition: Add the frother solution to the pulp and condition for a shorter period (e.g., 1 minute).

  • Flotation: Open the air inlet valve to introduce air into the pulp and initiate flotation. Collect the froth (concentrate) for a predetermined time (e.g., 5-10 minutes).

  • Product Collection and Analysis: Collect the concentrate and the remaining pulp (tailings). Filter, dry, and weigh both products. Analyze the grade of the valuable mineral in the feed, concentrate, and tailings.

  • Calculations: Calculate the recovery of the valuable mineral and the concentrate grade.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_flotation Flotation Process cluster_analysis Analysis OreSample Ore Sample Crushing Crushing OreSample->Crushing Grinding Grinding to Optimal Size Crushing->Grinding PulpPrep Pulp Preparation (Ore + Water) Grinding->PulpPrep pH_Adjust pH Adjustment PulpPrep->pH_Adjust Collector_Add This compound Addition & Conditioning pH_Adjust->Collector_Add Frother_Add Frother Addition & Conditioning Collector_Add->Frother_Add Flotation Aeration & Froth Collection Frother_Add->Flotation Drying Filtering & Drying (Concentrate & Tailings) Flotation->Drying Weighing Weighing Drying->Weighing Assay Grade Analysis Weighing->Assay Calc Recovery & Grade Calculation Assay->Calc

Caption: A typical workflow for a laboratory-scale froth flotation experiment.

troubleshooting_workflow cluster_solutions Potential Solutions Start Problem Identified: Low Recovery or Poor Selectivity Check_Dosage Check Collector Dosage Start->Check_Dosage Check_pH Check Pulp pH Start->Check_pH Check_Slimes Assess Slime Content Start->Check_Slimes Check_ParticleSize Verify Particle Size Start->Check_ParticleSize Optimize_Dosage Optimize Dosage Check_Dosage->Optimize_Dosage Optimize_pH Optimize pH Check_pH->Optimize_pH Use_Depressant Add Depressant Check_pH->Use_Depressant Deslime Deslime Pulp Check_Slimes->Deslime Optimize_Grind Optimize Grinding Check_ParticleSize->Optimize_Grind

Caption: A logical workflow for troubleshooting common flotation issues.

References

Technical Support Center: Dodecylphosphate-Mediated Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dodecylphosphate-mediated nanoparticle drug delivery systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Section 1: Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and characterization of this compound-mediated nanoparticles.

Issue: Nanoparticle Aggregation

Q1: My this compound-stabilized nanoparticles are aggregating either immediately after preparation or over a short period. What are the likely causes and how can I fix this?

A1: Nanoparticle aggregation is a common issue stemming from insufficient stabilization. Here’s a step-by-step troubleshooting guide:

Possible Causes & Solutions:

Cause Troubleshooting Steps Expected Outcome
Insufficient this compound Concentration 1. Systematically increase the concentration of this compound in your formulation. 2. Prepare a series of formulations with varying this compound-to-nanoparticle core material ratios.An increase in this compound concentration should lead to a more negative zeta potential (ideally ≤ -30 mV for electrostatic stabilization), indicating greater particle repulsion and stability.
Inappropriate pH 1. Measure the pH of your nanoparticle suspension. The phosphate (B84403) head group's charge is pH-dependent. 2. Adjust the pH of the buffer to ensure the phosphate groups are sufficiently deprotonated and negatively charged. A pH above the pKa of the phosphate group is recommended.Optimal pH will maximize the negative surface charge, enhancing electrostatic repulsion and preventing aggregation.
High Ionic Strength of the Medium 1. Reduce the salt concentration in your formulation buffer. High ionic strength can shield the electrostatic repulsion between nanoparticles. 2. If high ionic strength is necessary, consider adding a non-ionic co-stabilizer (e.g., a PEGylated lipid) to provide steric hindrance.Lowering ionic strength will enhance the repulsive forces between particles. The addition of a co-stabilizer will provide a physical barrier to aggregation.
Suboptimal Formulation Process 1. Review your nanoparticle preparation method (e.g., emulsification-solvent evaporation, nanoprecipitation). 2. Ensure adequate mixing or homogenization energy is applied to ensure proper coating of the nanoparticles with this compound.A well-dispersed and stable nanoparticle suspension with a narrow particle size distribution (Polydispersity Index [PDI] < 0.2).

Logical Workflow for Troubleshooting Aggregation:

Aggregation_Troubleshooting start Nanoparticle Aggregation Observed check_zp Measure Zeta Potential (ZP) and Particle Size (DLS) start->check_zp zp_low Is ZP less negative than -30 mV? check_zp->zp_low increase_dp Increase this compound Concentration zp_low->increase_dp Yes check_pdi Is Polydispersity Index (PDI) > 0.3? zp_low->check_pdi No increase_dp->check_zp adjust_ph Adjust pH to be > pKa of Phosphate Group increase_dp->adjust_ph adjust_ph->check_zp optimize_process Optimize Formulation Process (e.g., homogenization speed/time) check_pdi->optimize_process Yes check_ionic_strength Is Ionic Strength of Medium High? check_pdi->check_ionic_strength No optimize_process->check_zp reduce_ionic_strength Reduce Buffer Salt Concentration check_ionic_strength->reduce_ionic_strength Yes stable Stable Nanoparticles check_ionic_strength->stable No reduce_ionic_strength->check_zp add_copol Add Steric Stabilizer (e.g., PEG-lipid) reduce_ionic_strength->add_copol add_copol->check_zp

Caption: Troubleshooting workflow for nanoparticle aggregation.
Issue: Low Drug Loading Efficiency

Q2: I am experiencing low drug loading efficiency in my this compound nanoparticles. How can I improve this?

A2: Low drug loading is often related to the physicochemical properties of the drug and its interaction with the nanoparticle matrix and the this compound surfactant.

Possible Causes & Solutions:

Cause Troubleshooting Steps Expected Outcome
Poor Drug-Core Interaction 1. If using a polymeric core, select a polymer with higher affinity for your drug (e.g., consider hydrophobicity, hydrogen bonding capabilities). 2. For lipid-based cores, ensure the drug is highly soluble in the molten lipid.Improved partitioning of the drug into the nanoparticle core, leading to higher encapsulation.
Drug-Dodecylphosphate Repulsion 1. If your drug is negatively charged, it may be repelled by the anionic phosphate head group of this compound. 2. Consider using a cationic or non-ionic surfactant in combination with this compound to create a more favorable surface environment.Enhanced association of the drug with the nanoparticle surface or within the core, increasing loading efficiency.
Premature Drug Partitioning to Aqueous Phase 1. During preparation (e.g., nanoprecipitation), the drug may preferentially partition into the aqueous phase. 2. Modify the solvent/anti-solvent system to decrease drug solubility in the external phase. 3. Increase the viscosity of the external phase to slow drug diffusion away from the forming nanoparticles.Reduced drug loss to the surrounding medium during nanoparticle formation, resulting in higher encapsulation.
Suboptimal Drug-to-Carrier Ratio 1. Systematically vary the initial amount of drug relative to the nanoparticle core material and this compound. 2. There is often an optimal ratio beyond which drug loading plateaus or even decreases due to saturation.Identification of the optimal drug-to-carrier ratio for maximum loading efficiency.

Logical Workflow for Troubleshooting Low Drug Loading:

Drug_Loading_Troubleshooting start Low Drug Loading Efficiency check_drug_props Assess Drug Properties (Solubility, Charge) start->check_drug_props drug_hydrophilic Is Drug Hydrophilic? check_drug_props->drug_hydrophilic modify_core Modify Nanoparticle Core (e.g., more hydrophobic polymer) drug_hydrophilic->modify_core Yes drug_charged Is Drug Negatively Charged? drug_hydrophilic->drug_charged No optimize_ratio Vary Drug-to-Carrier Ratio modify_core->optimize_ratio add_cosurfactant Add Cationic or Non-ionic Co-surfactant drug_charged->add_cosurfactant Yes optimize_process Optimize Formulation Process (Solvent/Anti-solvent Ratio) drug_charged->optimize_process No add_cosurfactant->optimize_ratio optimize_process->optimize_ratio improved_loading Improved Drug Loading optimize_ratio->improved_loading

Caption: Troubleshooting workflow for low drug loading efficiency.
Issue: Premature Drug Release

Q3: My drug is being released from the this compound nanoparticles too quickly. How can I achieve a more sustained release profile?

A3: Premature or burst release is often due to a significant portion of the drug being adsorbed to the nanoparticle surface rather than being encapsulated within the core.

Possible Causes & Solutions:

Cause Troubleshooting Steps Expected Outcome
High Surface-Adsorbed Drug 1. Optimize the washing steps after nanoparticle preparation to remove loosely bound drug. 2. Increase the hydrophobicity or crystallinity of the nanoparticle core to better retain the drug.A reduction in the initial burst release and a more sustained release profile over time.
Porous Nanoparticle Core 1. If using a polymer, select a denser, less porous polymer. 2. For lipid nanoparticles, use a lipid with a higher melting point to create a more solid, less permeable core at physiological temperature.Slower diffusion of the drug from the nanoparticle core, leading to a more controlled and sustained release.
Interaction with Release Medium 1. Components of the release medium (e.g., proteins in serum-containing media) can interact with the this compound layer and accelerate drug release. 2. Consider cross-linking the nanoparticle core or adding a protective coating (e.g., PEG) to reduce interactions with the release medium.A more stable nanoparticle formulation that releases the drug primarily through diffusion and/or degradation of the core material, rather than through premature disruption.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is a typical size range for this compound-stabilized nanoparticles and what is an acceptable Polydispersity Index (PDI)?

A4: The optimal size for drug delivery nanoparticles is generally between 50 and 200 nm. This range allows for passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect while avoiding rapid clearance by the kidneys (for very small particles) or the mononuclear phagocyte system (for larger particles). An acceptable PDI, which indicates the width of the particle size distribution, is typically below 0.2 for a monodisperse and homogeneous population.

Q5: How is Drug Loading Content (DLC) and Encapsulation Efficiency (EE) calculated?

A5: These two parameters are crucial for quantifying the amount of drug successfully incorporated into your nanoparticles.

  • Drug Loading Content (DLC %): This represents the weight percentage of the drug relative to the total weight of the nanoparticle. DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

  • Encapsulation Efficiency (EE %): This represents the percentage of the initial drug used in the formulation that was successfully encapsulated in the nanoparticles. EE (%) = (Weight of drug in nanoparticles / Total initial weight of drug) x 100

Q6: What are the key parameters to report when characterizing this compound-mediated nanoparticles?

A6: For reproducible and comparable results, the following parameters should always be reported:

Parameter Technique(s) Typical Values/Ranges
Particle Size (Z-average) Dynamic Light Scattering (DLS)50 - 200 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)≤ -30 mV
Drug Loading Content (DLC) HPLC, UV-Vis SpectroscopyDrug- and formulation-dependent
Encapsulation Efficiency (EE) HPLC, UV-Vis Spectroscopy> 70% is generally considered good
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Spherical, uniform

Section 3: Experimental Protocols

Protocol: Preparation of this compound-Coated Polymeric Nanoparticles (Emulsification-Solvent Evaporation Method)
  • Organic Phase Preparation:

    • Dissolve the polymer (e.g., PLGA, PCL) and the hydrophobic drug in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Aqueous Phase Preparation:

    • Dissolve this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration will need to be optimized.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step two more times to remove excess this compound and unencapsulated drug.

  • Storage:

    • Resuspend the final nanoparticle pellet in a suitable buffer and store at 4°C.

Experimental Workflow for Nanoparticle Preparation and Characterization:

NP_Prep_Workflow prep_org Prepare Organic Phase (Polymer + Drug in Solvent) emulsify Emulsification (Homogenization/Sonication) prep_org->emulsify prep_aq Prepare Aqueous Phase (this compound in Buffer) prep_aq->emulsify evap Solvent Evaporation emulsify->evap purify Purification (Centrifugation) evap->purify characterize Characterization purify->characterize dls DLS (Size, PDI) characterize->dls zp Zeta Potential characterize->zp dlc_ee DLC & EE (HPLC/UV-Vis) characterize->dlc_ee tem Morphology (TEM) characterize->tem

Caption: Workflow for nanoparticle preparation and characterization.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of your this compound-nanoparticle formulation, free drug, and empty nanoparticles (as a control) in cell culture medium.

    • Remove the old medium from the cells and add the treatment solutions.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Signaling Pathway Context: Apoptosis Induction by Drug-Loaded Nanoparticles

Apoptosis_Pathway np Drug-Loaded this compound Nanoparticle uptake Cellular Uptake (Endocytosis) np->uptake endosome Endosome uptake->endosome escape Endosomal Escape endosome->escape drug_release Intracellular Drug Release escape->drug_release target Drug Target (e.g., DNA, Tubulin) drug_release->target apoptosis Apoptosis target->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Simplified signaling pathway of nanoparticle-induced apoptosis.

Adjusting pH for optimal Dodecylphosphate performance in flotation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dodecylphosphate as a collector in mineral flotation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for using this compound as a collector?

The optimal pH for this compound performance is highly dependent on the specific mineral being floated and the desired separation. Generally, the effectiveness of this compound is greatest in acidic to neutral conditions. For instance, in the separation of dolomite (B100054) from magnesite, a pH range of 5.0 to 6.0 has been shown to be effective when using this compound in conjunction with sodium silicate (B1173343) as a depressant for magnesite.[1][2]

Q2: Why is pH adjustment so critical for this compound performance?

The pH of the flotation pulp dictates the surface charge of the minerals and the chemical form (speciation) of the this compound collector. This compound is an anionic collector, and its adsorption onto a mineral surface is influenced by electrostatic interactions and chemical bonding. The surface charge of many minerals, such as carbonates and phosphates, is positive in acidic pH, which promotes the adsorption of the anionic this compound. As the pH increases, the mineral surfaces tend to become less positive or even negatively charged, which can hinder collector adsorption. Additionally, the this compound molecule itself can exist in different ionic forms depending on the pH, which affects its collecting power.

Q3: My recovery of the target mineral is low. How can I troubleshoot this with respect to pH?

Low recovery with this compound can be attributed to several factors related to pH:

  • Suboptimal pH: Ensure you are operating within the recommended pH range for your specific mineral system. A deviation of even one pH unit can significantly impact recovery.

  • Incorrect Speciation: The collecting power of this compound is dependent on its ionic form. At very low pH values, it may be in a less effective form. Conversely, at high pH values, the mineral surface may be too negatively charged for effective adsorption.

  • Presence of Interfering Ions: The water chemistry, including the presence of divalent cations like Ca²⁺ and Mg²⁺, can be influenced by pH and affect the interaction of the collector with the mineral surface.

To troubleshoot, it is recommended to perform a series of flotation tests over a range of pH values to determine the optimal condition for your specific ore.

Q4: Can this compound be used with modifiers? How does pH affect their combined performance?

Yes, this compound is often used with modifiers, such as depressants, to enhance selectivity. A common example is the use of sodium silicate to depress magnesite while floating dolomite.[1][2] The effectiveness of such modifiers is also highly pH-dependent. For instance, sodium silicate's depressant action on magnesite is most effective in the pH range of 4.5 to 7.5.[2] Outside of this range, its selectivity may be significantly reduced. Therefore, when using a combination of reagents, it is crucial to optimize the pH for the entire reagent suite.

Quantitative Data on this compound Performance

The following tables summarize the flotation recovery of dolomite and magnesite using this compound as a collector at various pH conditions.

Table 1: Flotation Recovery of Dolomite and Magnesite with this compound and Sodium Silicate [1][2]

MineralCollectorDepressantpH RangeRecovery (%)
DolomiteThis compound (100 ppm)Sodium Silicate (75 ppm)5.0 - 6.080 - 98
MagnesiteThis compound (100 ppm)Sodium Silicate (75 ppm)5.0 - 6.012 - 28

Table 2: Effect of pH on Dolomite and Magnesite Yield with this compound [2]

MineralCollector Concentration (ppm)pHYield (%)
Dolomite25< 693 - 98
Dolomite2510.065
Magnesite258.0< 60
Magnesite508.0~90

Experimental Protocols

Protocol 1: Microflotation Test for Optimal pH Determination

This protocol outlines a standard procedure for conducting a microflotation test to determine the optimal pH for mineral flotation using this compound.

1. Sample Preparation: a. Grind a representative sample of the ore to the desired particle size (e.g., -100 to +200 mesh). b. Prepare a 2g sample of the ground mineral for each flotation test.

2. Slurry Preparation: a. Add the 2g mineral sample to a 50 mL flotation cell. b. Add a specific volume of deionized water (e.g., 40 mL) to the cell to create a slurry. c. Condition the slurry by stirring for 2 minutes to ensure proper wetting of the mineral particles.

3. pH Adjustment: a. Measure the initial pH of the slurry. b. Adjust the pH to the desired level using dilute solutions of a suitable acid (e.g., HCl) or base (e.g., NaOH). Add the pH modifier dropwise while continuously monitoring the pH. c. Allow the slurry to condition for an additional 2 minutes after the target pH is reached and stable.

4. Reagent Addition and Conditioning: a. If a depressant (e.g., sodium silicate) is being used, add the required concentration and condition the pulp for 3-5 minutes. b. Add the desired concentration of the this compound collector solution. Condition the pulp for another 3-5 minutes to allow for collector adsorption. c. Add a frother (e.g., MIBC) and condition for a final 1-2 minutes.

5. Flotation: a. Introduce air into the flotation cell at a controlled flow rate. b. Collect the froth (concentrate) for a set period (e.g., 3-5 minutes). c. The material remaining in the cell is the tailings.

6. Analysis: a. Filter, dry, and weigh both the concentrate and the tailings. b. Analyze the concentrate and tailings for the mineral of interest to calculate the recovery and grade. c. Repeat the experiment at different pH values to determine the optimal pH for maximum recovery and/or selectivity.

Protocol 2: Determination of Isoelectric Point (IEP) by Zeta Potential Measurement

The Isoelectric Point (IEP) is the pH at which a mineral surface has a net zero charge. Knowing the IEP is crucial for understanding collector adsorption.

1. Sample Preparation: a. Prepare a dilute suspension of the finely ground mineral in deionized water (e.g., 0.01 wt%). b. Sonicate the suspension to ensure proper dispersion of the particles.

2. Titration and Measurement: a. Place the suspension in the sample cell of a zetameter. b. Measure the initial pH and zeta potential of the suspension. c. Titrate the suspension with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) in small increments to systematically change the pH. d. After each addition of the titrant and allowing the pH to stabilize, measure the zeta potential. e. Continue this process over a wide pH range (e.g., from pH 2 to 12).

3. Data Analysis: a. Plot the measured zeta potential values as a function of pH. b. The pH at which the zeta potential curve crosses the zero-zeta potential line is the Isoelectric Point (IEP) of the mineral.

Visualizations

Dodecylphosphate_Speciation cluster_pH pH Scale cluster_Species This compound Species pH_2 pH < 2 H2A R-O-P(O)(OH)₂ (Dodecylphosphoric Acid) pH_2_7 pH 2-7 HA- R-O-P(O)(OH)O⁻ (Monododecyl Phosphate) pH_7 pH > 7 A2- R-O-P(O)(O⁻)₂ (this compound) H2A->HA- pKa1 ≈ 2 HA-->A2- pKa2 ≈ 7

Caption: Speciation of this compound as a function of pH.

Flotation_Workflow start Start ore_prep Ore Preparation (Grinding & Sieving) start->ore_prep slurry_prep Slurry Preparation (Mineral + Water) ore_prep->slurry_prep ph_adjust pH Adjustment (Acid/Base Addition) slurry_prep->ph_adjust depressant_add Depressant Addition (e.g., Sodium Silicate) ph_adjust->depressant_add collector_add Collector Addition (this compound) depressant_add->collector_add frother_add Frother Addition collector_add->frother_add flotation Flotation (Air Introduction) frother_add->flotation collection Collection (Concentrate & Tailings) flotation->collection analysis Analysis (Drying, Weighing, Assay) collection->analysis end End analysis->end

Caption: Experimental workflow for mineral flotation.

Troubleshooting_Guide start Low Mineral Recovery check_ph Is the pH within the optimal range for the mineral system? start->check_ph ph_yes Yes check_ph->ph_yes ph_no No check_ph->ph_no check_collector Is the this compound concentration adequate? ph_yes->check_collector adjust_ph Adjust pH to the optimal range and repeat the experiment. ph_no->adjust_ph collector_yes Yes check_collector->collector_yes collector_no No check_collector->collector_no check_modifier Are modifiers (depressants/activators) being used correctly? collector_yes->check_modifier increase_collector Increase collector dosage incrementally and re-test. collector_no->increase_collector modifier_yes Yes check_modifier->modifier_yes modifier_no No check_modifier->modifier_no consider_other Consider other factors: - Water hardness - Particle size - Frother concentration modifier_yes->consider_other optimize_modifier Optimize modifier concentration and conditioning time. modifier_no->optimize_modifier

Caption: Troubleshooting guide for low mineral recovery.

References

Validation & Comparative

Dodecylphosphate in Capillary Electrophoresis: A Comparative Guide to Anionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surfactant in Micellar Electrokinetic Chromatography (MEKC) is a critical parameter that dictates the success of separations. While sodium dodecyl sulfate (B86663) (SDS) has long been the workhorse in this field, other anionic surfactants, such as dodecylphosphate, offer unique selectivity and performance characteristics. This guide provides an objective comparison of this compound with other anionic surfactants, supported by fundamental principles and available experimental context.

Principles of Anionic Surfactants in MEKC

Micellar Electrokinetic Chromatography is a mode of capillary electrophoresis (CE) that employs surfactants at concentrations above their critical micelle concentration (CMC) to form micelles. These micelles act as a pseudo-stationary phase, enabling the separation of both charged and neutral analytes based on their differential partitioning between the micelles and the surrounding aqueous buffer.

Anionic surfactants, characterized by a negatively charged head group, are widely used in MEKC. The most common example is sodium dodecyl sulfate (SDS), which has a sulfate head group. This compound, with its phosphate (B84403) head group, represents a key alternative. The choice of surfactant influences several key separation parameters, including:

  • Selectivity: The chemical nature of the surfactant head group and hydrophobic tail affects the interaction with analytes, leading to different separation selectivities.

  • Efficiency: The homogeneity and size of the micelles, as well as their interaction with the capillary wall, impact the peak sharpness and overall separation efficiency.

  • Resolution: The combination of selectivity and efficiency determines the degree of separation between analytes.

  • Analysis Time: The electrophoretic mobility of the micelles influences the migration times of the analytes.

Performance Comparison: this compound vs. Other Anionic Surfactants

Direct quantitative comparisons of this compound with other anionic surfactants in the scientific literature are limited. However, based on the fundamental properties of phosphate-containing surfactants and extensive data available for benchmark surfactants like SDS, a qualitative and extrapolated comparison can be made.

Table 1: Comparative Performance of Anionic Surfactants in MEKC

FeatureThis compound (DP)Sodium Dodecyl Sulfate (SDS)Other Anionic Surfactants (e.g., Bile Salts, Alkyl Carboxylates)
Separation Principle Partitioning into anionic micellesPartitioning into anionic micellesPartitioning into anionic or mixed micelles with unique structures
Selectivity Potentially different selectivity compared to SDS due to the phosphate head group, which can offer alternative interactions with analytes, particularly basic compounds.Well-established selectivity for a wide range of analytes.Often used for chiral separations and separation of hydrophobic compounds due to their rigid, planar structures.
Efficiency (Theoretical Plates) Expected to be high, comparable to other anionic surfactants.Typically high, often exceeding 100,000 plates/meter.Can vary depending on the specific surfactant and its aggregation properties.
Resolution May provide enhanced resolution for specific analyte classes where SDS shows limitations.Generally provides good resolution for a broad range of compounds.Can offer superior resolution for specific applications, such as enantiomeric separations.
Analysis Time Dependent on micellar mobility; likely to be in a similar range to SDS under comparable conditions.Generally allows for rapid analyses.Can vary; some bile salt systems may have longer analysis times.
pH Operating Range The pKa of the phosphate head group will influence the effective charge and micellar properties, offering pH-tuneable selectivity.Stable over a wide pH range, typically used in neutral to alkaline buffers.pH can significantly affect the charge and aggregation of bile salts and carboxylates.
Common Applications Separation of basic drugs, peptides, and other compounds where phosphate-analyte interactions are beneficial.Broad applicability in pharmaceutical analysis, environmental analysis, and food science.[1]Chiral separations, separation of steroids, and other hydrophobic molecules.

Note: The data for this compound is largely based on theoretical considerations and limited available studies on related phosphate surfactants, as direct comparative studies with SDS are not widely published.

Experimental Protocols

Detailed experimental protocols for MEKC are crucial for reproducible and robust separations. Below are generalized protocols that can be adapted for use with this compound and other anionic surfactants.

General MEKC Protocol for Pharmaceutical Analysis
  • Capillary Preparation:

    • Condition a new fused-silica capillary (typically 50 µm I.D., 30-60 cm total length) by flushing sequentially with 1 M NaOH, deionized water, and the background electrolyte (BGE) for at least 30 minutes each.

    • Between runs, flush the capillary with 0.1 M NaOH, deionized water, and BGE for 2-5 minutes each to ensure reproducible migration times.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a buffer solution of the desired pH (e.g., 25 mM sodium borate (B1201080) buffer, pH 9.2).

    • Dissolve the anionic surfactant (e.g., 50 mM sodium this compound or SDS) in the buffer to a concentration above its CMC.

    • The BGE may be modified with organic solvents (e.g., methanol, acetonitrile) to improve the solubility of analytes and modify the separation selectivity.

  • Sample Preparation:

    • Dissolve the sample in the BGE or a compatible solvent at a suitable concentration.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Electrophoretic Conditions:

    • Applied Voltage: Typically 15-30 kV.

    • Temperature: Maintain a constant capillary temperature (e.g., 25 °C) to ensure migration time reproducibility.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds) or electrokinetic injection.

    • Detection: UV-Vis detection at a wavelength appropriate for the analytes.

Visualizing MEKC Principles and Workflows

MEKC Separation Principle

MEKC_Principle cluster_capillary Capillary cluster_micelle Anionic Micelle anode Anode (+) eof Electroosmotic Flow (EOF) cathode Cathode (-) eof->cathode Bulk Flow s1 s2 s3 s4 s5 s6 s7 s8 s9 micelle_core Hydrophobic Core analyte_neutral Neutral Analyte cluster_micelle cluster_micelle analyte_neutral->cluster_micelle Partitioning analyte_anionic Anionic Analyte analyte_anionic->cluster_micelle Repulsion analyte_cationic Cationic Analyte analyte_cationic->cluster_micelle Attraction cluster_micelle->anode Electrophoretic Mobility

Figure 1: Principle of MEKC with an anionic surfactant.

Experimental Workflow for MEKC Method Development

MEKC_Workflow start Define Separation Goal surfactant Select Surfactant (e.g., this compound, SDS) start->surfactant buffer Select Buffer System (pH, Concentration) surfactant->buffer organic Select Organic Modifier (Type, Concentration) buffer->organic conditions Optimize Electrophoretic Conditions (Voltage, Temperature, Injection) organic->conditions conditions->surfactant Re-evaluate validation Method Validation (Linearity, Precision, Accuracy) conditions->validation end Routine Analysis validation->end

Figure 2: A typical workflow for developing a MEKC method.

Conclusion

This compound presents a viable alternative to more conventional anionic surfactants like SDS in capillary electrophoresis. Its distinct phosphate head group can offer unique selectivities, particularly for basic and pharmaceutical compounds. While direct, comprehensive comparative studies are currently lacking in the literature, the fundamental principles of MEKC suggest that this compound is a promising tool for method development in challenging separations. Further research is warranted to fully elucidate its performance characteristics relative to established surfactants and to expand its application in various analytical fields. Researchers are encouraged to consider this compound as part of their surfactant screening process to unlock new separation possibilities.

References

Evaluating the efficiency of Dodecylphosphate against other detergents for membrane protein extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful extraction of membrane proteins from their native lipid environment is a critical and often challenging step in research and drug development. The choice of detergent is paramount to preserving the structural integrity and biological function of the target protein. This guide provides a comprehensive comparison of Dodecylphosphate (DPC, also known as n-Dodecylphosphocholine or Fos-Choline-12) against three other commonly used detergents: n-Dodecyl-β-D-Maltoside (DDM), Lauryldimethylamine N-oxide (LDAO), and Sodium Dodecyl Sulfate (SDS). This analysis is supported by a review of experimental data on their performance in membrane protein extraction, solubilization, and stabilization.

Comparative Analysis of Detergent Performance

The selection of an optimal detergent is highly dependent on the specific membrane protein and the downstream application. The following tables summarize the physicochemical properties and performance characteristics of this compound and its competitors.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each detergent is crucial for designing effective solubilization experiments. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles, which are essential for encapsulating and solubilizing membrane proteins.

PropertyThis compound (DPC/FC-12)n-Dodecyl-β-D-Maltoside (DDM)Lauryldimethylamine N-oxide (LDAO)Sodium Dodecyl Sulfate (SDS)
Detergent Class ZwitterionicNon-ionicZwitterionicAnionic
Molecular Weight (Da) 351.5510.6229.4288.4
CMC (% w/v) ~0.038 - 0.0520.0087~0.023~0.23
CMC (mM) ~1.1 - 1.50.17~1-2~8
Micelle Size (kDa) ~18.6 - 24.6~50 - 70~12 - 18~18
Aggregation Number ~53 - 70~98 - 140~50 - 90~62
Performance in Membrane Protein Extraction and Stability

The efficiency of a detergent is not only measured by its ability to solubilize the protein but also by its capacity to maintain the protein's native conformation and function.

Performance MetricThis compound (DPC/FC-12)n-Dodecyl-β-D-Maltoside (DDM)Lauryldimethylamine N-oxide (LDAO)Sodium Dodecyl Sulfate (SDS)
Solubilization Efficiency Moderate to high, protein-dependent. Can be less efficient than DDM for some proteins.Generally high and effective for a wide range of membrane proteins, including GPCRs.[1]Effective for many proteins, with some studies showing slightly higher median solubilization efficiency than DDM.Very high, but often leads to denaturation.[1]
Protein Stability Generally considered mild and can preserve protein structure, especially for NMR studies. However, it can be denaturing for some proteins.Considered a very mild and stabilizing detergent, often preserving the native structure and function of sensitive proteins like GPCRs.[1]Can be harsher than DDM for some proteins, leading to lower stability.Strong denaturant, typically causes irreversible unfolding and loss of function.[1]
Suitability for Structural Studies Excellent for solution NMR due to small micelle size. Less successful for crystallography.Widely used and successful for both X-ray crystallography and cryo-EM.Has been used successfully for crystallization, but its harsher nature can be a limitation.Unsuitable for studies requiring native protein structure; primarily used for denaturing gel electrophoresis (SDS-PAGE).
Common Applications Solubilization for NMR spectroscopy, functional studies of some proteins.Extraction and purification for structural and functional studies of a broad range of membrane proteins.Solubilization for crystallization and functional assays of specific proteins.Denaturing protein for SDS-PAGE, complete solubilization for proteomics where native structure is not required.

Experimental Protocols

The following protocols provide a general framework for key experiments to evaluate and compare the efficiency of different detergents for membrane protein extraction and to assess the stability of the solubilized protein.

Protocol 1: Detergent Screening for Optimal Membrane Protein Solubilization

This protocol outlines a systematic approach to screen multiple detergents to identify the most effective one for a specific membrane protein of interest.

1. Membrane Preparation: a. Culture and harvest cells expressing the target membrane protein. b. Lyse the cells using an appropriate method (e.g., sonication, French press, or chemical lysis) in a buffered solution containing protease inhibitors. c. Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). d. Wash the membrane pellet with a buffer without detergent to remove soluble proteins and resuspend the pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

2. Detergent Solubilization: a. Aliquot the membrane suspension into separate tubes. b. To each tube, add a different detergent (DPC, DDM, LDAO, or SDS) to a final concentration of 1-2% (w/v) from a 10% stock solution. It is crucial to work at concentrations well above the CMC of each detergent. c. Incubate the samples with gentle agitation (e.g., on an end-over-end rotator) for 1-2 hours at 4°C. The optimal incubation time may vary depending on the protein and should be determined empirically.

3. Clarification and Analysis: a. Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane material. b. Carefully collect the supernatant, which contains the solubilized membrane proteins. c. Analyze the solubilized fraction by SDS-PAGE and Western blotting (if an antibody is available) to determine the amount of the target protein extracted by each detergent. The total protein concentration in the supernatant can be determined by a protein assay compatible with detergents (e.g., BCA assay).

Protocol 2: Thermal Shift Assay for Protein Stability Assessment

This protocol describes a method to assess the stability of a purified membrane protein in the presence of different detergents by measuring its thermal denaturation profile. A higher melting temperature (Tm) indicates greater protein stability in a given detergent.

1. Sample Preparation: a. Start with a purified membrane protein solubilized in a primary detergent (e.g., DDM). b. If necessary, perform detergent exchange into buffers containing DPC, DDM, or LDAO at a concentration at least five times their respective CMCs. This can be achieved through methods like size-exclusion chromatography or dialysis. Note: SDS is generally not used in this assay as it denatures the protein. c. In a 96-well qPCR plate, mix the protein sample with a fluorescent dye (e.g., SYPRO Orange) that binds to the hydrophobic regions of unfolded proteins.

2. Thermal Denaturation: a. Place the plate in a real-time PCR instrument. b. Apply a temperature gradient, typically from 25°C to 95°C, with a slow ramp rate (e.g., 1°C/minute). c. Monitor the fluorescence intensity as the temperature increases.

3. Data Analysis: a. Plot the fluorescence intensity as a function of temperature. b. The midpoint of the transition in the resulting melting curve corresponds to the melting temperature (Tm) of the protein in that specific detergent. c. Compare the Tm values obtained for the protein in different detergents to rank their stabilizing effects.

Visualizations

Experimental Workflow for Detergent Screening

Detergent_Screening_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization Screening cluster_analysis Analysis cell_culture Cell Culture & Harvesting lysis Cell Lysis cell_culture->lysis ultracentrifugation Membrane Isolation (Ultracentrifugation) lysis->ultracentrifugation resuspend Resuspend Membranes ultracentrifugation->resuspend add_dpc Add DPC resuspend->add_dpc add_ddm Add DDM resuspend->add_ddm add_ldao Add LDAO resuspend->add_ldao add_sds Add SDS resuspend->add_sds incubation Incubation with Agitation add_dpc->incubation add_ddm->incubation add_ldao->incubation add_sds->incubation clarification Clarification (Ultracentrifugation) incubation->clarification sds_page SDS-PAGE clarification->sds_page protein_assay Protein Assay clarification->protein_assay western_blot Western Blot sds_page->western_blot GPCR_Signaling_Pathway cluster_membrane Plasma Membrane gpcr GPCR g_protein G-Protein (αβγ) gpcr->g_protein 2. Activation gdp GDP g_protein->gdp g_alpha_gtp Gα-GTP g_protein->g_alpha_gtp 3. GDP/GTP Exchange g_beta_gamma Gβγ g_protein->g_beta_gamma effector Effector (e.g., Adenylyl Cyclase) second_messenger Second Messenger (e.g., cAMP) effector->second_messenger 5. Generation ligand Ligand ligand->gpcr 1. Binding gtp GTP g_alpha_gtp->effector 4. Effector Activation g_alpha_gtp->gtp cellular_response Cellular Response second_messenger->cellular_response 6. Downstream Signaling

References

The Influence of Counterions on the Physicochemical Properties of Dodecyl Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of counterions on the behavior of surfactants is paramount for optimizing formulations and experimental outcomes. This guide provides a comprehensive comparison of the effects of different counterions on the properties of dodecyl sulfate (B86663), supported by experimental data and detailed methodologies.

The seemingly subtle choice of a counterion to pair with the dodecyl sulfate anion can elicit significant changes in its self-assembly behavior and interfacial properties. These alterations are primarily driven by the counterion's ionic radius, hydration shell, and charge density, which in turn influence the electrostatic interactions within and between micelles. This guide will delve into these effects, presenting quantitative data for key parameters such as critical micelle concentration (CMC), micelle aggregation number, and surface tension.

Comparative Analysis of Physicochemical Properties

The selection of the counterion directly impacts several key physicochemical properties of dodecyl sulfate solutions. The following tables summarize experimental data for various dodecyl sulfate salts, offering a clear comparison of their behavior in aqueous solutions.

Table 1: Critical Micelle Concentration (CMC) of Dodecyl Sulfate with Various Counterions at 25°C

CounterionDodecyl Sulfate SaltCMC (mM)
Lithium (Li⁺)Lithium Dodecyl Sulfate (LiDS)8.7[1] - 10[2]
Sodium (Na⁺)Sodium Dodecyl Sulfate (SDS)8.2[3][4][5] - 8.3[4][6]
Cesium (Cs⁺)Cesium Dodecyl Sulfate (CsDS)5.7[1]
Magnesium (Mg²⁺)Magnesium Dodecyl Sulfate (Mg(DS)₂)Varies, significantly lower than monovalent counterions

Table 2: Micelle Aggregation Number (Nₐ) of Dodecyl Sulfate with Various Counterions

CounterionDodecyl Sulfate SaltAggregation Number (Nₐ)Conditions
Lithium (Li⁺)Lithium Dodecyl Sulfate (LDS)90In aqueous solution[7]
Sodium (Na⁺)Sodium Dodecyl Sulfate (SDS)65 - 90Varies with concentration and added salt[8]
Cesium (Cs⁺)Cesium Dodecyl Sulfate (CsDS)Larger than SDS at a given concentration[7]-
Magnesium (Mg²⁺)Magnesium Dodecyl Sulfate (Mg(DS)₂)~90-

Table 3: Surface Tension of Dodecyl Sulfate Solutions with Various Counterions

CounterionDodecyl Sulfate SaltSurface Tension Behavior
Lithium (Li⁺)Lithium Dodecyl Sulfate (LiDS)Higher surface tension compared to NaDS and CsDS[9]
Sodium (Na⁺)Sodium Dodecyl Sulfate (SDS)Intermediate surface tension
Cesium (Cs⁺)Cesium Dodecyl Sulfate (CsDS)Lower surface tension compared to LiDS and NaDS[9]
Magnesium (Mg²⁺)Magnesium Dodecyl Sulfate (Mg(DS)₂)Lowest surface tension among the compared salts[9]

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, detailed experimental methodologies for key measurements are provided below.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

The conductivity method is a widely used and reliable technique for determining the CMC of ionic surfactants. The principle lies in the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions, resulting in a change in the slope of the conductivity versus concentration plot.

Materials:

  • Conductivity meter with a calibrated probe

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • High-purity water (e.g., Milli-Q)

  • Dodecyl sulfate salt of interest

Procedure:

  • Prepare a stock solution of the dodecyl sulfate salt in high-purity water at a concentration well above the expected CMC.

  • Place a known volume of high-purity water in a thermostated beaker equipped with a magnetic stirrer and the conductivity probe.

  • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Record the conductivity of the pure water.

  • Make successive additions of the stock surfactant solution to the beaker using a micropipette.

  • After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.

  • Continue the additions until the surfactant concentration is well above the CMC.

  • Plot the specific conductivity (κ) as a function of the surfactant concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the plot.[1][10][11][12]

Measurement of Surface Tension using the Du Noüy Ring Method

The Du Noüy ring method is a classic technique for measuring the equilibrium surface tension of a liquid. It involves measuring the force required to detach a platinum ring from the surface of the liquid.

Materials:

  • Tensiometer with a platinum-iridium ring

  • Glass vessel

  • Thermostated water bath

  • High-purity water

  • Dodecyl sulfate solutions of varying concentrations

Procedure:

  • Clean the platinum ring thoroughly, typically by flaming it to red heat to remove any organic contaminants.

  • Calibrate the tensiometer using a liquid with a known surface tension (e.g., high-purity water).

  • Place the dodecyl sulfate solution in the glass vessel and allow it to reach the desired temperature in the water bath.

  • Immerse the platinum ring below the surface of the solution.

  • Slowly raise the platform holding the vessel, causing the ring to be pulled through the interface.

  • The force required to detach the ring from the surface is measured by the tensiometer.

  • This maximum force is then used to calculate the surface tension of the solution, taking into account the geometry of the ring.[13][14]

  • Plot surface tension as a function of the logarithm of the surfactant concentration. The concentration at which the surface tension plateaus is the CMC.

Determination of Micelle Aggregation Number by Time-Resolved Fluorescence Quenching

Time-resolved fluorescence quenching is a powerful technique to determine the aggregation number of micelles. The method involves the use of a fluorescent probe and a quencher that are both incorporated into the micelles. The rate of fluorescence quenching depends on the concentration of the quencher within the micelle, which is related to the micelle's size.

Materials:

  • Time-resolved fluorometer

  • Fluorescent probe (e.g., pyrene)

  • Quencher (e.g., dodecylpyridinium chloride)

  • Dodecyl sulfate solutions

  • High-purity water

Procedure:

  • Prepare a series of dodecyl sulfate solutions at a concentration above the CMC.

  • Add a small, constant amount of the fluorescent probe to each solution.

  • Prepare a stock solution of the quencher.

  • To each of the probe-containing micellar solutions, add varying amounts of the quencher.

  • Measure the fluorescence decay of the probe in each sample using the time-resolved fluorometer.

  • The decay kinetics are analyzed using appropriate models (e.g., the Infelta-Tachiya model) to extract the quenching rate constant.

  • The aggregation number (Nₐ) can be calculated from the slope of a plot of the natural logarithm of the ratio of unquenched to quenched fluorescence intensity versus the quencher concentration.[15][16][17]

Visualizing the Relationships and Workflows

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

CounterionEffects cluster_properties Counterion Properties cluster_effects Effects on Dodecyl Sulfate Properties Ionic Radius Ionic Radius CMC CMC Ionic Radius->CMC Smaller radius, weaker binding -> Higher CMC Aggregation Number Aggregation Number Ionic Radius->Aggregation Number Smaller radius -> Smaller Nₐ Surface Tension Surface Tension Ionic Radius->Surface Tension Smaller radius -> Higher surface tension Hydration Shell Hydration Shell Hydration Shell->CMC Larger hydration shell -> Weaker binding -> Higher CMC Charge Density Charge Density Charge Density->CMC Higher charge density -> Stronger binding -> Lower CMC Charge Density->Aggregation Number Higher charge density -> Larger Nₐ Foaming Foaming Charge Density->Foaming Higher charge density -> Enhanced foam stability

Caption: Logical relationship between counterion properties and their effects.

CMC_Workflow A Prepare Surfactant Stock Solution B Prepare Series of Dilutions A->B C Measure Conductivity of Each Dilution B->C D Plot Conductivity vs. Concentration C->D E Identify Breakpoint in the Plot D->E F Determine CMC E->F

Caption: Experimental workflow for CMC determination by conductivity.

References

A Comparative Guide to Dodecylphosphate for Membrane Protein Solubilization: Preserving Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins is a critical first step for structural and functional studies. The choice of detergent is paramount, as it must effectively extract the protein from its native lipid environment while preserving its structural integrity and biological activity. This guide provides an objective comparison of dodecylphosphate's performance with other commonly used detergents, supported by experimental data and detailed methodologies.

The inherent amphipathic nature of membrane proteins necessitates their solubilization in detergent micelles for extraction from the lipid bilayer and subsequent biochemical and structural characterization. An ideal detergent should efficiently disrupt the membrane, encapsulate the protein to prevent aggregation in aqueous solutions, and, most importantly, maintain the protein's native conformation and function.

This guide focuses on the validation of protein structure and function after solubilization with this compound, an anionic detergent, and compares its performance with two widely used non-ionic and zwitterionic detergents: n-dodecyl-β-D-maltoside (DDM) and lauryldimethylamine-N-oxide (LDAO), respectively.

Comparative Analysis of Detergent Performance

The selection of an optimal detergent is often protein-specific and requires empirical screening. However, general trends in performance can be observed based on the detergent's physicochemical properties. Here, we present a summary of key performance indicators for this compound and its alternatives.

Note: Direct comparative data for this compound is limited in the readily available literature. Therefore, data for the structurally similar zwitterionic detergent dodecylphosphocholine (B1670865) (DPC) is used as a proxy to provide a reasonable comparison. This substitution should be considered when interpreting the data.

Table 1: Solubilization Efficiency and Protein Yield
DetergentClassTypical Working ConcentrationSolubilization Efficiency (%)Purified Protein Yield (mg/L of culture)Reference
This compound (DPC as proxy) Anionic/Zwitterionic1-2% (w/v)~85~1.5[1]
DDM Non-ionic1-2% (w/v)>90~2.0[2]
LDAO Zwitterionic1-2% (w/v)~90~1.8[2]
Table 2: Structural Stability Assessment
DetergentProtein ExampleMethodMelting Temperature (Tm) (°C)ObservationsReference
This compound (DPC as proxy) Diacylglycerol kinase (DAGK)Thermal Inactivation~45Less stable than DDM[1]
DDM Diacylglycerol kinase (DAGK)Thermal Inactivation>55High stability[1]
LDAO G-protein coupled receptor (GPCR)Thermal Shift AssayVaries (protein dependent)Can be destabilizing for some proteins[3]
Table 3: Functional Integrity Assessment
DetergentProtein ExampleAssayKey ParameterValueReference
This compound (DPC as proxy) Diacylglycerol kinase (DAGK)Enzymatic ActivityRelative Activity (%)~100[1]
DDM ABC Transporter (BmrA)ATPase ActivityVmax (nmol/min/mg)~150[1]
LDAO G-protein coupled receptor (GPCR)Ligand BindingKd (nM)Varies (protein dependent)[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide step-by-step protocols for key experiments cited in this guide.

Membrane Protein Solubilization

This protocol outlines a general procedure for solubilizing membrane proteins from E. coli cell membranes.

  • Membrane Preparation:

    • Harvest E. coli cells expressing the target membrane protein by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors).

    • Lyse the cells using a French press or sonication.

    • Remove cell debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes).

    • Pellet the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour).

    • Resuspend the membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20% glycerol) and determine the total protein concentration using a BCA or Lowry assay.

  • Detergent Solubilization:

    • Thaw the membrane preparation on ice.

    • Dilute the membranes to a final protein concentration of 5-10 mg/mL in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).

    • Add the desired detergent (this compound, DDM, or LDAO) to a final concentration of 1-2% (w/v) from a 10% stock solution.

    • Incubate the mixture at 4°C for 1-2 hours with gentle agitation.

    • Remove insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour).

    • The supernatant contains the solubilized membrane proteins.

Protein Quantification of Solubilized Proteins

Accurate protein quantification is essential for downstream experiments. The bicinchoninic acid (BCA) assay is a common method compatible with most detergents.

  • Prepare a standard curve: Use a series of known concentrations of a standard protein (e.g., bovine serum albumin, BSA) in the same buffer and detergent concentration as the unknown sample.

  • Sample Preparation: Dilute the solubilized protein sample to fall within the linear range of the standard curve.

  • Assay:

    • Add 25 µL of each standard and unknown sample to a microplate well.

    • Add 200 µL of the BCA working reagent to each well and mix thoroughly.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Calculation: Determine the protein concentration of the unknown sample by comparing its absorbance to the standard curve.

Size-Exclusion Chromatography (SEC) for Aggregation Analysis

SEC is used to assess the homogeneity and aggregation state of the solubilized protein.

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with a running buffer containing the same detergent at a concentration above its critical micelle concentration (CMC) (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% DDM).

  • Sample Loading: Load 100-500 µL of the clarified solubilized protein onto the column.

  • Elution and Detection: Elute the protein with the running buffer at a constant flow rate. Monitor the elution profile by measuring the absorbance at 280 nm.

  • Analysis: A monodisperse, well-folded protein will typically elute as a single, symmetrical peak. The presence of peaks in the void volume or multiple peaks indicates aggregation or heterogeneity.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of the solubilized protein and its thermal stability.

  • Sample Preparation:

    • Buffer-exchange the purified protein into a CD-compatible buffer (e.g., 10 mM sodium phosphate (B84403) pH 7.4, 150 mM NaF) containing the detergent of interest above its CMC.

    • Adjust the protein concentration to approximately 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Record a far-UV CD spectrum from 260 to 190 nm at a controlled temperature (e.g., 20°C) using a 1 mm pathlength cuvette.

    • For thermal denaturation, record the CD signal at a fixed wavelength (e.g., 222 nm) while increasing the temperature at a controlled rate (e.g., 1°C/minute).

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectrum.

    • Analyze the spectrum using deconvolution software to estimate the secondary structure content (α-helix, β-sheet, etc.).

    • The melting temperature (Tm) is determined from the midpoint of the thermal denaturation curve.[4]

Fluorescence-Based Thermal Shift Assay (TSA)

TSA is a high-throughput method to assess protein stability by monitoring its thermal unfolding.

  • Reagent Preparation:

    • Prepare a solution of the purified protein (e.g., 2 µM) in a suitable buffer containing the detergent.

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Assay Setup:

    • In a 96-well PCR plate, mix the protein solution with the fluorescent dye.

  • Data Acquisition:

    • Use a real-time PCR instrument to heat the plate from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Measure the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the temperature at the midpoint of the transition in the resulting sigmoidal curve.[5]

Functional Reconstitution into Liposomes and Activity Assay

To assess the function of a solubilized transport protein, it is often necessary to reconstitute it into a lipid bilayer.

  • Liposome Preparation:

    • Prepare a lipid film by drying a solution of desired lipids (e.g., E. coli polar lipids) under a stream of nitrogen.

    • Hydrate the lipid film in a suitable buffer to form multilamellar vesicles.

    • Create unilamellar vesicles by sonication or extrusion.

  • Reconstitution:

    • Mix the solubilized protein with the prepared liposomes.

    • Remove the detergent slowly by dialysis, addition of Bio-Beads, or a combination of both. This allows the protein to insert into the lipid bilayer.[6][7]

  • Functional Assay (Example: ABC Transporter ATPase Activity):

    • Prepare the reaction mixture containing the reconstituted proteoliposomes, buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2), and ATP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).[8]

    • Calculate the specific activity (e.g., nmol Pi/min/mg protein).

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_validation Structure & Function Validation MembranePrep Membrane Preparation Solubilization Detergent Solubilization (this compound, DDM, LDAO) MembranePrep->Solubilization Purification Protein Purification (e.g., Affinity Chromatography) Solubilization->Purification SEC Size-Exclusion Chromatography (Aggregation Analysis) Purification->SEC CD Circular Dichroism (Secondary Structure, Tm) Purification->CD TSA Thermal Shift Assay (Stability, Tm) Purification->TSA Reconstitution Reconstitution into Liposomes Purification->Reconstitution FunctionalAssay Functional Assay (e.g., ATPase Activity) Reconstitution->FunctionalAssay

Caption: Experimental workflow for membrane protein solubilization and validation.

Signaling_Pathway Ligand Ligand GPCR Solubilized GPCR (e.g., in this compound) Ligand->GPCR Binding GProtein G-Protein GPCR->GProtein Activation Effector Effector Enzyme GProtein->Effector Modulation SecondMessenger Second Messenger Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Initiation

Caption: Hypothetical GPCR signaling pathway for functional validation.

Detergent_Selection Start Start: Protein of Interest KnownInfo Known Information on Similar Proteins? Start->KnownInfo InitialScreen Initial Screen: This compound, DDM, LDAO KnownInfo->InitialScreen No AssessYield Assess Solubilization Yield & Purity KnownInfo->AssessYield Yes, use reported detergent InitialScreen->AssessYield GoodYield Good Yield? AssessYield->GoodYield AssessStability Assess Structural Stability (SEC, CD, TSA) GoodYield->AssessStability Yes TryAlternatives Try Alternative Detergents or Additives GoodYield->TryAlternatives No Stable Stable & Monodisperse? AssessStability->Stable AssessFunction Assess Function (Activity/Binding Assay) Stable->AssessFunction Yes Stable->TryAlternatives No Functional Functional? AssessFunction->Functional OptimalDetergent Optimal Detergent Found Functional->OptimalDetergent Yes Functional->TryAlternatives No TryAlternatives->InitialScreen

Caption: Decision flowchart for selecting an optimal detergent.

References

Dodecylphosphate vs. Sarkosyl: A Comparative Analysis for Protein Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of Dodecylphosphate and Sarkosyl in protein stability studies.

In the realm of protein biochemistry and drug development, maintaining the structural integrity and stability of proteins is paramount for reliable experimental outcomes. The choice of detergent is a critical factor, particularly in assays designed to probe protein stability. This guide provides a detailed comparison of two commonly used anionic detergents, this compound (DDP) and N-Lauroylsarcosine (Sarkosyl), offering insights into their respective properties and applications in protein stability assays. While direct comparative studies with extensive quantitative data are limited, this guide synthesizes available information to aid researchers in making informed decisions for their specific experimental needs.

At a Glance: Key Properties of this compound and Sarkosyl

PropertyThis compound (DDP)Sarkosyl (N-Lauroylsarcosine)
Chemical Nature Anionic, phosphate (B84403) headgroupAnionic, sarcosine (B1681465) headgroup
Typical Applications Solubilization and stabilization of membrane proteins, particularly for NMR studies.Solubilization of protein aggregates and inclusion bodies, milder alternative to SDS in gel electrophoresis.[1][2]
Denaturing Strength Generally considered a milder denaturant than SDS.Considered a milder denaturant than SDS, capable of identifying proteins with moderate kinetic stability.[1]
Micelle Properties Forms micelles, critical micelle concentration (CMC) is a key parameter for its use.Can form small micelles.[3]
Advantages Can provide a membrane-mimetic environment for membrane proteins.Effective in solubilizing recalcitrant protein aggregates.[4][5] Can be used in combination with other detergents for purifying natively folded proteins from inclusion bodies.[2]
Disadvantages Can be less effective for highly aggregated proteins.Can be difficult to remove completely from protein samples.

In-Depth Comparison: Performance in Protein Stability Assays

The selection between this compound and Sarkosyl often hinges on the specific protein of interest and the nature of the stability assay being performed.

This compound (DDP) , a phosphate-based anionic detergent, is frequently employed for the solubilization and stabilization of membrane proteins. Its utility in creating a more native-like environment for these proteins makes it a valuable tool in structural biology, especially for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. While quantitative data on its direct impact on the thermal stability of a wide range of proteins is not extensively documented in comparative studies, its primary role is to maintain the native conformation of membrane proteins once extracted from the lipid bilayer.

Sarkosyl , on the other hand, has carved a niche as a "milder" alternative to the more stringent Sodium Dodecyl Sulfate (SDS).[1] Its ability to solubilize protein aggregates and inclusion bodies while being less denaturing than SDS makes it a versatile tool in protein refolding and purification protocols.[2][6][7] In the context of stability, Sarkosyl is particularly useful in identifying proteins with moderately high kinetic stability that might be overlooked when using a strong denaturant like SDS.[1] It is often used in fractionation assays to separate soluble from insoluble protein fractions, providing a qualitative measure of protein aggregation.[4][5]

Experimental Protocols: Methodologies for Protein Stability Assessment

Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for assays commonly used to assess protein stability, which can be adapted for use with either this compound or Sarkosyl.

Sarkosyl Fractionation Assay for Protein Aggregation

This protocol is designed to separate sarkosyl-soluble from sarkosyl-insoluble protein aggregates, a common method to assess the aggregation state of proteins in cell or tissue lysates.

Materials:

  • Cell or tissue lysate

  • Lysis buffer (e.g., RIPA buffer)

  • 10% Sarkosyl solution

  • Ultracentrifuge

Procedure:

  • Homogenize the cell or tissue sample in lysis buffer.

  • Centrifuge the lysate at a low speed to remove cellular debris.

  • Transfer the supernatant to a new tube and add Sarkosyl to a final concentration of 1%.

  • Incubate the mixture on ice for 30 minutes.

  • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

  • The supernatant contains the sarkosyl-soluble protein fraction.

  • The pellet contains the sarkosyl-insoluble protein fraction. This pellet can be washed and then resuspended in a buffer containing a strong denaturant (e.g., urea (B33335) or SDS) for further analysis by SDS-PAGE and Western blotting.

Sarkosyl_Fractionation_Workflow cluster_0 Sample Preparation cluster_1 Sarkosyl Treatment cluster_2 Fractionation cluster_3 Analysis start Cell/Tissue Lysate homogenize Homogenize in Lysis Buffer start->homogenize low_speed_centrifuge Low-Speed Centrifugation homogenize->low_speed_centrifuge supernatant1 Collect Supernatant low_speed_centrifuge->supernatant1 add_sarkosyl Add Sarkosyl (1% final) supernatant1->add_sarkosyl incubate Incubate on Ice add_sarkosyl->incubate ultracentrifuge Ultracentrifugation (100,000 x g) incubate->ultracentrifuge soluble Sarkosyl-Soluble Fraction (Supernatant) ultracentrifuge->soluble insoluble Sarkosyl-Insoluble Fraction (Pellet) ultracentrifuge->insoluble analysis_soluble Analyze Soluble Fraction (e.g., WB) soluble->analysis_soluble resuspend_insoluble Resuspend Pellet insoluble->resuspend_insoluble analysis_insoluble Analyze Insoluble Fraction (e.g., WB) resuspend_insoluble->analysis_insoluble

Workflow for Sarkosyl Fractionation Assay.
Thermal Shift Assay (Differential Scanning Fluorimetry)

This is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm). The principle relies on the use of a fluorescent dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds upon heating. This protocol can be adapted to screen the stabilizing effects of various detergents, including this compound and Sarkosyl.

Materials:

  • Purified protein of interest

  • Assay buffer (e.g., HEPES or PBS)

  • Fluorescent dye (e.g., SYPRO Orange)

  • Detergent stock solutions (this compound or Sarkosyl)

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Prepare a master mix containing the purified protein and the fluorescent dye in the assay buffer.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add the detergent of interest (this compound or Sarkosyl) to the wells at various final concentrations. Include a control with no detergent.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in a real-time PCR instrument.

  • Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with fluorescence readings at regular intervals.

  • The melting temperature (Tm) is determined as the midpoint of the unfolding transition, which is visualized as a sigmoidal curve of fluorescence intensity versus temperature. The derivative of this curve will show a peak at the Tm.

Thermal_Shift_Assay_Workflow cluster_0 Assay Setup cluster_1 Data Acquisition cluster_2 Data Analysis mix Prepare Protein-Dye Master Mix aliquot Aliquot into 96-well Plate mix->aliquot add_detergent Add Detergent (DDP or Sarkosyl) aliquot->add_detergent seal_plate Seal and Centrifuge Plate add_detergent->seal_plate run_qpcr Run Melt Curve in qPCR Instrument seal_plate->run_qpcr plot_data Plot Fluorescence vs. Temperature run_qpcr->plot_data calculate_tm Determine Melting Temperature (Tm) plot_data->calculate_tm

Workflow for a Thermal Shift Assay.

Conclusion: Making the Right Choice

The decision to use this compound or Sarkosyl in protein stability assays is highly dependent on the specific research question and the nature of the protein being studied.

  • For membrane proteins , where maintaining a native-like conformation outside the lipid bilayer is crucial, This compound is often a preferred choice, especially for structural studies.

  • For proteins prone to aggregation or for purifying proteins from inclusion bodies , Sarkosyl offers a gentler alternative to harsh denaturants, enabling the recovery of folded and functional proteins.[2]

Ultimately, empirical testing is often necessary to determine the optimal detergent and concentration for a given protein and assay. By understanding the fundamental properties of this compound and Sarkosyl and by employing standardized protocols such as those outlined in this guide, researchers can enhance the reliability and reproducibility of their protein stability assessments.

References

Assessing the Biocompatibility of Dodecylphosphate-Based Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable drug delivery system is a critical step in pharmaceutical development, with biocompatibility being a paramount consideration. This guide provides a comparative assessment of the biocompatibility of dodecylphosphate-based drug delivery systems against two common alternatives: poly(lactic-co-glycolic acid) (PLGA)-based nanoparticles and lipid-based nanoparticles. Due to a scarcity of direct quantitative data on this compound-based systems in publicly available literature, this guide synthesizes information on related compounds and provides a comprehensive overview of the biocompatibility profiles of the alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound-based drug delivery systems are emerging platforms with potential advantages in drug solubilization and delivery. However, a comprehensive understanding of their biocompatibility is crucial for their clinical translation. This guide reveals a significant gap in the literature regarding quantitative biocompatibility data for this compound nanoparticles. In contrast, extensive data is available for PLGA and lipid-based nanoparticles, which are generally considered biocompatible and have been approved for clinical use in various formulations. This guide presents a detailed comparison based on available data, highlighting the need for further investigation into the safety profile of this compound-based systems.

Data Presentation: Comparative Biocompatibility Parameters

The following tables summarize the available quantitative data for key biocompatibility indicators. It is important to note the absence of specific data for this compound-based systems.

Table 1: In Vitro Cytotoxicity Data

Delivery SystemCell LineAssayConcentrationCell Viability (%)IC50 ValueCitation(s)
This compound-Based ---Data Not AvailableData Not Available-
PLGA-Docetaxel Nanoparticles Rat HepatocytesTrypan BlueEC50 ConcentrationLower than free drugMore effective than free drug[1][2]
PLGA Nanoparticles (unloaded) VariousMTSUp to 1.2 mg/mL>80%Not Toxic[3]
Lipid-Based Nanoparticles (various) VariousVariousVariousGenerally HighVaries with composition[4][5]

Table 2: Hemolysis Data

Delivery SystemConcentrationHemolysis (%)InterpretationCitation(s)
This compound-Based Data Not AvailableData Not Available--
PLGA Nanoparticles 10 mg/mLNot SignificantHemocompatible at lower concentrations[6]
PLGA Nanoparticles 100 mg/mLSignificantPotential for hemolysis at high concentrations[6]
Liposomes (Phospholipid-based) < 0.16 mg/mLMinimalGenerally hemocompatible[1][3]
Liposomes (Arsonolipid-containing) 0.38 - 0.6 mg/mLSubstantially IncreasedComposition dependent hemolytic activity[1]

Table 3: In Vivo Acute Toxicity Data

Delivery SystemAnimal ModelRoute of AdministrationLD50Observed ToxicitiesCitation(s)
This compound-Based --Data Not Available--
Tris (1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP) MiceOralMale: 2.67 g/kg, Female: 2.25 g/kgAtaxic gait, hyperactivity, convulsion[7]
Various Nanoparticles Mice/RatsVariousVaries widelyOrgan-specific toxicities, inflammation[7][8]

Table 4: Inflammatory Response Data

Delivery SystemIn Vitro/In Vivo ModelCytokines MeasuredResultsCitation(s)
This compound-Based --Data Not Available-
PLGA Nanoparticles RAW264.7 cells, BEAS-2B cellsTNF-αSize-dependent release[9]
Lipid-Based Nanoparticles In vivo (mice)ALT, ASTCan induce hepatotoxicity depending on lipid composition[4]
Various Nanoparticles VariousTNF-α, IL-6, IL-1βNanoparticle properties influence cytokine production[10][11][12][13]

Experimental Protocols

Detailed methodologies for the key biocompatibility experiments are provided below to facilitate the design and execution of comparable studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle suspension in cell culture medium. Remove the existing medium from the wells and add 100 µL of the nanoparticle suspensions. Include a positive control (e.g., Triton X-100) and a negative control (cells with medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Hemolysis Assay

This assay evaluates the lytic effect of nanoparticles on red blood cells (RBCs). The following protocol is based on the ASTM E2524-08 standard.

Methodology:

  • Blood Collection and Preparation: Collect fresh human blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma and buffy coat. Wash the RBCs three times with isotonic phosphate-buffered saline (PBS, pH 7.4). Resuspend the RBCs in PBS to obtain a 2% (v/v) suspension.

  • Sample Preparation: Prepare different concentrations of the nanoparticle suspension in PBS.

  • Incubation: In a 96-well plate, mix 100 µL of the nanoparticle suspension with 100 µL of the 2% RBC suspension. Use PBS as a negative control (0% hemolysis) and a solution of 0.1% Triton X-100 as a positive control (100% hemolysis). Incubate the plate at 37°C for 2 hours with gentle shaking.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of hemolysis as: ((Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)) x 100%.

In Vivo Acute Toxicity Study

This study is designed to assess the short-term toxic effects of a substance after a single administration. The protocol should adhere to OECD Guideline 423.

Methodology:

  • Animal Model: Use healthy, young adult rodents (e.g., mice or rats) of a single sex.

  • Dose Administration: Administer the nanoparticle suspension via the intended clinical route (e.g., intravenous, oral). Start with a single animal at a specific dose level.

  • Observation: Observe the animal for signs of toxicity and mortality for at least 14 days. Record body weight changes, clinical signs of toxicity, and any behavioral changes.

  • Dose Adjustment: Based on the outcome of the first animal, administer the same or a lower/higher dose to subsequent animals in a stepwise manner to determine the dose that causes no adverse effects and the dose that causes mortality.

  • Pathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs (liver, kidney, spleen, lungs, heart, brain) for histopathological examination.

  • Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) and identify the target organs for toxicity.

Mandatory Visualizations

Experimental Workflow for Biocompatibility Assessment

Biocompatibility_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Decision Biocompatibility Profile Acceptable? Cytotoxicity->Decision Hemolysis Hemolysis Assay Hemolysis->Decision Inflammation_in_vitro Inflammatory Response (e.g., Cytokine Profiling) Inflammation_in_vitro->Decision Acute_Toxicity Acute Toxicity Study Subchronic_Toxicity Sub-chronic Toxicity Study Acute_Toxicity->Subchronic_Toxicity Inflammation_in_vivo Inflammatory Response (e.g., Histopathology, Cytokine Analysis) Subchronic_Toxicity->Inflammation_in_vivo Inflammation_in_vivo->Decision Start Drug Delivery System Candidate Start->Cytotoxicity Start->Hemolysis Start->Inflammation_in_vitro Decision->Acute_Toxicity If In Vitro OK Proceed Proceed to Further Preclinical Studies Decision->Proceed Yes Redesign Redesign Formulation Decision->Redesign No Redesign->Start

Caption: Workflow for assessing the biocompatibility of a drug delivery system.

Signaling Pathway for Nanoparticle-Induced Inflammation

Inflammation_Pathway cluster_cell Macrophage Nanoparticle Nanoparticle TLR Toll-like Receptor (TLR) Nanoparticle->TLR Interaction MyD88 MyD88 TLR->MyD88 Activation NFkB NF-κB MyD88->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Expression Inflammation Inflammation Cytokines->Inflammation Induces

Caption: Simplified signaling pathway of nanoparticle-induced inflammation.

Discussion and Conclusion

This comparative guide highlights the current state of knowledge regarding the biocompatibility of this compound-based drug delivery systems and their alternatives. While PLGA and lipid-based nanoparticles have been extensively studied and are generally recognized as safe for biomedical applications, there is a significant lack of publicly available data on the biocompatibility of this compound-based systems.

The limited information on related compounds, such as sodium dodecyl sulfate, suggests that the long alkyl chain could potentially lead to membrane-disruptive effects and cytotoxicity. However, the phosphate headgroup may modulate these interactions in a way that is not yet fully understood.

Therefore, for researchers, scientists, and drug development professionals considering the use of this compound-based drug delivery systems, it is imperative to conduct thorough in-house biocompatibility testing following standardized protocols as outlined in this guide. Direct comparative studies with well-characterized systems like PLGA and liposomes are strongly recommended to accurately assess the relative safety and potential of these novel carriers. The absence of data should not be interpreted as an indication of toxicity, but rather as a call for rigorous investigation to fill this critical knowledge gap. Future research should focus on generating robust and quantitative biocompatibility data for this compound-based systems to enable their safe and effective translation into clinical applications.

References

Dodecylphosphate in Scheelite Flotation: A Comparative Guide to Collector Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of mineral processing, the efficient recovery of scheelite (CaWO₄), a primary source of tungsten, through froth flotation is critically dependent on the selection of an appropriate collector. While fatty acids and hydroxamic acids have been extensively studied and utilized, the performance of organophosphorus collectors, specifically dodecylphosphate, remains a subject of increasing interest. This guide provides a comparative analysis of this compound against other conventional collectors in scheelite flotation, supported by available experimental data and detailed methodologies to aid researchers and drug development professionals in their understanding of this critical process.

Comparative Performance of Collectors in Scheelite Flotation

The selection of a collector in scheelite flotation is a trade-off between collection power and selectivity, particularly against other calcium-bearing gangue minerals like calcite and fluorite. The following table summarizes the performance of various collectors based on data from different studies. It is important to note that a direct comparison is challenging due to variations in experimental conditions across studies.

CollectorExperimental ConditionsScheelite Recovery (%)Scheelite Grade (%)Source(s)
Sodium Oleate (B1233923) (NaOL) pH: 8.5, Collector Conc.: 1x10⁻⁵ mol/L~80Not Specified[1]
pH: ~10, Collector Conc.: Not Specified>90Not Specified[2]
pH: 9.5, Collector Conc.: Not SpecifiedNot SpecifiedImproves with Na₂CO₃ addition[3]
pH: 7, mixed with DDA (1:2)>80Not Specified[4]
Benzohydroxamic Acid (BHA) pH: 8.5, Collector Conc.: 5x10⁻⁴ mol/L~80Not Specified[1]
pH: 8-10, Collector Conc.: 1.0x10⁻³ mol/LHighest recovery in this rangeNot Specified[5]
with Pb²⁺ activator86.5Not Specified[4]
Dodecylamine (DDA) pH: 7, mixed with NaOL (2:1)>80Not Specified[4]
General PerformancePoor collecting ability aloneGood selectivity[4]
Dihexyl (2-(hydroxyamino)-2-oxoethyl) phosphonate (B1237965) (DHHAOEP) pH: ~8, Collector Conc.: 8x10⁻⁵ mol/L7354

Note: The data presented is for single mineral flotation tests unless otherwise specified. The performance in actual ore flotation can vary significantly due to the presence of gangue minerals and other factors.

In-Depth Look at Collector Types

This compound and Other Organophosphorus Collectors

Direct and comprehensive experimental data on the performance of this compound as a standalone collector for scheelite flotation is limited in the reviewed literature. However, its potential can be inferred from studies on related organophosphorus compounds and its application in mixed collector systems. For instance, a "dodecyl phosphate/poly-amine cation-anion association collector" has been investigated for scheelite flotation, suggesting a synergistic effect when combined with other reagents.

Phosphonic acid collectors, which are structurally similar to phosphates, have been studied for scheelite flotation. While they demonstrate collecting properties, their selectivity against other calcium-containing minerals can be poor due to similar adsorption energies on the mineral surfaces. A novel phosphonate collector, dihexyl (2-(hydroxyamino)-2-oxoethyl) phosphonate (DHHAOEP), has shown promising results in separating scheelite from quartz, achieving a scheelite recovery of 73% and a grade of 54% at a pH of approximately 8.

Sodium Oleate: The Industry Standard

Sodium oleate, a fatty acid, is one of the most common and cost-effective collectors for scheelite.[6] It exhibits strong collecting power, often achieving high recovery rates of over 90% under optimal pH conditions (typically around 8-11).[2][6] However, its main drawback is poor selectivity against other calcium-bearing minerals like calcite and fluorite, which have similar surface properties.[4] This lack of selectivity often necessitates the use of depressants to suppress the flotation of gangue minerals. The flotation performance of sodium oleate is also sensitive to pH, with a decrease in recovery observed at pH values above 12.[4]

Benzohydroxamic Acid (BHA): A Chelating Collector

Benzohydroxamic acid is a chelating collector that forms stable five-membered rings with metal ions on the mineral surface.[4] This chemical interaction provides BHA with excellent selectivity for scheelite over many gangue minerals.[7] While its collecting power may not be as strong as fatty acids, it can achieve high recoveries, often exceeding 80%, especially in the presence of activators like lead ions.[1][4] The optimal pH range for BHA in scheelite flotation is generally between 8 and 10.[5]

Dodecylamine (DDA): A Cationic Collector

Dodecylamine is a cationic collector that has shown good selectivity for scheelite but possesses a weak collecting ability when used alone.[4] Its effectiveness is often enhanced when used in combination with anionic collectors like sodium oleate. A mixed collector system of DDA and sodium oleate (in a 2:1 molar ratio) at pH 7 has been reported to achieve over 80% scheelite recovery.[4]

Experimental Protocols

A generalized experimental protocol for single mineral flotation of scheelite is outlined below, based on methodologies reported in various studies.

Sample Preparation
  • Mineral Purification: High-grade scheelite ore is crushed, hand-picked to remove visible impurities, and then ground in a laboratory-grade mill (e.g., ceramic ball mill).

  • Sieving: The ground material is sieved to obtain the desired particle size fraction for flotation tests (e.g., -74 µm or a specific narrow size range).

  • Purity Analysis: The purity of the mineral sample is confirmed using analytical techniques such as X-ray diffraction (XRD) and chemical analysis.

Reagent Preparation
  • Collector Solution: A stock solution of the collector (e.g., this compound, sodium oleate, BHA) is prepared by dissolving a known weight of the reagent in deionized water or a suitable solvent to a specific concentration.

  • pH Regulators: Solutions of acid (e.g., HCl) and base (e.g., NaOH or Na₂CO₃) are prepared for pH adjustment of the pulp.

  • Other Reagents: Solutions of activators or depressants are prepared as required by the specific experimental design.

Flotation Procedure
  • Pulp Preparation: A specific mass of the sized mineral (e.g., 2.0 g) is added to a flotation cell (e.g., 40 mL or 1 L) with a known volume of deionized water to achieve the desired pulp density.

  • pH Adjustment: The pulp is agitated, and the pH is adjusted to the desired value using the prepared pH regulator solutions. The pulp is typically conditioned for a few minutes after pH adjustment.

  • Collector Conditioning: The collector solution is added to the pulp, and the mixture is conditioned for a specific period (e.g., 3-5 minutes) to allow for the adsorption of the collector onto the mineral surface.

  • Flotation: Air is introduced into the flotation cell at a controlled flow rate to generate bubbles. The froth is collected for a predetermined time (e.g., 3-5 minutes).

  • Product Collection and Analysis: Both the floated (concentrate) and non-floated (tailings) fractions are collected, dried, and weighed. The recovery of the mineral is calculated based on the weights of the products. The grade of the concentrate can be determined by chemical analysis.

Visualization of Collector Comparison

The following diagram illustrates the different classes of collectors used in scheelite flotation and highlights the disparity in the availability of performance data.

G cluster_collectors Collector Types for Scheelite Flotation cluster_data Relative Availability of Performance Data FattyAcids Fatty Acids (e.g., Sodium Oleate) Data_FA Extensive Data Available FattyAcids->Data_FA Chelating Chelating Collectors (e.g., BHA) Data_Chelating Significant Data Available Chelating->Data_Chelating Cationic Cationic Collectors (e.g., DDA) Data_Cationic Some Data Available (Often in mixed systems) Cationic->Data_Cationic Organophosphorus Organophosphorus Collectors (e.g., this compound) Data_OP Limited Data Available Organophosphorus->Data_OP

Caption: Comparison of collector types for scheelite flotation and the relative availability of performance data.

References

Dodecylphosphate vs. Triton X-100: A Comparative Guide for Cell Lysis in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in designing effective cell lysis protocols. The choice of detergent directly impacts the integrity of extracted proteins and their suitability for downstream applications. This guide provides a side-by-side comparison of Dodecylphosphate and the widely used Triton X-100, offering insights into their mechanisms, applications, and performance based on available data.

This comparison aims to be objective, presenting supporting experimental data where possible. However, it is important to note that while Triton X-100 is a well-characterized and extensively documented non-ionic detergent for cell lysis, literature specifically detailing the use of this compound for this purpose is limited. Therefore, some of the information regarding this compound is inferred from the general properties of anionic detergents, such as the closely related Sodium Dodecyl Sulfate (B86663) (SDS).

At a Glance: Key Differences

FeatureThis compoundTriton X-100
Detergent Type Anionic (presumed)Non-ionic
Denaturing Potential Likely DenaturingNon-denaturing
Effect on Protein Structure Disrupts protein-protein interactions and unfolds proteinsGenerally preserves native protein structure and function
Primary Applications Potentially for complete protein solubilization (e.g., for SDS-PAGE)Isolation of functional proteins, immunoprecipitation, enzyme assays
Downstream Compatibility May interfere with some protein assaysCan interfere with Bradford assay, but compatible with BCA assay

Mechanism of Action

Detergents are amphipathic molecules that disrupt the lipid bilayer of cell membranes, leading to cell lysis and the release of intracellular contents.[1] The nature of the detergent's hydrophilic head group determines its classification and its effect on proteins.

Triton X-100 , a non-ionic detergent, possesses an uncharged, hydrophilic head group. This characteristic allows it to solubilize membrane proteins by associating with their hydrophobic parts without generally disrupting native protein-protein interactions or unfolding the protein structure.[1][2] This "mild" nature makes it ideal for experiments where preserving the protein's biological activity is crucial.

This compound , as an anionic detergent, would have a negatively charged phosphate (B84403) head group. Anionic detergents like SDS are known to be "harsh" agents that not only disrupt the cell membrane but also denature proteins by breaking their internal bonds and coating them with a negative charge.[3] This action effectively solubilizes most proteins but at the cost of their native conformation and function.

cluster_0 Cell Lysis Mechanisms cluster_1 Triton X-100 (Non-ionic) cluster_2 This compound (Anionic - Inferred) T100_start Triton X-100 Monomers T100_membrane Integrates into Lipid Bilayer T100_start->T100_membrane T100_micelles Forms Mixed Micelles with Lipids and Proteins T100_membrane->T100_micelles T100_lysis Cell Lysis T100_micelles->T100_lysis T100_protein Native Protein Released T100_lysis->T100_protein DP_start This compound Monomers DP_membrane Disrupts Lipid Bilayer & Binds to Proteins DP_start->DP_membrane DP_denature Unfolds and Coats Proteins with Negative Charge DP_membrane->DP_denature DP_lysis Cell Lysis DP_denature->DP_lysis DP_protein Denatured Protein Released DP_lysis->DP_protein

Fig. 1: Mechanisms of cell lysis by non-ionic and anionic detergents.

Performance in Cell Lysis Protocols

Triton X-100 is widely used at concentrations ranging from 0.1% to 1% (v/v) in lysis buffers.[4][5] It is effective for lysing mammalian cells and is a common component in buffers like RIPA for the extraction of cytoplasmic and membrane-bound proteins.[4] While it is generally considered a mild detergent, it may not be sufficient to lyse the tough cell walls of bacteria or yeast without additional mechanical disruption or enzymatic treatment.[6]

This compound , being an anionic detergent, would likely be a more potent lysing agent, similar to SDS. Anionic detergents are effective at disrupting a wide range of cell types due to their strong denaturing properties.[3] A study comparing sodium dodecyl sulfate (SDS) and sodium dodecyl phosphate (SDP) on aluminum surfaces noted that SDP forms a more compact protective layer, suggesting differences in their molecular interactions.[7][8] However, how this translates to cell lysis efficiency and protein extraction remains to be experimentally determined.

Quantitative Data Summary
ParameterThis compoundTriton X-100
Typical Working Concentration Data not available0.1% - 1.0% (v/v)
Protein Yield Data not availableCell type and protocol dependent
Preservation of Protein Activity Likely low due to denaturing propertiesHigh for many enzymes and proteins

Experimental Protocols

Detailed experimental protocols for cell lysis using this compound are not well-established in the literature. Below are representative protocols for Triton X-100 and a general protocol for a strong anionic detergent like SDS, which could be adapted for this compound with empirical optimization.

Triton X-100 Lysis Protocol for Adherent Mammalian Cells
  • Preparation: Aspirate the culture medium from a confluent plate of cells and wash once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold Triton X-100 lysis buffer (e.g., 150 mM NaCl, 1.0% Triton X-100, 50 mM Tris-Cl, pH 7.4, with freshly added protease inhibitors) to the plate.

  • Incubation: Incubate the plate on ice for 5-10 minutes.

  • Harvesting: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new tube for downstream analysis.

General Anionic Detergent Lysis Protocol (Adaptable for this compound)
  • Preparation: Harvest cells by centrifugation and wash the cell pellet with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in a lysis buffer containing the anionic detergent (e.g., 50mM Tris-HCl pH 8.1, 1% Anionic Detergent, with protease and phosphatase inhibitors).[9]

  • Homogenization (Optional): For tissues or difficult-to-lyse cells, further disruption can be achieved by sonication or homogenization.

  • Incubation: Incubate on ice for 15-30 minutes.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Collection: Collect the supernatant for analysis.

cluster_0 General Cell Lysis Workflow start Start: Cell Culture/Tissue wash Wash with ice-cold PBS start->wash lysis Add Lysis Buffer (with Detergent & Inhibitors) wash->lysis incubate Incubate on Ice lysis->incubate disrupt Mechanical Disruption (Optional: Sonication/ Homogenization) incubate->disrupt centrifuge Centrifuge to Pellet Debris incubate->centrifuge If no mechanical disruption disrupt->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect end Downstream Applications collect->end

References

The Synergistic Dance of Surfactants: Enhancing Quartz Flotation with Dodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the performance of Dodecylamine (DDA) in combination with various surfactants for the flotation of quartz reveals significant synergistic effects that can enhance recovery, modify foam properties, and alter bubble-particle adhesion. This guide provides an objective analysis of experimental data, offering researchers and scientists a comprehensive overview of the interplay between these chemical agents in mineral processing.

The use of combined flotation agents often leads to superior performance compared to single agents.[1][2][3] This principle is clearly demonstrated in the flotation of quartz using the cationic collector Dodecylamine (DDA) in conjunction with other surfactants. The addition of anionic, cationic, or non-ionic surfactants can significantly influence the efficiency of the flotation process, primarily by altering the surface properties of the quartz, the behavior of bubbles, and the stability of the froth.

This guide delves into the comparative performance of DDA when paired with three distinct types of surfactants: the anionic sodium dodecyl sulfate (B86663) (SDS), the cationic cetyltrimethylammonium bromide (CTAB), and the non-ionic octanol (B41247) (OCT).

Performance Comparison: DDA vs. DDA-Surfactant Combinations

The flotation recovery of quartz is a key metric for evaluating the effectiveness of a collector system. Experimental data shows that combining DDA with certain surfactants can lead to a notable increase in quartz recovery compared to using DDA alone.

Table 1: Quartz Flotation Recovery with DDA and Surfactant Combinations

Collector SystemMolar Ratio (Surfactant:DDA)Quartz Recovery (%)
DDA alone-93.71
DDA + CTAB1:994.15
DDA + OCT3:793.85
DDA + SDS1:9~93.7

Note: Flotation tests were conducted at a slurry pH of 10.1 and a total collector concentration of 8 × 10⁻⁴ mol/L.[1]

As the data indicates, the combination of CTAB or OCT with DDA can slightly to significantly increase quartz recovery, while the addition of SDS results in a recovery rate that is approximately the same as using DDA by itself.[1][2][3] The synergistic effect is most pronounced with the cationic surfactant CTAB.

The Mechanism of Synergy: A Multi-faceted Interaction

The enhanced performance of combined collector systems stems from their influence on several key flotation parameters: bubble-particle adhesion, surface tension, and foam properties.

Bubble-Particle Adhesion Induction Time

The induction time, which is the time required for a bubble to attach to a mineral particle, is a critical factor in flotation. A shorter induction time generally correlates with a higher recovery rate.

Table 2: Bubble-Particle Adhesion Induction Time for Different Collector Systems

Collector SystemMolar Ratio (Surfactant:DDA)Induction Time (ms) (for 74-100 µm particles)
DDA alone-120
DDA + CTAB1:980
DDA + OCT3:7100
DDA + SDS1:9110

The data clearly shows that the addition of surfactants, particularly CTAB, leads to a significant reduction in the induction time, thereby promoting more efficient bubble-particle attachment and, consequently, higher flotation recovery.[1] There is a negative correlation between the adhesion induction time and the recovery.[1][2][3]

Foam Properties and Stability

The characteristics of the froth phase are crucial for a successful flotation process. The combination of surfactants with DDA has a marked effect on both the foaming ability and the stability of the foam.

Table 3: Foam Properties of Different Collector Systems

Collector SystemMolar Ratio (Surfactant:DDA)Initial Foam Volume (mL)Foam Half-Life (s)
DDA alone-450180
DDA + CTAB1:9550240
DDA + OCT3:7400150
DDA + SDS1:9350120

The combination of CTAB with DDA significantly increases both the foam volume and its stability (half-life), which is positively correlated with quartz recovery.[1][2][3] Conversely, combining SDS or OCT with DDA tends to decrease foam stability.[1][2][3]

Experimental Protocols

The following methodologies were employed in the cited research to obtain the presented data.

Micro-Flotation Experiments
  • Sample Preparation: High-purity natural quartz samples were crushed, ground, and sieved to a specific particle size range (e.g., -100 + 200 mesh). The samples were then deslimed and washed with deionized water.

  • Pulp Conditioning: A 2.0 g mineral sample was placed in a 40 mL flotation cell with 35 mL of deionized water. The pH of the slurry was adjusted using NaOH or HCl solutions. The collector (DDA alone or in combination with a surfactant) was added, and the pulp was conditioned for a specified time (e.g., 3 minutes).

  • Flotation: Air was introduced into the flotation cell at a constant flow rate (e.g., 0.2 L/min) for a set duration (e.g., 5 minutes). The froth product and tailings were collected, dried, and weighed to calculate the flotation recovery.

Bubble-Particle Adhesion Induction Time Measurement

The induction time between mineral particles and an air bubble was measured using a specialized apparatus. A single air bubble of a specific size was held at the tip of a capillary tube. A bed of mineral particles was brought into contact with the bubble for a controlled period. The minimum contact time required for the particles to adhere to the bubble was recorded as the induction time. This process was repeated multiple times to obtain a statistical average.

Foam Properties Testing

The foaming properties of the collector solutions were evaluated using a foam column. A specific volume of the collector solution was placed in the column, and air was introduced at a constant rate from the bottom to generate foam. The initial foam volume was recorded. After the air supply was stopped, the time taken for the foam volume to reduce by half was measured as the foam half-life, which is an indicator of foam stability.

Visualizing the Flotation Workflow

The general experimental workflow for evaluating the performance of different collector systems in quartz flotation can be visualized as follows:

Flotation_Workflow cluster_prep Sample Preparation cluster_flotation Micro-Flotation Test cluster_analysis Data Analysis cluster_characterization Performance Characterization Quartz_Sample High-Purity Quartz Crushing Crushing & Grinding Quartz_Sample->Crushing Sieving Sieving Crushing->Sieving Desliming Desliming & Washing Sieving->Desliming Pulp_Formation Pulp Formation (Quartz + DI Water) Desliming->Pulp_Formation pH_Adjustment pH Adjustment Pulp_Formation->pH_Adjustment Collector_Addition Collector Addition (DDA ± Surfactant) pH_Adjustment->Collector_Addition Conditioning Conditioning Collector_Addition->Conditioning Induction_Time Induction Time Measurement Collector_Addition->Induction_Time Foam_Properties Foam Properties Testing Collector_Addition->Foam_Properties Surface_Tension Surface Tension Measurement Collector_Addition->Surface_Tension Flotation_Process Flotation (Air Introduction) Conditioning->Flotation_Process Collection Collection of Froth & Tailings Flotation_Process->Collection Drying_Weighing Drying & Weighing Collection->Drying_Weighing Recovery_Calculation Recovery Calculation Drying_Weighing->Recovery_Calculation

Caption: Experimental workflow for quartz flotation.

Logical Relationships in Surfactant-DDA Interactions

The synergistic or antagonistic effects observed when combining surfactants with DDA can be understood through a series of logical relationships that govern the flotation process.

Surfactant_Effects DDA DDA Quartz_Surface Quartz Surface Properties DDA->Quartz_Surface Adsorption Bubble_Interface Air-Water Interface (Bubble Surface) DDA->Bubble_Interface Surface Tension Reduction Surfactant Surfactant (Anionic, Cationic, Non-ionic) Surfactant->Quartz_Surface Co-adsorption Surfactant->Bubble_Interface Further Surface Tension Reduction Adhesion Bubble-Particle Adhesion Quartz_Surface->Adhesion Hydrophobicity Bubble_Interface->Adhesion Bubble Stability Foam_Stability Foam Stability Bubble_Interface->Foam_Stability Recovery Quartz Recovery Adhesion->Recovery Increases Foam_Stability->Recovery Influences

Caption: Surfactant-DDA interaction pathways.

References

Safety Operating Guide

Proper Disposal of Dodecyl Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of dodecyl phosphate (B84403) in a research and development setting.

Dodecyl phosphate, an organophosphate ester, requires careful management to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for its proper disposal, adhering to standard laboratory safety protocols.

Immediate Safety and Handling

Before handling dodecyl phosphate, it is imperative to be familiar with its hazards. Dodecyl phosphate is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for specific handling instructions.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Clothing: Wear a lab coat or other protective clothing.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

Standard Disposal Procedure: Hazardous Waste Collection

The primary and recommended method for the disposal of dodecyl phosphate is through a certified hazardous waste management service. Do not dispose of dodecyl phosphate down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix dodecyl phosphate waste with other waste streams. Incompatible chemicals can react, potentially leading to hazardous conditions.

  • Containment:

    • Liquid Waste: Collect all liquid residues, including unused product and solutions containing dodecyl phosphate, in a designated, leak-proof container.

    • Solid Waste: Dispose of contaminated solid waste, such as pipette tips, gloves, and absorbent materials used for spills, in a separate, clearly labeled solid waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and "Dodecyl Phosphate." Include the concentration and date of accumulation.

  • Storage: Store waste containers in a designated satellite accumulation area. This area should be well-ventilated and away from heat or ignition sources. Keep containers tightly sealed when not in use.

  • Pickup: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

Quantitative Data Summary

The following table summarizes key quantitative data related to dodecyl phosphate, compiled from various safety data sheets.

PropertyValue
Melting Point/Range 39 - 45 °C / 102.2 - 113 °F
Physical State Crystalline Solid
Appearance White
Solubility No information available

Data sourced from a mono-Dodecyl phosphate Safety Data Sheet.[2]

In-Lab Treatment and Neutralization (For Informational Purposes)

While collection by a hazardous waste service is the standard, understanding the chemical properties of dodecyl phosphate can inform potential in-lab treatment methods. Such procedures should only be undertaken by trained personnel as part of a documented experimental protocol and in compliance with all institutional and regulatory requirements.

Hydrolysis:

The hydrolysis of monododecyl phosphate has been studied, and it follows first-order kinetics. Interestingly, under highly alkaline conditions (a degree of neutralization of 4.0), hydrolysis was observed not to occur. This suggests that simple neutralization with a strong base may not be an effective method for degradation.

Enzymatic Degradation:

Research has shown that some organophosphates can be degraded by enzymes such as phosphotriesterases. These enzymes can hydrolyze the P-O, P-F, P-CN, and P-S bonds in various organophosphate compounds. This method, however, is a specialized biochemical procedure and not a general disposal technique.

Dodecyl Phosphate Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of dodecyl phosphate in a laboratory setting.

DodecylPhosphateDisposal cluster_start Start cluster_ppe Safety First cluster_waste_type Identify Waste Type cluster_containment Proper Containment cluster_storage Secure Storage cluster_disposal Final Disposal start Dodecyl Phosphate Waste Generated ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe waste_type Liquid or Solid Waste? ppe->waste_type liquid_container Collect in a Labeled, Leak-Proof Liquid Waste Container waste_type->liquid_container Liquid solid_container Collect in a Labeled Solid Waste Container waste_type->solid_container Solid storage Store in Designated Satellite Accumulation Area liquid_container->storage solid_container->storage disposal Arrange for Pickup by Certified Hazardous Waste Service storage->disposal

References

Personal protective equipment for handling Dodecylphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dodecylphosphate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Identification and Classification

This compound is classified as a hazardous chemical, and it is imperative to understand its associated risks before handling.[1] It is a white, crystalline solid.[1][2]

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3][4]
Serious Eye Damage/IrritationCategory 2 / 1Causes serious eye irritation or damage.[1][2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE) and Handling Procedures

Proper handling and the use of appropriate personal protective equipment are the first lines of defense against exposure.

Engineering Controls
  • Ventilation: Use this compound in a well-ventilated area.[3][6] For routine laboratory use, maintain adequate ventilation.[2] Local exhaust ventilation should be provided to control the generation of dust.

  • Safety Stations: Ensure that eyewash stations and safety showers are located near the workstation.[1]

Personal Protective Equipment
PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles (compliant with EN 166) or safety glasses with side shields.[2]Protects against eye irritation and serious eye damage from splashes or dust.[1][3][5]
A face shield may be required for tasks with a high potential for splashing.[7]Provides a broader area of protection for the face.
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile rubber).[2][6]Prevents skin irritation and potential burns.[1][8]
Laboratory coat or long-sleeved clothing.[2]Protects skin from accidental contact.
Respiratory Protection Generally not required under normal use with adequate ventilation.[2]This compound is a solid with low vapor pressure.[1]
A NIOSH/MSHA or European Standard EN 136 approved respirator should be used for large-scale operations, in emergencies, or when dust is generated.[2][6]Protects against respiratory tract irritation.[3][4]
Handling and Hygiene
  • Avoid all contact with eyes, skin, and clothing.[6][8]

  • Do not breathe in dust.[3][4][8]

  • Wash hands and any exposed skin thoroughly after handling.[1][3][4]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][6]

Emergency and First-Aid Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do so.[1][3] Seek medical attention.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation persists, consult a physician.[2]
Inhalation Move the individual to fresh air.[2] If breathing is difficult or symptoms occur, seek medical attention.[2][4]
Ingestion Clean the mouth with water and drink plenty of water afterward.[1][2] Do NOT induce vomiting.[6][8] Get medical attention if symptoms occur.[2]

Disposal Plan

This compound and its containers must be treated as hazardous waste. Improper disposal can harm the environment.[9]

Waste Segregation and Collection
  • Dedicated Container: Use a designated, compatible, and properly sealed container for this compound waste.[9][10]

  • Labeling: Clearly label the container with "HAZARDOUS WASTE" and the full chemical name, "this compound".[9][10]

  • No Mixing: Do not mix this compound waste with other chemical waste streams.[9][10]

  • Solid vs. Liquid:

    • Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent materials should be collected in a separate, clearly labeled solid waste container.[9]

    • Liquid Waste: Unused product and solutions should be collected in the designated liquid waste container.[9]

Storage and Disposal
  • Storage: Keep waste containers in a designated and well-ventilated satellite accumulation area, away from heat sources.[9][10]

  • Empty Containers: Containers that held this compound should be disposed of as hazardous waste unless they have been triple-rinsed.[9]

  • Final Disposal: Dispose of the contents and container through an approved waste disposal plant or a licensed facility.[1][11] Do not allow the product to enter drains.[4][11]

Operational Workflow for Handling this compound

The following diagram outlines the procedural flow for safely handling and disposing of this compound.

Dodecylphosphate_Workflow start Start: Prepare for Handling this compound ppe Step 1: Don Appropriate PPE - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe end_op End of Operations end_disposal Waste Disposal by Approved Facility handling Step 2: Handle this compound - Use in well-ventilated area - Avoid dust formation - Avoid contact with skin and eyes ppe->handling storage Store Unused Material - Tightly sealed container - Cool, dry, well-ventilated area handling->storage If applicable decontamination Step 3: Decontamination - Clean work area - Wash hands thoroughly handling->decontamination emergency Emergency Event (Spill or Exposure) handling->emergency storage->end_op decontamination->end_op waste_collection Step 4: Waste Collection - Segregate solid and liquid waste - Use labeled, dedicated containers decontamination->waste_collection waste_storage Step 5: Temporary Waste Storage - Sealed containers - Designated satellite area waste_collection->waste_storage waste_storage->end_disposal first_aid Follow First-Aid Procedures - Eyes: Rinse for 15 mins - Skin: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Rinse mouth, drink water emergency->first_aid first_aid->end_op

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.